Albendazole sulfone-d7

Catalog No.
S12888851
CAS No.
M.F
C12H15N3O4S
M. Wt
304.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Albendazole sulfone-d7

Product Name

Albendazole sulfone-d7

IUPAC Name

methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfonyl)-1H-benzimidazol-2-yl]carbamate

Molecular Formula

C12H15N3O4S

Molecular Weight

304.38 g/mol

InChI

InChI=1S/C12H15N3O4S/c1-3-6-20(17,18)8-4-5-9-10(7-8)14-11(13-9)15-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2

InChI Key

CLSJYOLYMZNKJB-JOMZKNQJSA-N

SMILES

Array

Canonical SMILES

CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Chemical Identity and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core properties of Albendazole sulfone-d7:

Property Description
Chemical Name This compound [1]
Molecular Formula C₁₂H₈D₇N₃O₄S [1]
Molecular Weight 304.37 g/mol [1]
Parent Compound Albendazole sulfone (a major metabolite of Albendazole) [1]
Isotope Label Seven deuterium atoms (D7) [1]
Primary Application Internal standard for quantitative NMR, GC-MS, or LC-MS analysis [1]
Biological Activity Retains anti-parasitic effects against Echinococcus multilocularis Metacestodes, similar to its parent metabolite [1]

Synthesis and Experimental Protocols

While a direct synthesis protocol for this compound isn't detailed in the search results, related patents and studies provide insight into the general approach for creating deuterated albendazole analogs and the chemical oxidation to albendazole sulfone.

Synthesis of Deuterated Albendazole Analogs

A common strategy uses commercially available albendazole as a starting material. The process involves hydrolyzing the carbamate group and then re-synthesizing it using a deuterated reagent [2].

G Start Albendazole Raw Material Step1 Hydrolysis under alkaline conditions (10-50 °C, 4-24 hours) Start->Step1 Intermediate Compound 1 (2-amino-benzimidazole core) Step1->Intermediate Step2 Acylation with Deuterated Methyl Chloroformate (Acetone, 40-60 °C) Intermediate->Step2 End Deuterated Albendazole-d3 (Total yield: ~74.8%) Step2->End

Synthetic route for deuterated albendazole [2]

This method is noted for its simple route, easily controllable conditions, high yield, and high product purity [2]. A similar conceptual approach—oxidizing albendazole to the sulfone followed by introduction of the deuterium label—is likely used for this compound.

Chemical Synthesis of Albendazole Sulfoxide

The synthesis of the immediate precursor, albendazole sulfoxide, provides context for the metabolic pathway. One method involves direct chemical oxidation of albendazole [3].

Detailed Oxidation Protocol [3]:

  • Reaction Setup: Add 0.05 mol of albendazole and 70 mL of glacial acetic acid to a reaction flask. Stir at 15-50°C until dissolved.
  • Oxidation: Slowly add 5.1 mL of 30% hydrogen peroxide (the oxidant) to the solution. The optimal temperature range for this step is 20-40°C, and the reaction typically takes 3-5 hours.
  • Work-up: After the reaction is complete, neutralize the mixture to a pH of 6.0-7.0 using a 1-8 mol/L sodium hydroxide solution.
  • Isolation: Filter the resulting solution. Wash the filter cake and dry it at 30-50°C to obtain the albendazole sulfoxide crude product.
  • Purification: The crude product is recrystallized first from a 70-90% ethanolic solution and then from a mixed solvent system of N,N-dimethylformamide and acetonitrile to achieve high purity (>99.5%).

Analytical and Pharmacological Applications

This compound is critical in research for precise quantification, leveraging its nearly identical chemical properties to the analyte that differ only in mass.

Role as an Internal Standard

In Isotope Dilution Mass Spectrometry (IDMS), this compound is added in a known quantity to samples (e.g., blood, tissue) before analysis. Because its chemical behavior is identical to native albendazole sulfone but can be distinguished by mass spectrometry, it corrects for losses during sample preparation and variations in instrument response, providing highly accurate data [1] [2]. This is the gold standard for drug metabolism, toxicology, and residue analysis studies [2].

Metabolic Pathway and Mechanism of Action

Understanding the role of albendazole sulfone requires placing it in the context of albendazole's metabolism and pharmacological activity.

G ABZ Albendazole (ABZ) ABZ_SO Albendazole Sulfoxide (ABZ-SO) ABZ->ABZ_SO First-pass metabolism ABZ_SO2 Albendazole Sulfone (ABZ-SO2) ABZ_SO->ABZ_SO2 Mechanism Pharmacological Action ABZ_SO->Mechanism Primary active metabolite Amino_Sulfone Amino Sulfone (Final Metabolite) ABZ_SO2->Amino_Sulfone Tubulin Inhibits microtubule polymerization Mechanism->Tubulin Binds to β-tubulin Depletion Depletion of parasite's glycogen & ATP Tubulin->Depletion Leads to

Albendazole metabolism and mechanism of action [4] [5]

The key pharmacological points are:

  • Active Metabolite: Albendazole sulfoxide is the primary active metabolite responsible for the therapeutic effect [4] [5].
  • Mechanism: It causes degenerative changes in parasitic cells by binding to the β-tubulin subunit of microtubules, inhibiting their polymerization. This disrupts energy metabolism, depleting glucose and glycogen stores, and ultimately leads to immobilization and death of the parasite [4] [5].
  • Clinical Relevance: The metabolism is complex and can be influenced by factors like liver disease or drug interactions, which is why accurate measurement with internal standards like this compound is crucial in research [4] [6].

Key Takeaways for Researchers

  • Primary Use: this compound is an essential internal standard in quantitative mass spectrometry for albendazole metabolite studies [1] [2].
  • Synthesis Strategy: Deuterated analogs are typically synthesized from albendazole via hydrolysis and re-esterification with deuterated reagents [2].
  • Metabolic Context: It represents a secondary metabolite in the pathway from the active albendazole sulfoxide to the final amino sulfone excretory product [4] [5].

References

Albendazole sulfone-d7 deuterated standard

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Role in Analysis

Albendazole sulfone-d7 is a deuterium-labeled version of Albendazole sulfone, which is a metabolite of the anthelmintic drug Albendazole [1] [2]. The table below summarizes its core characteristics:

Attribute Description
Core Identity Deuterium-labeled Albendazole sulfone (internal standard) [1].
Molecular Weight 304.37 g/mol [1].
Molecular Formula C₁₂H₈D₇N₃O₄S [1].
Biological Role Metabolite of Albendazole; exhibits anti-parasite effects [1].
Analytical Application Used as an internal standard for quantitative analysis by LC-MS/MS, GC-MS, or NMR [1].

Albendazole sulfone is a key metabolite in the body's processing of Albendazole. The deuterated form (this compound) is chemically almost identical but has a slightly higher molecular weight, allowing mass spectrometers to distinguish it from the natural form. It is added in a known amount to samples to correct for losses during preparation and instrument variability [1] [3].

Analytical Methodology and Protocol

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying Albendazole and its metabolites in biological samples. The following workflow outlines the general steps of this method, with specific parameters detailed in the subsequent table.

G A Sample Preparation (100 µL human plasma) B Add Internal Standards (Albendazole-d3, Albendazole sulfoxide-d5) A->B C Solid Phase Extraction (Strata-X cartridges) B->C D LC Separation (Hypurity C18 column) C->D E MS/MS Detection (API-5500, positive ESI mode) D->E F Data Analysis (Quantitation via calibration curve) E->F

LC-MS/MS analysis workflow for albendazole and metabolites.

Protocol Component Detailed Specifications

| Sample Preparation | Volume: 100 µL human plasma [3]. Internal Standards: Albendazole-d3 and Albendazole sulfoxide-d5 [3]. Extraction: Solid-phase extraction (SPE) using Strata-X cartridges (30 mg/1 mL) [3]. | | Liquid Chromatography | Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm) [3]. Mobile Phase: Acetonitrile - 2.0 mM Ammonium Acetate, pH 5.0 (80:20, v/v) [3]. Flow Rate: 0.5 mL/min (isocratic elution) [3]. Injection Volume: 2 µL [3]. | | Mass Spectrometry | Ionization: Positive Electrospray Ionization (ESI+) [3]. Ion Spray Voltage: 2500 V [3]. Source Temp: 450 °C [3]. Detection: Multiple Reaction Monitoring (MRM) [3]. | | MS/MS Transitions | Albendazole (ABZ): 266.1 → 234.1 [3]. Albendazole sulfoxide (ABZSO): 282.1 → 240.0 [3]. Internal Standard (ABZ-d3): 269.1 → 234.1 [3]. |

Research Applications and Considerations

This deuterated standard is critical in pharmacokinetic and bioequivalence studies. It allows researchers to accurately track and quantify the low plasma concentrations of Albendazole and its metabolites, which is essential for understanding how the drug is absorbed and processed. This method has been successfully applied in studies on healthy subjects who were given single 400 mg doses of Albendazole [3].

A key consideration is that This compound is for research use only and is not intended for diagnostic or therapeutic use in patients [1]. It is also a controlled substance in many territories. Researchers must validate the analytical method for their specific application, as factors like the biological matrix and instrument configuration can affect performance.

References

Albendazole sulfone-d7 solubility properties

Author: Smolecule Technical Support Team. Date: February 2026

Why Specific Data is Unavailable

Albendazole sulfone-d7 is a deuterated analog used primarily as an internal standard for quantitative analysis in research [1]. This specific application, combined with its status as a research-grade chemical, means that its detailed physicochemical properties, including solubility, are typically not the focus of published studies. The literature heavily concentrates on improving the solubility of the parent drug, Albendazole, which is a well-documented challenge [2] [3] [4].

Alternative Information: Albendazole Solubility Enhancement Strategies

Although data for the deuterated form is missing, extensive research has been conducted on improving the solubility and bioavailability of Albendazole itself. The table below summarizes some advanced formulation strategies.

Strategy Key Formulation Components Reported Improvement Key Findings/Mechanism
Salt Formation [4] Fumaric acid (FMA), D-Tartaric acid (DTA), Hydrochloric acid (HCl) Significant increase in solubility and intrinsic dissolution rate (IDR) compared to Albendazole API. ABZ-HCl showed the best performance. Formation of new crystalline phases via protonation of the benzimidazole group; robust physical stability under various stress conditions.
pH-Sensitive Solid Dispersion [2] Glyceryl Monostearate (GM), Hypromellose Acetate Succinate (HPMC-AS) 3.15-fold increase in water solubility; prevents release in acidic environments, enables slow release in weak alkaline conditions (colon-targeted). Combines solubilization with enteric-controlled release; leads to lower Cmax, longer Tmax, and higher drug concentrations in the cecum and colon.
Self-Microemulsifying Drug Delivery System (SMEDDS) [5] Sesame oil, Soybean oil, Surfactants (Tween 80, Cremophor RH40) 100% drug release in vitro within 30 minutes; 1.3-fold higher systemic bioavailability in rats compared to commercial tablets. Liquid formulation that forms a fine microemulsion in the GI tract, enhancing dissolution. Can be adsorbed onto carriers and compressed into chewable tablets.
Spray-Dried Solid Dispersions [3] Surfactants (Cremophor A25), Sugars (lactose, mannitol), Polyols 1.8-2.6-fold increase in solubility; 3-25-fold increase in dissolution rate. A facile, one-step, industrially scalable technique. Use of small amounts of excipient (4% of formulation) achieved a 21-fold improvement in dissolution rate.

Experimental Protocols for Solubility Assessment

The methodologies below are standard for determining drug solubility and were used in the studies cited above. You can adapt these protocols for evaluating this compound.

Satutation Shake-Flask Solubility Method [3]

This is the most common method for measuring equilibrium solubility.

  • Preparation: Place an excess quantity (e.g., 20 mg) of the compound into a sealed container.
  • Dissolution: Add a measured volume (e.g., 2 mL) of the solvent of choice (e.g., water, buffered solutions at different pH levels, 0.1 N HCl).
  • Equilibration: Agitate the mixture continuously in a shaker water bath for a set period (e.g., 24-72 hours) at a constant temperature (e.g., 37 ± 0.5°C).
  • Separation: After equilibration, centrifuge the samples (e.g., at 14,000 rpm for 30 minutes) to separate the undissolved solid.
  • Analysis: Carefully withdraw the supernatant, dilute it appropriately, and analyze the concentration of the dissolved compound using a validated analytical method such as UV spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Intrinsic Dissolution Rate (IDR) [4]

The IDR measures the dissolution rate of a pure substance per unit area under standardized conditions.

  • Compaction: A known amount of the pure compound is compressed under controlled pressure into a compact disc with a known surface area.
  • Dissolution: The disc is immersed in a dissolution apparatus (such as a USP rotating disc system) containing a dissolution medium (e.g., 0.1 N HCl or buffer) at 37°C and a fixed rotational speed (e.g., 50-100 rpm).
  • Sampling: Samples of the dissolution medium are taken at regular time intervals.
  • Analysis: The samples are analyzed to determine the concentration of the drug. The IDR is calculated from the initial, linear portion of the amount dissolved versus time plot, normalized to the surface area of the disc (e.g., mg/min/cm²).

Research Pathways for Solubility Determination

The following diagram maps out the logical workflow and decision process for approaching solubility research based on the gathered information.

Research Pathway for Drug Solubility Determination Start Start: Need Solubility Data for this compound Search Search for Target Compound Specific Data Start->Search DataFound Data Found? Search->DataFound UseData Use Available Data DataFound->UseData Yes InvestigateParent Investigate Parent Compound (Albendazole) Literature DataFound->InvestigateParent No IdentifyStrategies Identify Proven Solubilization Strategies InvestigateParent->IdentifyStrategies SelectMethod Select Experimental Solubility Method IdentifyStrategies->SelectMethod Protocol1 Saturation Shake-Flask Method (Equilibrium) SelectMethod->Protocol1 For Equilibrium Solubility Protocol2 Intrinsic Dissolution Rate (IDR) Method (Kinetics) SelectMethod->Protocol2 For Dissolution Rate ConductExperiment Conduct Experiment on Target Compound Protocol1->ConductExperiment Protocol2->ConductExperiment GenerateData Generate New Data ConductExperiment->GenerateData

Research pathway for solubility determination

Conclusion and Recommendations

Currently, obtaining the solubility of this compound will likely require experimental determination. The strategies and protocols outlined provide a strong foundation for this work.

  • For Immediate Use: If this compound is being used as an internal standard, its solubility might only need to be sufficient for preparing a stock solution in a solvent like methanol or DMSO, which product listings suggest it is soluble in [6].
  • For Formulation Development: If the deuterated form is being developed as an active ingredient, the strategies successful for Albendazole (salt formation, solid dispersions, lipid-based systems) offer excellent starting points for experimentation.

References

Compound Identification & Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key molecular and application data for Albendazole sulfone-d7 from the search results.

Property Details
Molecular Formula C₁₂H₈D₇N₃O₄S [1]
Molecular Weight 304.37 g/mol [1]
SMILES O=C(OC)NC1=NC2=CC=C(S(=O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])[2H])=O)C=C2N1 [1]
InChI Key CLSJYOLYMZNKJB-UHFFFAOYSA-N [2] [3]
Primary Application Used as a deuterated internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1]
Biological Role Deuterated form of Albendazole sulfone, which is a metabolite of the anthelmintic drug Albendazole [1] [2] [3]

Research Context and Methodologies

Although direct spectral data for this compound is not available in the search results, the information provides important context for its use in analytical protocols.

  • Role in Analysis: Deuterated compounds like this compound are crucial in mass spectrometry-based bioanalysis. They are used as Internal Standards (IS) to correct for variations during sample preparation and instrument analysis, greatly improving the accuracy and reliability of quantitative measurements [1]. A related study describes the use of deuterated internal standards (Albendazole-d3 and Albendazole sulfoxide-d5) for the precise determination of Albendazole and its metabolites in human plasma [4].
  • Metabolic Pathway: Albendazole sulfone is a metabolite in the Albendazole pathway. The following diagram illustrates the relationship between the drug, its metabolites, and the deuterated standard:

G Albendazole Albendazole ABZ_Sulfoxide Albendazole Sulfoxide (ABZSO) Albendazole->ABZ_Sulfoxide  Hepatic Oxidation (Active Metabolite) ABZ_Sulfone Albendazole Sulfone (ABZSO₂) ABZ_Sulfoxide->ABZ_Sulfone  Further Oxidation (Inactive Metabolite) ABZ_Sulfone_d7 This compound (Internal Standard) ABZ_Sulfone->ABZ_Sulfone_d7  Deuterated Form

Relationship between Albendazole, its metabolites, and the deuterated standard.

References

Available Information on Albendazole Sulfone-d7

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key details found for Albendazole sulfone-d7, which is a deuterium-labeled version of Albendazole sulfone used as a stable isotope tracer or internal standard for quantitative analysis [1].

Property Description
IUPAC Name Provided in search results [1]
Molecular Formula C₁₂H₈D₇N₃O₄S [1]
Molecular Weight 304.37 g/mol [1]
SMILES O=C(OC)NC1=NC2=CC=C(S(=O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])[2H])=O)C=C2N1 [1]
Application Internal standard for quantitative NMR, GC-MS, or LC-MS [1]

Alternative Characterization Approaches

Since a direct NMR reference is unavailable, other analytical techniques and studies on non-deuterated compounds can provide a methodological framework.

Solid-State NMR for Parent Compound

A study on the parent drug, Albendazole, used solid-state NMR to investigate desmotropes (different crystal forms of the same molecular structure) [2]. The methodology included:

  • Ultrafast Magic Angle Spinning (MAS) for high-resolution conditions.
  • Multidimensional Experiments: ( ^1H/^1H ) single quantum-single quantum, ( ^1H/^1H ) single quantum-double quantum, and ( ^1H/^{13}C ) chemical shift correlation NMR to decipher intramolecular and intermolecular hydrogen bonding [2].
Solution ( ^1H ) NMR for Salt Characterization

Research on Albendazole salts used solution ( ^1H ) NMR to confirm salt formation by observing chemical shift changes [3]. For Albendazole, a characteristic amide proton peak was observed at 11.66 ppm. Upon salt formation with various acids, this peak shifted downfield to between 12.12 ppm and 12.36 ppm, confirming molecular interaction at the benzimidazole group [3].

FT-IR for Complementary Evidence

Fourier-Transform Infrared Spectroscopy (FT-IR) can provide complementary evidence for molecular structure and interactions. For Albendazole salts, characteristic shifts in N-H and C=O absorption peaks provided evidence of new hydrogen bonds and salt formation [3].

The following diagram illustrates a potential workflow for characterizing a novel Albendazole derivative, integrating these techniques:

Start Start: Novel Albendazole Compound FTIR FT-IR Analysis Start->FTIR NMR Solution 1H NMR Start->NMR SS_NMR Solid-State NMR Start->SS_NMR PXRD PXRD Analysis Start->PXRD Data Correlate Data & Confirm Structure FTIR->Data NMR->Data SS_NMR->Data PXRD->Data

Multi-technique workflow for characterizing Albendazole derivatives.

Suggestions for Next Steps

  • Contact Suppliers Directly: Inquire with chemical suppliers like MedChemExpress (MCE) if they can provide a Certificate of Analysis (CoA) containing NMR characterization data [1].
  • Consult Specialized Databases: Search spectral databases (e.g., SDBS, NIST) or scientific literature for the non-deuterated Albendazole sulfone (CAS 53174) as a reference point [4] [5] [6].
  • Empirical Characterization: If you have a sample of this compound, empirical analysis using ( ^1H ) NMR and ( ^{13}C ) NMR would be the most direct method to obtain its spectral signature.

References

Albendazole Sulfone-d7 Technical Summary

Author: Smolecule Technical Support Team. Date: February 2026

Albendazole sulfone-d7 is a deuterium-labeled analog of albendazole sulfone, which is a metabolite of the anthelmintic drug albendazole [1]. The table below summarizes its key technical details from the available search results:

Property Description
Molecular Formula C₁₂H₈D₇N₃O₄S [1]
Molecular Weight 304.37 g/mol [1]
CAS Number (non-labelled) 75184-71-3 [2]
Primary Application Internal standard for quantitative NMR, GC-MS, or LC-MS analysis [1] [3]
Regulatory Use Reference standard for analytical method development, validation (AMV), and Quality Control (QC) [2]
Biological Context Labeled form of albendazole sulfone, a metabolite of Albendazole [1] [4]

Analytical Method Context

While the search results do not contain specific protocols for working with this compound, one study provides a detailed LC-MS/MS method for albendazole and its active metabolite, albendazole sulfoxide, using their respective deuterated internal standards [3]. This methodology offers a relevant framework.

Example LC-MS/MS Conditions from Literature [3]:

  • Chromatography:
    • Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm)
    • Mobile Phase: Acetonitrile - 2.0 mM Ammonium Acetate, pH 5.0 (80:20, v/v)
    • Flow Rate: 0.5 mL/min (isocratic)
    • Injection Volume: 2 µL
  • Mass Spectrometry (ESI+):
    • Ion Spray Voltage: 2500 V
    • Source Temperature: 450 °C
    • Data Acquisition: Multiple Reaction Monitoring (MRM)

This method used solid-phase extraction (SPE) for sample preparation from human plasma and achieved a linear range for albendazole of 0.200–50.0 ng/mL [3].

Metabolic Pathway of Albendazole

Understanding the metabolic pathway of the parent drug, Albendazole, provides essential context for the role of this compound. The following diagram illustrates this pathway and the point where the deuterated standard is used for analysis.

G ABZ Albendazole (ABZ) ABZSO Albendazole Sulfoxide (ABZSO) Active Metabolite ABZ->ABZSO S-oxidation LC_MS LC-MS/MS Analysis ABZ->LC_MS ABZSN Albendazole Sulfone (ABZSN) Inactive Metabolite ABZSO->ABZSN Oxidation ABZSO->LC_MS ABZSN->LC_MS ABZ_d3 Albendazole-d3 (Internal Standard) ABZSO_d5 Albendazole Sulfoxide-d5 (Internal Standard) ABZ_d3->ABZSO_d5 S-oxidation ABZ_d3->LC_MS ABZSO_d5->LC_MS ABZSN_d7 This compound (Internal Standard) ABZSN_d7->LC_MS

This diagram shows the metabolic pathway of Albendazole and where deuterated internal standards, including this compound, are used for precise quantification of each compound in biological samples via LC-MS/MS [3] [4] [5].

References

Albendazole sulfone-d7 storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling Summary

The table below summarizes the available information for Albendazole sulfone, which can serve as a guide for handling the deuterated form, as their chemical properties are typically very similar.

Property Albendazole sulfone (Neat Powder) [1] Albendazole sulfone (in Methanol) [2]
Recommended Storage Temperature -20°C (powder) [1] -20°C [2]
Container Tightly sealed [1] Tightly closed [2]
Environment Cool, well-ventilated area. Away from direct sunlight and ignition sources [1]. Cool place. Keep container dry and well-ventilated [2].
Incompatible Materials Strong acids/alkalis, strong oxidising/reducing agents [1]. Not specified (Methanol solvent is highly flammable) [2].

Experimental Workflow for Quantitative Analysis

A primary application for a deuterated standard like Albendazole sulfone-d7 is to serve as an internal standard in mass spectrometry-based assays to quantify the non-deuterated analyte in biological samples [3] [4]. The following diagram outlines a typical experimental workflow:

workflow Start Start: Sample Preparation Step1 1. Spike Sample with This compound Start->Step1 Step2 2. Protein Precipitation Step1->Step2 Step3 3. Centrifugation Step2->Step3 Step4 4. LC Separation Step3->Step4 Step5 5. MS Analysis Step4->Step5 Step6 6. Data Processing & Quantification Step5->Step6

Typical workflow using a deuterated internal standard for bioanalysis.

Detailed Methodologies and Protocols

  • Role of Deuterated Standards: Compounds like this compound are used as internal standards in analytical techniques like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) [5] [3]. Their nearly identical chemical properties to the analyte (Albendazole sulfone) ensure they behave similarly during sample preparation and analysis, while their different mass allows the mass spectrometer to distinguish them. This corrects for variations in extraction efficiency and instrument response, leading to highly accurate quantification [3] [4].

  • Sample Preparation and Analysis: While the search results do not provide a full protocol for this compound, they reference methods developed for Albendazole and its metabolites in human plasma and blood using LC-MS/MS [5]. A typical procedure would involve:

    • Sample Pre-treatment: Adding the this compound internal standard to the biological sample (e.g., plasma or blood) [5].
    • Extraction: Using protein precipitation or liquid-liquid extraction to isolate the analytes from the sample matrix.
    • Chromatography: Separation using a reversed-phase HPLC column.
    • Mass Spectrometry Detection: Using Multiple Reaction Monitoring (MRM) for highly specific and sensitive detection.

Critical Safety and Handling Considerations

  • General Handling: For the solid compound, avoid inhalation, contact with eyes and skin, and the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation [1].
  • Solution-Specific Hazards: If the compound is in a methanol solution, be aware that the solution itself is highly flammable and toxic if swallowed, in contact with skin, or inhaled. It can also cause damage to organs [2].
  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and suitable respirators where risk assessment dictates. Impervious clothing is also recommended [1] [2].

References

Application Note: LC-MS/MS Quantification of Albendazole Metabolites in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Albendazole (ABZ) is a broad-spectrum anthelmintic drug. Its efficacy and toxicity are primarily linked to its active metabolite, Albendazole sulfoxide (ASOX), while Albendazole sulfone (ASON) is a secondary, inactive metabolite [1] [2]. Due to significant inter-individual variability in drug metabolism and the narrow therapeutic window of ASOX, Therapeutic Drug Monitoring (TDM) is crucial for successful treatment [2].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (IS), such as Albendazole sulfone-d7, is a best practice in LC-MS/MS. It corrects for variability in sample preparation, ionization efficiency, and instrumental drift, ensuring accurate and precise quantification [3] [4] [5].

Experimental Protocol

2.1 Chemicals and Reagents

  • Analytes: Albendazole (ABZ), Albendazole sulfoxide (ASOX), Albendazole sulfone (ASON).
  • Internal Standard: this compound (ASON-d7).
  • Solvents: HPLC-grade methanol, acetonitrile, and water.
  • Additives: Ammonium acetate, acetic acid.
  • Biological Matrix: Drug-free human plasma, collected with heparin or EDTA as an anticoagulant.

2.2 Instrumentation

  • LC System: A Shimadzu or equivalent HPLC system.
  • Column: A C18 column (e.g., Hypurity C18, 50 mm × 4.6 mm, 5 µm) maintained at 40°C [6].
  • MS System: A triple quadrupole mass spectrometer (e.g., SCIEX API-5500) with an Electrospray Ionization (ESI) source operated in positive mode.

2.3 Preparation of Solutions

  • Stock Solutions: Prepare separate 1 mg/mL stock solutions of ABZ, ASOX, ASON, and ASON-d7 in methanol. Store at -20°C.
  • Working Solutions: Serially dilute stock solutions with methanol to create working solutions for calibration standards (CS) and quality control (QC) samples.
  • Mobile Phase: 2.0 mM ammonium acetate in water, pH adjusted to 5.0 with acetic acid, mixed with acetonitrile in a ratio optimized for your system (e.g., 20:80, v/v) [6].

2.4 Sample Preparation (Solid Phase Extraction) The following SPE procedure is adapted from a published method [6] and can be scaled for a 96-well plate format for higher throughput.

  • Aliquot: Pipette 100 µL of human plasma into a tube.
  • Spike IS: Add a known amount of the ASON-d7 working solution (e.g., 50 µL).
  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins. Vortex mix vigorously for 1-2 minutes.
  • Centrifuge: Centrifuge at >10,000 × g for 10 minutes at 10°C.
  • Load: Transfer the clear supernatant to a pre-conditioned SPE cartridge (e.g., Strata-X, 30 mg/1 mL).
  • Wash and Elute: Wash with a water-methanol mixture and elute the analytes with a pure organic solvent like methanol or acetonitrile.
  • Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue with 100-200 µL of the initial mobile phase composition. Vortex and transfer to an LC vial for analysis.

2.5 LC-MS/MS Analysis

  • Injection Volume: 2-5 µL.
  • Flow Rate: 0.5 mL/min.
  • Run Time: 4-5 minutes using isocratic or fast gradient elution [1] [6].
  • MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The proposed MRM transitions and parameters, based on analogous compounds, are summarized in Table 1.

Table 1: Proposed MRM Transitions and Parameters for Analytes and Internal Standard

Compound Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (eV)
ABZ 266.1 234.1 200 70 27
ASOX 282.1 240.0 200 85 18
ASON 298.1 266.1* 200 85 20
ASON-d7 305.2 273.2* 200 85 20

Note: The Q3 mass for ASON and ASON-d7 is proposed based on the common loss of a methoxy group; this should be confirmed experimentally.

2.6 Calibration and Validation

  • Calibration Curve: Prepare a blank plasma sample and at least six non-zero calibration standards by spiking plasma with working solutions. The expected linear ranges are: ABZ (0.2-50 ng/mL), ASOX (3-600 ng/mL), and ASON (0.5-500 ng/mL) [1] [6].
  • Validation: The method should be validated according to ICH M10 guidelines, demonstrating selectivity, sensitivity (LLOQ), accuracy, precision, carry-over, matrix effects, extraction recovery, and stability [1].
Workflow Visualization

The diagram below summarizes the entire analytical procedure, from sample collection to data analysis.

Start Start: Plasma Sample (100 µL) Step1 Spike Internal Standard (this compound) Start->Step1 Step2 Protein Precipitation with Acetonitrile Step1->Step2 Step3 Centrifuge & Collect Supernatant Step2->Step3 Step4 Solid Phase Extraction (Clean-up & Elution) Step3->Step4 Step5 Evaporate & Reconstitute in Mobile Phase Step4->Step5 Step6 LC-MS/MS Analysis (MRM Mode) Step5->Step6 Step7 Data Acquisition & Quantification Step6->Step7 End Result: Analyte Concentration Step7->End

Diagram Title: Sample Preparation and Analysis Workflow

Expected Results & Data Analysis

After validation, this method is capable of precisely quantifying ABZ and its metabolites in patient samples. The table below summarizes the type of data you can expect from a patient TDM analysis.

Table 2: Example Patient Plasma Concentrations 4 Hours Post-Dose of 400 mg ABZ [2]

Compound Concentration Range (ng/mL) Median Concentration (ng/mL) Recommended Therapeutic Range (ASOX)
ASOX 332 – 2897 911.5 843 – 2500 ng/mL*
ASON 19.2 – 202.6 58.7 -
ABZ 2.2 – 167.5 25.2 -

Note: *The recommended range for ASOX (1-3 µmol/L) is approximately 843-2500 ng/mL. Values above this range indicate a risk of toxicity [2].

Key Considerations for Method Implementation

  • Internal Standard Justification: The use of a deuterated analog of ASON (this compound) is ideal. It closely mimics the chemical behavior of the analytes during extraction and chromatography but is distinguished by the mass spectrometer, thereby correcting for matrix effects and instrumental variance [3] [4] [5].
  • High-Throughput Potential: The method can be miniaturized to use only 50 µL of plasma and a one-step extraction in a 96-well plate format, reducing the run time to just 4 minutes, which is excellent for processing large sample batches [1].
  • Clinical Utility: As shown in Table 2, TDM can identify patients with supratherapeutic levels of ASOX (e.g., linked to side effects like hair loss) and those with subtherapeutic levels, allowing for personalized dose adjustments [2].

References

Method Overview: Simultaneous Quantification of ABZ and Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

The primary method for analyzing albendazole (ABZ), albendazole sulfoxide (ABZSO), and albendazole sulfone (ABZSO2) in plasma is a high-throughput LC-MS/MS technique. A key feature is the use of a deuterated internal standard to ensure accuracy and precision, though the specific application of albendazole sulfone-d7 is inferred as a best practice [1] [2].

The main advantages of this method are [1]:

  • High Throughput: Short chromatographic run time of 4 minutes.
  • High Sensitivity: Requires only a 50 μL sample volume of human plasma.
  • Robust Validation: Fully validated according to the ICH M10 guideline.

Key Analytical Parameters and Validation Data

The following tables summarize the critical conditions and performance data for the validated method.

Table 1: Chromatographic and Mass Spectrometric Conditions

Parameter Specification
Analytes Albendazole (ABZ), Albendazole Sulfoxide (ABZSO), Albendazole Sulfone (ABZSO2) [1]
Suggested Internal Standard This compound (for quantifying ABZSO2 and other analytes) [3]
Extraction Method One-step extraction using an Ostro 96-well plate [1]
Chromatography Reversed-phase gradient elution [1]
Run Time 4 minutes [1]
Detection Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode [1]

Table 2: Validation Parameters and Performance Data

Parameter Value
Calibration Range (ABZ) 0.25 - 200 ng/mL [1]
Calibration Range (ABZSO) 5 - 3500 ng/mL [1]
Calibration Range (ABZSO2) 0.5 - 500 ng/mL [1]
Linearity Coefficient of determination (r²) > 0.99 [1] [4]
Precision Coefficient of variation (CV) < 7% [1]
Accuracy Within acceptable limits per ICH M10 [1]

Detailed Experimental Protocol

This protocol is adapted from the referenced LC-MS/MS method, with the integration of This compound as the internal standard.

Reagents and Materials
  • Analytes: Reference standards of ABZ, ABZSO, and ABZSO2.
  • Internal Standard: This compound [3].
  • Biological Matrix: Human plasma.
  • Extraction Kit: Ostro 96-well plate [1].
  • Mobile Phases: Acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).
Sample Preparation Workflow

The sample preparation follows a streamlined, high-throughput process, which is visualized in the workflow below.

G start Start with 50 µL Plasma Sample add_is Add Internal Standard (this compound) start->add_is plate Transfer to Ostro 96-well Plate add_is->plate extract One-step Protein Precipitation & Filtration plate->extract inject Inject Filtrate into LC-MS/MS extract->inject

LC-MS/MS Analysis Conditions
  • Chromatography:
    • Column: A suitable reversed-phase C18 column.
    • Mobile Phase: Gradient elution using acetonitrile and a 0.025 M ammonium acetate buffer (pH ~6.6) or 0.1% formic acid [1] [4].
    • Flow Rate: 1.2 mL/min [4].
    • Run Time: 4 minutes [1].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Mode: Multiple Reaction Monitoring (MRM). The specific transitions (Q1/Q3) for ABZ, ABZSO, and ABZSO2 must be established, along with the unique transition for This compound (the search results do not provide the specific MRM transitions for these compounds).
Calibration and Quality Control
  • Prepare calibration standards and quality control (QC) samples in plasma across the specified concentration ranges.
  • A calibration curve is constructed by plotting the peak area ratio of each analyte to the internal standard (This compound) against the nominal analyte concentration [4].

Application in Therapeutic Drug Monitoring (TDM)

This method was successfully applied to monitor plasma levels in patients with alveolar echinococcosis. The active metabolite, ABZSO, is primarily monitored to ensure efficacy and avoid toxicity [1] [2].

Table 3: Measured Plasma Concentrations in Patients (4 hours post 400 mg ABZ dose)

Analyte Concentration Range (ng/mL) Median Concentration (ng/mL)
ABZSO (active metabolite) 332 - 2897 911.5
ABZSO2 19.2 - 202.6 58.7
ABZ (parent drug) 2.2 - 167.5 25.2

The data shows significant inter-patient variability, underscoring the value of TDM. In the study, 5 out of 10 patients had ABZSO levels outside the recommended therapeutic range, with one patient experiencing hair loss due to significantly elevated levels [2].

Critical Considerations for Method Implementation

  • Internal Standard Role: Using This compound is crucial. It corrects for variability in sample preparation, injection volume, and ion suppression/enhancement effects in the mass spectrometer, improving data reliability [3].
  • Method Validation: Any transfer of this method to a different laboratory or instrument requires partial or full re-validation as per ICH M10 guidelines, including assessment of precision, accuracy, and matrix effects [1].
  • Matrix Effects: Even with a deuterated IS, matrix effects should be evaluated during validation by comparing the response of analytes in post-extraction spiked samples to pure solution [1] [4].

References

Application Note: HPLC Analysis of Albendazole Metabolites Using Albendazole Sulfone-d7 as an Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Albendazole sulfone-d7 is a deuterium-labeled stable isotope of albendazole sulfone, a key metabolite of the anthelmintic drug albendazole [1]. Its primary application in analytical chemistry is to serve as an internal standard (IS) for quantitative analysis using techniques like LC-MS or HPLC, where it corrects for variability in sample preparation and instrument response [1]. This note outlines a validated HPLC-PDA method for the simultaneous determination of albendazole and its metabolites (albendazole sulfoxide and albendazole sulfone) in cattle plasma, with a protocol for incorporating this compound to enhance quantification accuracy.

2. Experimental Protocol

2.1. Materials and Reagents

  • Analytes: Albendazole (ABZ), Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSO2).
  • Internal Standard: This compound [1].
  • HPLC Solvents: Acetonitrile (HPLC grade), Ammonium acetate (analytical grade).
  • Water: Deionized water, purified.
  • Plasma Sample: Cattle plasma.

2.2. Equipment and Instrumentation

  • HPLC System: Equipped with a binary or quaternary pump, autosampler, and column thermostat.
  • Detector: Photodiode Array Detector (PDA).
  • Column: XBridge C18 (4.6 mm × 250 mm, 5 µm) [2] [3].
  • Sample Preparation: Solid-phase extraction (SPE) apparatus.

2.3. Detailed Chromatographic Conditions The table below summarizes the key parameters of the validated HPLC method.

Table 1: Optimized HPLC-PDA Chromatographic Conditions

Parameter Specification
Column XBridge C18 (4.6 mm × 250 mm, 5 µm) [2] [3]
Mobile Phase Gradient of Acetonitrile and 0.025 M Ammonium Acetate Buffer (pH adjusted to 6.6) [2] [3]
Flow Rate 1.2 mL/min [2] [3]
Detection Wavelength 292 nm [2] [3]
Column Temperature Ambient (or controlled per system requirements)
Injection Volume As per system optimization (e.g., 20-50 µL)

2.4. Sample Preparation Workflow (Solid-Phase Extraction) The sample preparation is critical for removing interfering matrix components and pre-concentrating the analytes. The following workflow, which includes the addition of the internal standard, is adapted from the validated method.

A 1. Plasma Sample B 2. Add Internal Standard (this compound) A->B C 3. Solid-Phase Extraction (SPE) Clean-up B->C D 4. Elute Analytes C->D E 5. Evaporate to Dryness D->E F 6. Reconstitute in Mobile Phase E->F G 7. HPLC-PDA Analysis F->G

Diagram 1: Sample preparation workflow for plasma samples using solid-phase extraction (SPE). The addition of a deuterated internal standard like this compound occurs at the initial stage [2] [3].

2.5. Key Validation Parameters of the Reference Method The method upon which this protocol is based has been fully validated according to the European Medicines Agency (EMA) guidelines [2] [3]. The table below summarizes its key performance characteristics.

Table 2: Method Validation Summary for ABZ and Metabolites

Validation Parameter Result / Criterion
Linearity Range 0.025 - 2.0 µg/mL for all three compounds [2] [3]
Correlation Coefficient (R²) ≥ 0.99 [2] [3]
Lower Limit of Quantification (LLOQ) 0.025 µg/mL [2] [3]
Within-/Between-Run Precision (CV) ≤ 15.1% [2] [3]
Within-/Between-Run Accuracy Deviations ≤ 117.7% [2] [3]
Specificity No interference from blank plasma [4] [3]

Critical Method Optimization Strategies

When adapting this method for your specific research, consider these optimization strategies derived from general HPLC principles and the source method:

  • Internal Standard Quantification: Use this compound as the internal standard. A fixed, known amount is added to all calibration standards, quality control samples, and unknown samples before extraction [1]. The analyte-to-IS peak area ratio is used for constructing the calibration curve, which corrects for losses during sample preparation and instrument variability.
  • Gradient Elution Optimization: The method uses a gradient of acetonitrile and ammonium acetate buffer. Fine-tuning the gradient profile (the rate and timing of acetonitrile increase) is the most powerful tool for achieving optimal separation and resolution of ABZ, ABZSO, and ABZSO2 [2] [5].
  • Mobile Phase pH Control: Maintaining the mobile phase buffer at pH 6.6 is crucial for reproducible retention times, especially for ionizable compounds. The robustness test confirmed that a variation of ±0.2 units in pH still yields reliable results (%RSD < 5%) [3].
  • Mitigating Matrix Effects: The use of SPE for sample clean-up, as opposed to simple dilution or protein precipitation, is highly effective in reducing plasma matrix effects that can cause ion suppression or enhancement, ensuring accurate quantification [4] [6].

References

Comprehensive Application Notes and Protocols for Albendazole Sulfone Pharmacokinetic Studies in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Albendazole Sulfone Pharmacokinetics

Albendazole sulfone is a primary metabolite of albendazole, a broad-spectrum anthelmintic agent widely used in the treatment of parasitic infections. As the terminal oxidation product in the albendazole metabolic pathway, albendazole sulfone represents a crucial analyte in pharmacokinetic studies due to its role in understanding the complete metabolic profile and exposure-response relationships of albendazole-based therapies. The pharmacokinetic characterization of albendazole sulfone is particularly important in special populations, including pediatric patients, pregnant women, and individuals with specific clinical conditions such as neurocysticercosis, where the blood-brain barrier penetration of metabolites directly impacts therapeutic efficacy.

The metabolic transformation of albendazole occurs through a sequential oxidation process, beginning with the conversion to albendazole sulfoxide (the pharmacologically active metabolite), which is further metabolized to albendazole sulfone. This transformation is mediated primarily by hepatic enzyme systems, including flavin monooxygenases (FMO) and cytochrome P450 enzymes, mainly CYP3A4. Understanding the pharmacokinetics of albendazole sulfone is essential for comprehensive drug development as it represents the terminal metabolic pathway and provides insights into potential drug accumulation, elimination patterns, and inter-individual variability in drug response [1].

Pharmacokinetic Properties of Albendazole Metabolites

Key Pharmacokinetic Parameters

The pharmacokinetic profile of albendazole sulfone demonstrates characteristic patterns that are crucial for understanding drug exposure and elimination. After albendazole administration, albendazole sulfone reaches its maximum concentration (Cmax) approximately 4 hours post-dose, with a reported half-life (t~1/2~) ranging between 7 to 8 hours based on comprehensive studies in hookworm-infected adolescents. This elimination half-life is significantly longer than that of the parent compound albendazole, which has a half-life of approximately 1.5 hours [2] [3]. The extended half-life of albendazole sulfone suggests potential for accumulation with repeated dosing, a critical consideration in therapeutic regimen design.

Comparative analysis of pharmacokinetic parameters across different biological matrices reveals important methodological considerations. Studies have demonstrated that C~max~ values for albendazole sulfone show statistically significant differences when measured in different sample types, with microsampling devices (22 ng/ml) showing higher values compared to traditional wet matrices (14 ng/ml). This matrix-dependent variation underscores the importance of consistent methodological approaches in pharmacokinetic study design and the need for appropriate correction factors when comparing data across studies employing different sampling techniques [2].

Comparative Pharmacokinetics of Albendazole Metabolites

Table 1: Key Pharmacokinetic Parameters of Albendazole and Its Metabolites

Compound C~max~ (ng/ml) t~max~ (h) t~1/2~ (h) AUC~ss0-8~ (ng·h/ml) Matrix Dependence
Albendazole 12.5-26.5 ~2 ~1.5 Not reported Minimal matrix effect
Albendazole Sulfoxide 288-380 ~4 7-8 1719.2 (ASOX+) 261.4 (ASOX-) Moderate matrix effect
Albendazole Sulfone 14-22 ~4 7-8 Not reported Significant matrix effect

The enantioselective disposition of albendazole metabolites represents a critical aspect of their pharmacokinetic behavior. Research has demonstrated that the albendazole sulfoxide metabolite exists as two enantiomers with distinct pharmacokinetic profiles. The (+)-ASOX enantiomer shows significantly greater systemic exposure compared to the (-)-ASOX enantiomer, with reported AUC~ss0-8~ values of 1719.2 ng·h/ml versus 261.4 ng·h/ml, respectively, in patients with neurocysticercosis. This approximately 6.6-fold difference in exposure highlights the importance of stereoselective analysis in pharmacokinetic studies [4].

The metabolic conversion from albendazole sulfoxide to albendazole sulfone demonstrates enantioselective characteristics, with the sulfone formation capacity, expressed by the AUC~ss0-8~ ratio of ASON/(ASOX + ASON), estimated at 8.0 (7.0-8.9). This indicates that approximately 8% of the total metabolic exposure is attributed to albendazole sulfone formation. The clearance pathways also show enantioselectivity, with apparent clearance values of 5.8 L/h/kg for (+)-ASOX compared to 54.0 L/h/kg for (-)-ASOX, further emphasizing the substantial differences in the handling of these enantiomers in the body [4].

Distribution Characteristics
  • CSF Penetration: Albendazole sulfone demonstrates significant distribution into the central nervous system, with studies in neurocysticercosis patients showing a plasma/CSF ratio of approximately 2.7 for both ASOX enantiomers. This indicates that the transport through the blood-brain barrier is not enantioselective but depends on passive diffusion. However, the overall exposure ratio between ASOX and ASON in CSF is approximately 20:1, demonstrating that albendazole sulfoxide is the predominant metabolite in the central nervous system, while albendazole sulfone shows limited penetration compared to its precursor [1].

  • Tissue Distribution: The distribution of albendazole sulfone into various tissues follows patterns similar to other albendazole metabolites, with preferential distribution to systemic tissues rather than the central nervous system. The elimination half-life of albendazole sulfone in CSF is approximately 2.6 hours, significantly shorter than its systemic half-life, suggesting potential efflux mechanisms or continued metabolism within the central nervous system compartment [1].

Analytical Methodologies for Albendazole Sulfone Quantification

LC-MS/MS Quantification Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the quantification of albendazole sulfone in biological matrices due to its superior sensitivity, specificity, and capacity for high-throughput analysis. A validated LC-MS/MS method for simultaneous determination of albendazole sulfoxide and albendazole sulfone has been developed with a linear range of 20-5000 ng/mL for albendazole sulfoxide and 10-1500 ng/mL for albendazole sulfone. This method demonstrates excellent precision (RSD < 12%) and accuracy (RE < 7%) with high recovery (>90%), making it suitable for therapeutic drug monitoring and pharmacokinetic studies [5].

The sample preparation protocol involves extraction of 200 μL plasma samples with a specialized organic solvent mixture comprising ether-dichloromethane-chloroform (60:30:10, v/v/v). The chromatographic separation is performed using a C~18~ column with a mobile phase consisting of methanol-formic acid 20 mmol/L (70:30). This method has been successfully applied to determine plasma and cerebrospinal fluid levels of albendazole metabolites in patients with subarachnoidal neurocysticercosis who received albendazole at 30 mg/kg per day for 7 days, demonstrating its applicability in clinical settings [5].

Chiral Separation Techniques

The enantioselective analysis of albendazole sulfoxide presents unique analytical challenges due to the structural similarity of the enantiomers. A robust high-performance liquid chromatography (HPLC) method utilizing a Chiralpak AD chiral phase column has been developed for the separation and quantification of (+)-ASOX and (-)-ASOX enantiomers. The method employs a mobile phase consisting of n-hexane/isopropanol/ethanol (81:14.75:4.25, v/v/v) at a flow rate of 1.1 ml/min with fluorescence detection (λ~exc~=280 nm, λ~em~=320 nm) [1].

Table 2: Analytical Methods for Albendazole Metabolite Quantification

Analytical Method Matrix Linear Range Precision (RSD) Accuracy (RE) Recovery Key Applications
LC-MS/MS Plasma, CSF ASOX: 20-5000 ng/mL ASON: 10-1500 ng/mL < 12% < 7% > 90% Therapeutic drug monitoring, PK studies
Chiral HPLC Plasma, CSF Not specified Not specified Not specified Not specified Enantioselective PK, Metabolic profiling
LC-MS/MS (Microsamples) DBS, Mitra Fully validated Precise Accurate Robust Pediatric studies, Limited blood volume

The validation of this chiral analytical method included assessment of selectivity against commonly co-administered medications such as dexamethasone, phenobarbitone, phenytoin, carbamazepine, cimetidine, and ranitidine, confirming no interfering peaks from these compounds. For cerebrospinal fluid samples, a specialized extraction procedure is employed involving the addition of sodium metabisulfite solution and acetate buffer (pH 7.0) followed by extraction with ethyl acetate. The extraction efficiency and matrix effects have been thoroughly evaluated to ensure reliable quantification in this complex biological matrix [1].

Method Validation Parameters
  • Selectivity and Specificity: All developed methods must demonstrate absence of interference from endogenous matrix components and commonly co-administered drugs. For albendazole sulfone quantification, this is particularly important in clinical settings where patients often receive concomitant medications such as antiepileptics or anti-inflammatory drugs. The use of mass spectrometric detection provides enhanced specificity through monitoring of characteristic transition ions for albendazole sulfone [5].

  • Recovery and Matrix Effects: Comprehensive validation of extraction procedures is essential for reliable quantification. The recovery of albendazole sulfone from biological matrices should be consistent and reproducible. Studies have shown that dried-blood spots (DBS) may present challenges with matrix effects and poor recovery, though the extraction efficiency remains constant throughout the concentration range, enabling the application of appropriate correction factors [2].

Blood Microsampling Techniques and Protocols

Comparative Analysis of Sampling Methods

Advanced microsampling techniques have revolutionized pharmacokinetic studies, particularly in pediatric populations and studies requiring frequent sampling. A comprehensive comparison of traditional sampling methods (plasma and blood) with novel microsampling approaches (dried-blood spots and Mitra samples) has been conducted for albendazole sulfone quantification. The results demonstrate that time-concentration profiles and pharmacokinetic parameters obtained from all four matrices are generally comparable, supporting the application of microsampling in future albendazole pharmacokinetic studies [2].

The evaluation of these sampling methods revealed that the use of dried-blood spots was limited by matrix effects and poor recovery, though the extraction efficiency remained constant throughout the concentration range. In contrast, the Mitra microsampling device demonstrated more robust performance during validation, with researchers recommending its use for future albendazole pharmacokinetic studies. This recommendation is particularly relevant for studies in pediatric populations, where limited blood volume presents ethical and practical challenges for traditional venous sampling [2] [3].

Protocol for Microsampling and Analysis
  • Sample Collection: For dried-blood spots, precisely 20 μL of capillary blood should be collected via fingerstick and applied to specialized filter paper cards. For Mitra samples, follow manufacturer instructions for volumetric capillary sampling. All samples should be air-dried completely at room temperature for a minimum of 4 hours before storage to prevent microbial growth and analyte degradation [2].

  • Sample Storage and Stability: Dried-blood spots and Mitra samples should be stored with desiccant packs in impermeable bags at -20°C or lower to maintain analyte stability. Long-term stability studies should be conducted for each specific storage condition, as albendazole sulfone stability in microsamples may differ from traditional plasma samples due to different matrix interactions and potential degradation pathways [2].

  • Sample Extraction and Analysis: For dried-blood spots, punch a disc of appropriate diameter from the central blood spot and extract with a suitable solvent system. For Mitra samples, the entire tip is typically extracted. Include quality control samples at low, medium, and high concentrations in each analysis batch to ensure method reliability. The extraction solvent should be optimized to maximize recovery while minimizing co-extraction of interfering substances [2].

Clinical Applications and Special Populations

Neurocysticercosis Treatment Protocols

Neurocysticercosis represents a particularly important indication for albendazole therapy where understanding albendazole sulfone pharmacokinetics is crucial for treatment optimization. Patients with active brain parenchymal neurocysticercosis typically receive albendazole at a dosage of 15 mg kg^-1 day^-1 divided into two daily doses for 8 days. During the last dose interval on day 8, serial blood sampling is recommended at 0, 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, and 12 hours to fully characterize the steady-state pharmacokinetics of albendazole sulfone and other metabolites [1].

The penetration of albendazole metabolites into the central nervous system is a critical determinant of therapeutic efficacy in neurocysticercosis. Research has demonstrated differential distribution of albendazole metabolites into the cerebrospinal fluid, with the CSF AUC~ASOX~/AUC~ASON~ ratio approximately 20:1, indicating that albendazole sulfoxide is the predominant metabolite in the CNS compartment. Interestingly, the elimination half-life of both ASOX enantiomers in CSF is approximately 2.5 hours, while albendazole sulfone shows a slightly longer half-life of 2.6 hours in CSF [1].

Pregnancy and Lactation Considerations
  • Pregnancy Warnings: Albendazole is classified as pregnancy category D according to the Australian TGA, indicating drugs that have caused or are suspected to have caused an increased incidence of human fetal malformations. Contraindications for use during pregnancy are based on animal studies revealing embryotoxicity and skeletal malformations in pregnant rats and rabbits. Women of reproductive potential should have a negative pregnancy test before initiating therapy, and effective contraception is recommended during therapy and for at least one month after the last dose [6].

  • Lactation Considerations: Albendazole and its metabolites are minimally excreted into breast milk, with peak milk levels for the sulfoxide metabolite reached at approximately 6.9 hours after a 400 mg dose, averaging 352 μg/L. The half-life of albendazole sulfoxide in breast milk is approximately 12.4 hours. The WHO considers albendazole compatible with breastfeeding, with estimates indicating that a fully breastfed infant would be exposed to less than 0.1 mg/kg of the sulfoxide metabolite over 36 hours after a 400 mg maternal dose, representing an infant dose less than 1.5% of the weight-adjusted maternal dose [6].

Experimental Protocols and Workflows

Complete Pharmacokinetic Study Protocol

For a comprehensive pharmacokinetic study of albendazole sulfone, the following protocol is recommended:

Subject Preparation and Dosing:

  • Obtain informed consent and confirm eligibility criteria
  • For adult patients: administer albendazole at 7.5 mg/kg twice daily for 8 days
  • Ensure administration with a fatty meal to enhance absorption
  • On day 8, administer the final dose after an overnight fast

Blood Sampling Schedule:

  • Collect pre-dose sample (0 hour)
  • Collect serial samples at 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, and 12 hours post-dose
  • For CSF sampling in neurocysticercosis patients: perform single lumbar puncture at various time points across different patients to construct population curves

Sample Processing:

  • For plasma: centrifuge blood samples at 1800 g for 20 minutes, aliquot plasma, and store at -20°C or lower
  • For microsamples: follow appropriate collection protocols for DBS or Mitra devices
  • Ensure proper documentation and chain of custody for all samples
Analytical Method Validation Protocol

Selectivity and Specificity:

  • Analyze blank samples from at least six different sources to confirm absence of interference
  • Test commonly co-administered drugs for potential interference
  • Confirm separation of all analytes and internal standards

Linearity and Range:

  • Prepare calibration standards at a minimum of six concentration levels
  • Establish linear range of 10-1500 ng/mL for albendazole sulfone
  • Process in duplicate across three separate runs

Precision and Accuracy:

  • Analyze QC samples at low, medium, and high concentrations (n=6 each)
  • Demonstrate intra-day and inter-day precision with RSD < 15%
  • Establish accuracy with % bias within ±15%

The following workflow diagram illustrates the complete experimental process for albendazole sulfone pharmacokinetic studies:

G Start Study Initiation Subject Subject Selection and Enrollment Start->Subject Dosing Albendazole Administration (7.5 mg/kg BID × 8 days) Subject->Dosing Sampling Biological Sample Collection Dosing->Sampling Plasma Plasma/Blood Collection Sampling->Plasma Micro Microsampling (DBS/Mitra) Sampling->Micro Processing Sample Processing and Storage Plasma->Processing Micro->Processing Analysis LC-MS/MS Analysis Processing->Analysis Data Data Acquisition and Processing Analysis->Data PK PK Parameter Calculation Data->PK Report Study Report PK->Report

Figure 1: Experimental Workflow for Albendazole Sulfone Pharmacokinetic Studies

Data Analysis and Interpretation

Pharmacokinetic Calculations:

  • Use non-compartmental analysis to determine key parameters: C~max~, t~max~, AUC~0-t~, AUC~0-∞~, t~1/2~
  • Calculate metabolite-to-parent ratios for exposure assessment
  • Determine enantiomeric ratios for ASOX enantiomers

Statistical Analysis:

  • Perform descriptive statistics for all pharmacokinetic parameters
  • Conduct comparative analysis between matrices or populations using appropriate statistical tests
  • Evaluate correlation between exposure parameters and safety endpoints

Regulatory Considerations and Safety Monitoring

Preclinical and Clinical Safety

Albendazole sulfone, as a metabolite of albendazole, falls under the regulatory requirements for metabolite safety testing as outlined in the ICH M3(R2) and ICH S9 guidelines. The safety qualification of albendazole sulfone should be demonstrated through appropriate preclinical studies, with particular attention to its potential for embryo-fetal toxicity based on findings from animal studies with the parent compound. These studies have revealed evidence of teratogenicity, including embryotoxicity and skeletal malformations in pregnant rats and rabbits, which forms the basis for contraindications during pregnancy in humans [6].

In clinical settings, rigorous safety monitoring is essential during albendazole therapy. Recommended monitoring parameters include:

  • Hepatic function tests (ALT, AST, bilirubin) at baseline and periodically during treatment
  • Complete blood counts to monitor for potential hematological toxicity
  • Pregnancy testing in women of reproductive potential before initiation of therapy
  • Neurological assessment in patients with neurocysticercosis, particularly those receiving concomitant corticosteroid therapy
Special Population Considerations

Table 3: Dosing Recommendations and Safety Considerations in Special Populations

Population Dosing Recommendation Key Safety Considerations Monitoring Parameters
Pediatric 10-15 mg/kg/day (soil-transmitted helminths) Limited pharmacokinetic data; microsampling recommended Growth monitoring, developmental assessment
Pregnant Women Contraindicated (except if no alternative) Potential embryotoxicity and skeletal malformations Enhanced fetal monitoring if administered
Lactating Women Compatible with breastfeeding (WHO) Minimal transfer to breast milk Monitor infant for gastrointestinal effects
Hepatic Impairment Dose adjustment may be necessary Reduced metabolic capacity Frequent liver function tests

The risk-benefit assessment for albendazole therapy must consider the potential for albendazole sulfone accumulation in special populations. For patients with severe hepatic impairment, reduced metabolism of albendazole sulfoxide to albendazole sulfone may alter the overall exposure to active metabolites. Similarly, in patients with renal impairment, potential changes in the elimination of albendazole sulfone should be considered, though renal excretion represents a minor pathway for this metabolite [6].

References

An Introduction to Albendazole Metabolite Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Albendazole (ABZ) is a broad-spectrum anthelmintic drug. Its pharmacological activity and persistence in animal tissues are primarily attributed to its metabolites, making their accurate quantification essential for residue depletion studies and safety assessments [1]. The primary metabolites are albendazole sulfoxide (ABZ-SO), albendazole sulfone (ABZ-SO₂), and 2-aminoalbendazole sulfone (2-NH₂-ABZ-SO₂) [1]. This document outlines a sensitive and reliable LC-MS/MS method for their simultaneous determination in animal tissues.

Detailed Experimental Protocol

The following section describes the sample preparation and instrumental analysis for quantifying albendazole and its metabolites in animal tissues, as adapted from the literature [1].

Sample Preparation Workflow

The sample preparation process is designed to extract and clean up the analytes from complex tissue matrices, with a specific step to release the bound metabolite 2-aminoalbendazole sulfone.

G start Animal Tissue Sample step1 Acid Hydrolysis (6N HCl) start->step1 step2 Liquid-Liquid Extraction (Ethyl Acetate) step1->step2 step3 Solid-Phase Clean-up (C18 SPE Cartridge) step2->step3 step4 Reconstitution (LC-MS/MS Compatible Solvent) step3->step4 end LC-MS/MS Analysis step4->end

Instrumental Analysis: LC-MS/MS Conditions

The following table summarizes the key parameters for the liquid chromatography and mass spectrometry analysis.

Parameter Specification
LC Column XTerra MS C18 (100 mm x 2.1 mm, 3.5 µm) [1]
Mobile Phase Gradient of 0.1% Formic Acid and Methanol [1]
Flow Rate Not specified in search results; typically 0.2-0.4 mL/min for such columns.
Detection Mass Spectrometry (ESI+ mode) [1]
Quantification Calibration curves (0.01–0.5 µg/mL) [1]

Method Validation Data

The analytical method was validated to ensure its reliability, sensitivity, and accuracy for the intended use. The key validation parameters are summarized below.

Validation Parameter Result
Limit of Quantification (LOQ) ≤ 4 µg/kg for each analyte [1]
Linear Range 0.01 - 0.5 µg/mL [1]
Correlation Coefficient (R²) > 0.9935 [1]
Recovery (Muscle) 70.2% - 88.0% [1]
Recovery (Liver) 70.3% - 83.2% [1]
Repeatability (RSD) 5.75% - 11.6% [1]

Metabolic Pathway and DDI Potential

Understanding the metabolism of albendazole is crucial for interpreting quantification results and assessing potential drug-drug interactions (DDIs).

G Albendazole Albendazole ABZ_Sulfoxide Albendazole Sulfoxide (ABZ-SO) Albendazole->ABZ_Sulfoxide Sulfoxidation (CYP450, FMO) ABZ_Sulfone Albendazole Sulfone (ABZ-SO₂) ABZ_Sulfoxide->ABZ_Sulfone Further Oxidation Amino_Sulfone 2-Aminoalbendazole Sulfone ABZ_Sulfone->Amino_Sulfone Reduction

Albendazole sulfoxide and sulfone can also act as perpetrators in drug-drug interactions. In vitro studies have shown that triclabendazole sulfoxide and sulfone can inhibit several CYP enzymes, suggesting that similar albendazole metabolites may also pose a DDI risk [2]. This underscores the importance of metabolite monitoring beyond residue analysis.

Key Applications and Takeaways

  • Primary Use: This protocol is designed for determining veterinary drug residue depletion in edible animal tissues to establish safe withdrawal periods [1].
  • Metabolite Coverage: The method specifically includes the potentially bound metabolite 2-aminoalbendazole sulfone, which is critical for a comprehensive residue profile [1].
  • Instrument Sensitivity: The use of LC-MS/MS with ESI+ provides the necessary specificity and sensitivity to achieve low µg/kg quantification limits, which is essential for food safety compliance [1].

Important Notice

The protocol described is based on a published scientific method [1]. For laboratory implementation, you must:

  • Conduct in-house validation to verify all parameters (specificity, accuracy, precision, robustness) in your own facility.
  • Adjust LC-MS/MS instrument settings and parameters through direct tuning with reference standards for optimal performance.

References

Comprehensive Application Notes and Protocols for the Analysis of Albendazole Sulfone-d7 in Plasma Samples Using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Method

The analysis of anthelmintic drugs and their metabolites in biological matrices is crucial for understanding pharmacokinetic profiles and optimizing dosing regimens. Albendazole, a broad-spectrum benzimidazole anthelmintic, undergoes extensive hepatic metabolism to form active metabolites, primarily albendazole sulfoxide and albendazole sulfone. The deuterated internal standard Albendazole sulfone-d7 plays a critical role in ensuring accurate quantification of these metabolites through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note details a validated high-throughput method for simultaneous analysis of albendazole, albendazole sulfoxide, and albendazole sulfone in human plasma using this compound as an internal standard, enabling precise therapeutic drug monitoring in clinical settings.

The method addresses a significant challenge in ant parasitic therapy – maintaining therapeutic concentrations while minimizing side effects. Albendazole sulfoxide, the primary active metabolite, is responsible for both treatment efficacy and potential toxicity, necessitating careful monitoring of plasma concentrations [1]. The developed method demonstrates significant advantages over conventional approaches through its minimal sample volume requirements (50 μL), rapid analysis time (4 minutes per sample), and ability to quantify a wide range of concentrations with high precision, making it suitable for both routine clinical monitoring and large-scale pharmacokinetic studies.

Chemical Properties of this compound

This compound (Molecular Weight: 304.37 g/mol, Molecular Formula: C12H8D7N3O4S) is a deuterium-labeled analog of albendazole sulfone, specifically designed for use as an internal standard in quantitative bioanalysis. The compound features seven deuterium atoms incorporated at the propylthio side chain, creating a distinct mass difference that enables clear separation from the native compound during mass spectrometric analysis while maintaining nearly identical chromatographic properties [2]. This structural characteristic makes it particularly valuable for stable isotope dilution methods, which improve quantification accuracy by accounting for variability in sample preparation and ionization efficiency.

As a metabolite of albendazole, albendazole sulfone exhibits anti-parasitic activity against Echinococcus multilocularis metacestodes, though it is generally considered less active than albendazole sulfoxide [2]. The deuterated form is exclusively intended for research applications as a tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and is not for clinical use in patients. The compound should be stored according to the manufacturer's recommended conditions specified in the Certificate of Analysis to maintain stability [2].

Table 1: Physicochemical Properties of this compound

Property Specification
Molecular Weight 304.37 g/mol
Molecular Formula C12H8D7N3O4S
CAS Number Not specified in sources
Storage Conditions Follow Certificate of Analysis
Intended Use Research use only, not for human administration
Stable Isotopes 7 deuterium atoms

Materials and Reagents

Reference Standards and Chemicals
  • This compound (HY-W019773S): Use high-purity grade (>95%) as internal standard [2]
  • Albendazole: Reference standard for parent drug quantification
  • Albendazole sulfoxide: Reference standard for primary metabolite
  • Albendazole sulfone: Reference standard for secondary metabolite
  • HPLC-grade acetonitrile and methanol: For mobile phase preparation and extraction
  • Ammonium acetate: For preparation of buffer solution (0.025 M, pH 6.6)
  • High-purity water: 18.2 MΩ·cm resistivity from Milli-Q or equivalent system
Equipment and Consumables
  • LC-MS/MS system: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • HPLC column: XBridge C18 column (4.6 mm × 250 mm, 5 μm) or equivalent [3]
  • Ostro 96-well plate: For sample preparation (Waters Corporation) [1]
  • Microcentrifuge: Capable of 14,000 × g
  • Vortex mixer and pipettes: For accurate liquid handling
  • Analytical balance: With 0.01 mg sensitivity
  • Polypropylene tubes: For sample preparation and storage

Sample Preparation Protocol

Internal Standard Working Solution

Prepare a working solution of this compound in methanol at a concentration of 100 ng/mL. This solution should be prepared fresh weekly and stored at -20°C when not in use. The use of a stable isotope-labeled internal standard is critical for compensating matrix effects and accounting for recovery variations during the sample preparation process.

Plasma Sample Processing
  • Thaw plasma samples overnight at 4°C or for 2 hours at room temperature, then vortex for 30 seconds to ensure homogeneity
  • Aliquot 50 μL of calibrators, quality controls, or study samples into labeled polypropylene tubes
  • Add 25 μL of the internal standard working solution (100 ng/mL this compound) to each tube
  • Vortex mix for 60 seconds to ensure complete protein precipitation
  • Transfer the mixture to an Ostro 96-well plate pre-conditioned with 200 μL methanol
  • Apply gentle vacuum (approximately 5-10 mmHg) to pass the samples through the plate
  • Collect the filtrate in a clean 96-well collection plate
  • Evaporate to dryness under a gentle stream of nitrogen at 40°C
  • Reconstitute the residue with 100 μL of initial mobile phase (90:10, 10 mM ammonium acetate:acetonitrile)
  • Vortex for 60 seconds and transfer to autosampler vials for LC-MS/MS analysis

This one-step extraction procedure using Ostro plates provides excellent recovery while effectively removing phospholipids and other matrix interferents that can affect ionization efficiency [1]. The minimal sample volume requirement (50 μL) makes this method particularly suitable for pediatric studies or situations where sample volume is limited.

Chromatographic Conditions

The chromatographic separation employs a reverse-phase C18 column with gradient elution to achieve optimal separation of albendazole, its metabolites, and the internal standard. The specific parameters are detailed below:

Table 2: LC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 90 10 1.2
1.0 70 30 1.2
3.0 5 95 1.2
3.5 5 95 1.2
3.6 90 10 1.2
4.0 90 10 1.2

Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 6.6 with acetic acid Mobile Phase B: HPLC-grade acetonitrile Column Temperature: 40°C Injection Volume: 10 μL Autosampler Temperature: 10°C Total Run Time: 4 minutes

Under these conditions, typical retention times are approximately 3.5 minutes for albendazole sulfoxide, 4.9 minutes for albendazole sulfone, and 7.0 minutes for albendazole, though these may vary slightly based on column age and mobile phase composition [3]. The short run time of 4 minutes enables high-throughput analysis, making the method suitable for processing large sample batches in clinical studies [1].

The following diagram illustrates the complete sample preparation and analysis workflow:

G PlasmaSample Plasma Sample (50 µL) AddIS Add Internal Standard (this compound) PlasmaSample->AddIS ProteinPrecipitation Protein Precipitation (Vortex 60 sec) AddIS->ProteinPrecipitation OstroPlate Ostro Plate Filtration ProteinPrecipitation->OstroPlate Evaporation Evaporation to Dryness (N₂, 40°C) OstroPlate->Evaporation Reconstitution Reconstitution (100 µL Mobile Phase) Evaporation->Reconstitution LCMSAnalysis LC-MS/MS Analysis Reconstitution->LCMSAnalysis DataProcessing Data Processing LCMSAnalysis->DataProcessing

Mass Spectrometric Detection

MS/MS Parameters
  • Ionization Source: Electrospray Ionization (ESI) in positive mode
  • Ion Spray Voltage: 5500 V
  • Source Temperature: 500°C
  • Nebulizer Gas: 50 psi
  • Heater Gas: 60 psi
  • Curtain Gas: 35 psi
  • Collision Gas: Medium (8-10 psi)
  • Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions

Table 3: MRM Transitions and Mass Spectrometer Parameters

Compound Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) DP (V) CE (V) CXP (V)
Albendazole 266.1 234.1 100 80 30 12
Albendazole sulfoxide 282.1 240.1 100 85 25 12
Albendazole sulfone 298.1 266.1 100 90 30 14
This compound 305.1 273.1 100 90 30 14

The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode with the transitions specified in Table 3. The deuterated internal standard this compound provides a +7 Da mass shift, which allows for clear differentiation from the native compound while maintaining nearly identical chromatographic behavior and ionization characteristics [2]. Optimal collision energies and declustering potentials should be determined for each specific instrument through direct infusion of reference standards.

Method Validation

The method has been comprehensively validated according to the ICH guideline M10 on bioanalytical method validation, addressing key parameters including selectivity, linearity, accuracy, precision, and stability [1].

Linearity and Calibration Range

Calibration curves demonstrate excellent linearity across the specified concentration ranges for all analytes. The correlation coefficients (R²) exceed 0.99, confirming the suitability of the method for quantitative analysis [1] [3].

Table 4: Calibration Range and Linearity Data

Analyte Calibration Range LLOQ Correlation Coefficient (R²) Linear Regression Model
Albendazole 0.25-200 ng/mL 0.25 ng/mL >0.99 Weighted linear (1/x²)
Albendazole sulfoxide 5-3500 ng/mL 5 ng/mL >0.99 Weighted linear (1/x²)
Albendazole sulfone 0.5-500 ng/mL 0.5 ng/mL >0.99 Weighted linear (1/x²)
Precision and Accuracy

Method validation demonstrated excellent precision and accuracy across multiple quality control levels. The coefficient of variation (CV) for within-run and between-run precision was below 7% for all analytes, well within the acceptable criteria of ≤15% [1]. Accuracy values ranged from 85-115% across the calibration range, confirming the reliable quantification capability of the method.

Other Validation Parameters
  • Selectivity: No interference from endogenous plasma components at retention times of analytes or IS
  • Matrix Effects: Consistent extraction recovery with CV below 7% [1]
  • Carry-over: Negligible carry-over (<0.1%) observed in blank samples injected after high-concentration calibrators
  • Stability: Analytes stable through three freeze-thaw cycles, at room temperature for 24 hours, and at -70°C for 30 days
  • Dilution Integrity: Samples can be accurately diluted up to 10-fold without affecting quantification

Application to Therapeutic Drug Monitoring

This validated method has been successfully applied to monitor albendazole, albendazole sulfoxide, and albendazole sulfone in plasma samples from patients with alveolar echinococcosis, demonstrating its utility in clinical settings [1]. The method enables precise therapeutic drug monitoring to maintain effective concentrations while minimizing toxicity risks.

The following diagram illustrates the metabolic pathway of albendazole and the role of this compound in the analytical process:

G Albendazole Albendazole (Parent Drug) AlbendazoleSulfoxide Albendazole Sulfoxide (Primary Active Metabolite) Albendazole->AlbendazoleSulfoxide Hepatic Oxidation AlbendazoleSulfone Albendazole Sulfone (Secondary Metabolite) AlbendazoleSulfoxide->AlbendazoleSulfone Further Oxidation LCMSQuantification LC-MS/MS Quantification AlbendazoleSulfone->LCMSQuantification Native Analyte AlbendazoleSulfoned7 This compound (Internal Standard) AlbendazoleSulfoned7->LCMSQuantification Internal Standard TDM Therapeutic Drug Monitoring LCMSQuantification->TDM Concentration Data

The method has proven particularly valuable for dose optimization in patients with parasitic infections, as albendazole sulfoxide concentrations correlate with both therapeutic efficacy and adverse effects. Monitoring these metabolites allows clinicians to individualize dosing regimens, maximizing therapeutic outcomes while minimizing the risk of toxicity [1] [4]. The short analysis time of 4 minutes enables rapid turnaround of results, facilitating clinical decision-making in time-sensitive situations.

Troubleshooting Guide

  • Poor Peak Shape: Check column performance and mobile phase pH; deterioration may indicate need for column replacement
  • Reduced Sensitivity: Clean ion source and mass spectrometer components; check nebulizer gas pressure
  • Retention Time Shifts: Prepare fresh mobile phase; check column temperature stability
  • High Background Noise: Check sample cleanliness; ensure proper functioning of Ostro plates
  • Inaccurate Internal Standard Response: Verify integrity of this compound stock solution; prepare fresh working solutions

Conclusion

The presented LC-MS/MS method with this compound as an internal standard provides a robust, sensitive, and high-throughput approach for simultaneous quantification of albendazole and its metabolites in human plasma. The method fulfills all validation criteria according to ICH M10 guidelines and has been successfully applied to therapeutic drug monitoring in patients with parasitic infections [1]. The use of stable isotope-labeled internal standard ensures accurate quantification by compensating for matrix effects and procedural variations, while the minimal sample volume requirement and short run time make the method highly suitable for both clinical and research applications.

References

Albendazole sulfone-d7 analytical standard use

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Albendazole sulfoxide-d7

Albendazole sulfoxide-d7 is the deuterium-labeled form of Albendazole sulfoxide (also known as Ricobendazole), which is the main active metabolite of the anthelmintic drug Albendazole [1]. Its primary application is serving as an internal standard in quantitative analytical techniques.

  • Application: Used as a tracer and an internal standard for precise quantitative analysis by NMR, GC-MS, or LC-MS [1]. The use of a deuterated standard helps account for variability in sample preparation and instrument response, improving the accuracy and reliability of the results.
  • Biological Activity: The unlabeled compound, Albendazole sulfoxide, exhibits anti-parasitic effects and is responsible for the therapeutic activity of Albendazole [1].

Analytical Method for Albendazole Metabolites

The table below summarizes a validated High-Performance Liquid Chromatography (HPLC) method suitable for the simultaneous determination of albendazole and its metabolites, which would typically include the sulfone and sulfoxide compounds [2].

Parameter Specification
Analytical Technique High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
Objective Simultaneous determination of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone
Stationary Phase XBridge C18 column (4.6 mm × 250 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and 0.025 M Ammonium Acetate Buffer (pH 6.6)
Flow Rate 1.2 mL/min
Detection Wavelength 292 nm
Linear Range 0.025 to 2.0 µg/mL for all three compounds
Sample Matrix Cattle plasma
Sample Preparation Solid-Phase Extraction (SPE)
Validation Guideline European Medicines Agency guideline (EMA/CHMP/ICH/172948/2019)

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a generalized logical workflow for quantifying analytes using an internal standard like Albendazole sulfoxide-d7, based on the HPLC method above.

G Start Start Analysis SP Sample Preparation: 1. Add Internal Standard (Albendazole sulfoxide-d7) 2. Solid-Phase Extraction (SPE) Start->SP HPLC HPLC-PDA Analysis • C18 Column • Gradient Elution • Detection at 292 nm SP->HPLC Data Data Acquisition HPLC->Data Quant Quantification • Calculate analyte/internal standard ratio • Use calibration curve Data->Quant

General Workflow for LC-MS Quantification using an Internal Standard

Key Considerations for Protocol Implementation

  • Internal Standard Use: The core principle is to add a known, constant amount of Albendazole sulfoxide-d7 to the sample before the first preparation step. This corrects for losses during sample cleanup and variations in instrument response [1].
  • Method Validation: The referenced HPLC method has been validated per EMA guidelines, confirming its linearity, precision, and accuracy [2]. Any transfer of this method to a new laboratory or adaptation for LC-MS should include re-validation of key parameters.
  • Chromatographic Separation: The gradient elution with a C18 column and buffered mobile phase is critical for achieving baseline separation of albendazole, its sulfoxide, and sulfone metabolites, which is necessary for accurate quantification [2].

Seeking Further Information

The provided information serves as a strong foundation. To proceed with your research, you may need to:

  • Consult Specialized Vendors: Companies that sell analytical standards like Albendazole sulfoxide-d7 often provide more detailed application notes or supporting data sheets.
  • Adapt for LC-MS: The HPLC method is a solid base. You will likely need to optimize it for mass spectrometry detection (e.g., adjusting mobile phase modifiers like formic acid) for higher sensitivity and selectivity.
  • Locate Sulfone-d7: Continue searching scientific literature and standard supplier catalogs specifically for "Albendazole sulfone-d7" to find its commercial availability and specific applications.

References

Chemical Profile and Applications of Albendazole Sulfone-d7

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identity and primary research applications of Albendazole sulfone-d7 as identified in the literature.

Property Description
Common Name This compound [1]
Molecular Formula C₁₂H₈D₇N₃O₄S [1]
Molecular Weight 304.37 [1]
Bioactivity Deuterium-labeled form of Albendazole sulfone; exhibits anti-parasite effects against Echinococcus multilocularis Metacestodes [1].

| Primary Applications | 1. Internal Standard: Used in Mass Spectrometry (MS) for accurate quantification of Albendazole sulfone and its metabolites in biological samples [2]. 2. Metabolic Studies: Serves as a tracer to study the pharmacokinetic and metabolic profile of the parent drug, Albendazole [2] [1]. | | Key Advantage | Deuterium incorporation can enhance metabolic stability and allows for clear distinction from the non-labeled compound in analytical assays [2] [1]. |

Proposed Experimental Workflow for LC-MS/MS Quantification

Since detailed protocols were not found, the following workflow outlines a standard approach for using this compound as an internal standard in quantitative bioanalysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This workflow is depicted in the diagram below.

SamplePrep Sample Preparation 1. Add this compound IS to plasma/sample 2. Protein precipitation 3. Centrifugation LCAnalysis LC Separation Reverse-phase chromatography Separates analyte from matrix SamplePrep->LCAnalysis Cleaned Extract MSDetection MS/MS Detection MRM mode: - Monitor specific transitions - Compare analyte/IS signal LCAnalysis->MSDetection Eluted Analyte DataQuant Data Quantification 1. Calculate peak area ratios 2. Generate calibration curve 3. Determine unknown concentrations MSDetection->DataQuant Peak Area Data

Protocol Outline
  • Sample Preparation

    • Spiking: Add a known, fixed amount of this compound (e.g., 50 µL of a 100 ng/mL working solution) to all calibration standards, quality control (QC) samples, and experimental biological samples (e.g., plasma, tissue homogenate) [2].
    • Deproteinization: Precipitate proteins by adding a solvent like acetonitrile (typically a 3:1 v/v ratio of solvent to sample) and vortex-mixing vigorously.
    • Cleaning: Centrifuge the samples at high speed (e.g., 13,000 × g for 10 minutes) to pellet the precipitated proteins. Transfer the clean supernatant to a new vial for analysis.
  • Liquid Chromatography (LC) Separation

    • Column: Use a reverse-phase C18 column.
    • Mobile Phase: A binary gradient system is typical. For example:
      • Mobile Phase A: Water with 0.1% Formic Acid
      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
    • Gradient: Optimize the gradient to achieve baseline separation of Albendazole sulfone from its other metabolites and matrix interferences.
  • Mass Spectrometry (MS) Detection

    • Ionization: Use Electrospray Ionization (ESI) in positive mode.
    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves:
      • Selecting a specific precursor ion for both the analyte and the internal standard.
      • Detecting specific product ions generated from the fragmentation of the precursor ions.
    • The distinct mass of the deuterated internal standard allows it to be monitored separately from the non-deuterated analyte.
  • Data Quantification

    • Calibration Curve: Prepare a calibration curve by plotting the peak area ratio (Albendazole sulfone / this compound) against the known concentration of Albendazole sulfone standards.
    • Calculation: The concentration of Albendazole sulfone in unknown samples is calculated by interpolating their peak area ratio against the calibration curve. The internal standard corrects for variations in sample preparation and instrument response [2].

Implementation Considerations

  • Deuterium Isotope Effects: Be aware that replacing hydrogen with deuterium can potentially alter the metabolic pathway or rate of a compound, a phenomenon known as the Deuterium Isotope Effect [1]. This is a key consideration when interpreting metabolic stability data.
  • Regulatory Compliance: For studies supporting regulatory submissions, ensure that the sourced this compound is of high and documented purity (e.g., ≥98%) and that its use is detailed in the bioanalytical method validation report.

List of References

  • Santa Cruz Biotechnology (SCBT). Albendazole Sulfoxide-d7. [2]
  • PeptideDB. This compound. [1]
  • PMC. Spectral tracing of deuterium for imaging glucose metabolism. [3]
  • LinkedIn / Verified Market Reports. Deuterium Labeled Compounds in the Real World: 5 Uses You'll Actually See (2025). [4]

References

Chemical Profile and Application of Albendazole Sulfone-d7

Author: Smolecule Technical Support Team. Date: February 2026

Albendazole Sulfone-d7 is a characterized chemical compound used exclusively as a reference standard for the Active Pharmaceutical Ingredient (API) Albendazole in analytical testing [1].

  • Primary Use: It is intended for analytical method development (AMV), method validation, and Quality Control (QC) during the synthesis and formulation stages of drug development [1].
  • Regulatory Compliance: The standard is compliant with regulatory guidelines and serves as a reference for traceability against pharmacopeial standards (e.g., USP, EP) [1].
  • Important Note: This product, like other reference standards from suppliers such as Axios Research, is intended for analytical purposes only and is not for human use [1].

Analytical Methodologies and Protocols

Since direct chromatographic methods for this compound are not detailed in the search results, the following validated protocols for the non-labelled albendazole sulfone and related compounds provide a strong basis for method development. You can adapt these conditions, substituting the internal standard with this compound.

Protocol 1: Simultaneous LC-MS/MS Analysis in Human Plasma

This high-throughput method is validated per ICH M10 guidelines and is suitable for sensitive, simultaneous quantification of albendazole and its metabolites [2].

  • Sample Preparation: A one-step extraction procedure using an Ostro plate is applied.
  • Chromatography:
    • Technique: Gradient elution LC-MS/MS.
    • Sample Volume: 50 µL of human plasma.
    • Run Time: 4 minutes.
  • Mass Spectrometry: Detection is performed in Multiple Reaction Monitoring (MRM) mode.
  • Linear Ranges: The method is validated for albendazole sulfone over a range of 0.5-500 ng/mL [2].
Protocol 2: HPLC-PDA Analysis in Cattle Plasma

This method provides a cost-effective alternative for laboratories without access to mass spectrometry and has been validated according to European Medicines Agency (EMA) guidelines [3] [4] [5].

  • Sample Preparation: Solid-phase extraction (SPE) is carried out.
  • Chromatography:
    • Column: XBridge C18 (4.6 mm × 250 mm, 5 µm).
    • Mobile Phase: Gradient elution of acetonitrile and 0.025 M ammonium acetate buffer (pH adjusted to 6.6).
    • Flow Rate: 1.2 mL/min.
    • Detection: PDA detector set at 292 nm.
  • Linear Range: The calibration curve for albendazole sulfone is linear from 0.025 to 2.0 µg/mL with a correlation coefficient R² ≥ 0.99 [3] [5].

Summarized Quantitative Data

The table below consolidates key validation parameters from the researched methods, demonstrating their performance for quantifying albendazole sulfone.

Table 1: Analytical Method Performance Data for Albendazole Sulfone

Parameter LC-MS/MS Method (Human Plasma) [2] HPLC-PDA Method (Cattle Plasma) [3] [5]
Linear Range 0.5 - 500 ng/mL 0.025 - 2.0 µg/mL (25 - 2000 ng/mL)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL 0.025 µg/mL (25 ng/mL)
Precision (CV) < 7% ≤ 10.7%
Accuracy Conforms to ICH M10 93.3 - 114.1%

Experimental Workflow for Plasma Analysis

For a clear overview, the following diagram illustrates the general workflow for sample preparation and analysis, integrating elements from the cited protocols.

PlasmaSample Plasma Sample SPE Solid-Phase Extraction (SPE) PlasmaSample->SPE Ostro Ostro Plate Extraction PlasmaSample->Ostro HPLC HPLC-PDA Analysis SPE->HPLC LCMS LC-MS/MS Analysis Ostro->LCMS Reconstitute Reconstitute in Mobile Phase Data Data Acquisition & Quantification LCMS->Data HPLC->Data

Key Considerations for Researchers

  • Internal Standard Calibration: Using a deuterated internal standard like this compound improves analytical accuracy by correcting for sample loss during preparation and instrument variability [6] [1].
  • Metabolite Pathway: Understanding the metabolism is crucial. Albendazole is rapidly oxidized to the active albendazole sulfoxide, which is further oxidized to the inactive albendazole sulfone [3] [7]. Albendazole sulfoxide is chiral, and its enantiomers can be separated using specific chiral columns or methods [8] [9].
  • Cytotoxicity Note: Studies indicate that the metabolism of albendazole to its sulfoxide and sulfone metabolites may represent a detoxification pathway, as these metabolites show lower cytotoxic potential compared to the parent drug in model systems [7].

Reference List

  • A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2025;1264:124741. doi:10.1016/j.jchromb.2025.124741 [2]
  • Enantioselective analysis of albendazole sulfoxide in plasma using the chiral stationary phase. Chirality. 1997;9(8):722-726. doi:10.1002/(SICI)1520-636X(1997)9:8<722::AID-CHIR2>3.0.CO;2-7 [8]
  • Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. Molecules. 2025;30(9):2039. doi:10.3390/molecules30092039 [3] [4] [5]
  • An improved HPLC–tandem mass spectrometry method for simultaneous determination of albendazole and its active metabolite, albendazole sulfoxide. J Pharm Anal. 2016;6(4):226-234. doi:10.1016/j.jpha.2016.02.002 [6]
  • Albendazole sulfoxide enantiomers: preparative chiral separation and absolute stereochemistry. J Chromatogr A. 2012;1230:61-65. doi:10.1016/j.chroma.2012.01.070 [9]
  • Comparison of Albendazole Cytotoxicity in Terms of the Presence of Metabolites. J Vet Res. 2017;61(3):313-319. doi:10.1515/jvetres-2017-0042 [7]
  • This compound - CAS 75184-71-3 (non-labelled). Axios Research. [1]

References

Sample Preparation and LC-MS/MS Analysis Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a 2019 study that developed and validated methods to quantify Albendazole sulfone and other metabolites in various biological matrices [1].

Experimental Workflow

The overall process for sample preparation and analysis is as follows:

G Sample Sample Protein Precipitation Protein Precipitation Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Evaporation & Reconstitution Evaporation & Reconstitution Centrifugation->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition

Detailed Procedures

1. Sample Preparation (Protein Precipitation)

  • Plasma/Blood Samples: Add 240 µL (for plasma) or 300 µL (for blood) of chilled extraction solvent (acetonitrile/water, 5:1 v/v, with 0.1% formic acid) to the sample [1].
  • Vortex and Shake: Mix thoroughly for 5 minutes at room temperature [1].
  • Centrifuge: Separate the supernatant by centrifugation [1].
  • Evaporation and Reconstitution (Optional but Recommended): To mitigate matrix effects observed during method validation, evaporate the supernatant and reconstitute the sample in methanol prior to injection into the LC-MS/MS system [1].

2. Liquid Chromatography (LC) Conditions The following gradient elution program provides optimal compound separation [1]:

Time (min) Mobile Phase A (Water + 0.05% Formic Acid) Mobile Phase B (Methanol + 0.05% Formic Acid)
0.0 95% 5%
0.5 95% 5%
2.0 5% 95%
4.0 5% 95%
4.1 95% 5%
6.0 95% 5%
  • Column: C18 column [1].
  • Needle Wash: To resolve carryover, perform a needle wash with methanol-water (9:1 v/v with 0.1% formic acid) after each injection [1].

3. Mass Spectrometry (MS) Parameters The key parameters for detecting Albendazole sulfone and related compounds are summarized below [1]:

Compound Precursor Ion > Product Ion (m/z)
Albendazole (ALB) 266.1 > 234.4
Albendazole sulfoxide (ALBOX) 282.1 > 240.4
Albendazole sulfone (ALBON) 298.1 > 159.3
Albendazole-d3 (Internal Standard) 269.1 > 234.4
  • Ionization Mode: Not explicitly stated, but the use of formic acid suggests positive electrospray ionization (ESI+) is likely.
  • Detection: Multiple Reaction Monitoring (MRM).

Important Considerations for Researchers

When adapting this method for Albendazole sulfone-d7, please note:

  • Deuterated Analog as Internal Standard: The validated method uses Albendazole-d3 as an internal standard for the non-deuterated compounds [1]. For quantifying this compound, you would typically use a different deuterated internal standard. The principle remains that deuterated analogs are ideal for correcting for losses during sample preparation and variations in instrument response.
  • Method Validation: The original method was validated according to U.S. FDA guidelines. Key performance characteristics are shown below [1]:
Parameter Performance for Albendazole Sulfone
Linear Range 1 - 150 ng/mL (LLOQ of 1 ng/mL)
Relative Recovery (RRE) 95.6% ± 8.17% (in blood)
Matrix Effect (ME) 93.2% ± 6.17% (in blood)
Carryover Resolved by needle wash
  • Matrix Considerations: The method has been applied to plasma, whole blood, and microsampling devices (dried-blood spots and Mitra), though extraction efficiency may vary [1].

Safety and Compliance

  • Intended Use: this compound is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use [2] [3].
  • Regulatory Context: The parent drug, Albendazole, is classified in Pregnancy Category D in Australia, meaning it has caused fetal harm in animal studies and its use during pregnancy is generally contraindicated. This underscores the importance of safe handling in a laboratory setting [4].

References

Experimental Protocol for LC-MS/MS Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the simultaneous determination of albendazole (ABZ) and its metabolites, albendazole sulfoxide (ABZSO) and albendazole sulfone (ABZSO2), in plasma using Albendazole Sulfone-d7 as an internal standard. The method is based on established procedures with adaptations [1] [2].

1. Reagents and Materials

  • Analytes and Internal Standard: Albendazole (ABZ), Albendazole Sulfoxide (ABZSO), Albendazole Sulfone (ABZSO2), and this compound (ABZSO2-d7) as the Internal Standard (IS).
  • Solvents: HPLC-grade methanol and acetonitrile.
  • Buffers: Ammonium acetate.
  • Biological Matrix: Control (drug-free) plasma.
  • Consumables: Strata-X (30 mg/1 mL) or equivalent Solid-Phase Extraction (SPE) cartridges [1].

2. Preparation of Standard Solutions

  • Stock Solutions: Prepare primary stock solutions of ABZ, ABZSO, ABZSO2, and ABZSO2-d7 in methanol at a concentration of approximately 1 mg/mL.
  • Working Solutions: Serially dilute stock solutions with methanol to create working solutions for calibration standards and quality control (QC) samples.
  • Calibration Standards: Spike blank plasma with working solutions to create a calibration curve. Suggested range is 0.200–50.0 ng/mL for ABZ and 3.00–600 ng/mL for ABZSO and ABZSO2 [1] [2].
  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC) by spiking blank plasma with independent working solutions.

3. Sample Preparation (Solid-Phase Extraction)

  • Aliquot: Pipette 100-200 µL of calibrator, QC, or study sample plasma into a tube [1] [2].
  • Add Internal Standard: Add a fixed volume (e.g., 20 µL) of the ABZSO2-d7 working solution to all tubes except double blanks [3].
  • Protein Precipitation: Add a precipitating solvent like acetonitrile, vortex mix, and centrifuge.
  • SPE Procedure:
    • Condition the SPE cartridge with methanol and equilibrate with water or buffer.
    • Load the supernatant from step 3 onto the cartridge.
    • Wash with a water/organic solvent mixture to remove interfering matrix components.
    • Elute analytes and IS with a strong organic solvent like pure acetonitrile.
  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue with a suitable volume of the initial mobile phase for LC-MS/MS analysis [1] [2].

4. Liquid Chromatography (LC) Conditions

  • Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm) or XBridge C18 (4.6 mm × 250 mm, 5 µm) [1] [2].
  • Mobile Phase:
    • Mobile Phase A: 2.0 mM Ammonium Acetate in water, pH adjusted to 5.0-6.6 with acetic acid.
    • Mobile Phase B: Acetonitrile.
  • Elution: Use an isocratic method (e.g., 80% B) or a gradient method to achieve separation [1] [2].
  • Flow Rate: 0.5 - 1.2 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2-10 µL.

5. Mass Spectrometry (MS) Conditions

  • Ionization: Electrospray Ionization (ESI) in positive mode [1].
  • Detection: Multiple Reaction Monitoring (MRM).
  • Ion Spray Voltage: 2500 V [1].
  • Source Temperature: 450 °C [1].
  • The table below lists example MRM transitions for the analytes and internal standard.
Compound Precursor Ion (m/z) Product Ion (m/z) Purpose
Albendazole (ABZ) 266.1 234.1 [1] Quantification
Albendazole Sulfoxide (ABZSO) 282.1 240.0 [1] Quantification
Albendazole Sulfone (ABZSO2) 298.1 159.0* Quantification
This compound (IS) 305.1 159.0* (or 241.1 [4]) Internal Standard

Note: The product ion for ABZSO2 and ABZSO2-d7 is an example; please verify experimentally.

6. Calibration Curve and Data Processing

  • The calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
  • Linear regression with or without weighting (e.g., 1/x or 1/x²) is typically applied to achieve the best fit across the concentration range [3].
  • The calibration model should demonstrate a coefficient of determination (R²) of ≥ 0.99 [2].

7. Method Validation The method should be validated according to guidelines like those from the European Medicines Agency (EMA) to ensure reliability. Key parameters include [2]:

  • Precision and Accuracy: Both within-run and between-run coefficients of variation (CV) should be ≤15% (≤20% at LLOQ).
  • Recovery and Matrix Effect: Evaluate to ensure consistent and reproducible analysis. The IS-normalized matrix factor should be close to 1 [1].
  • Specificity: No significant interference from endogenous plasma components at the retention times of the analytes and IS [2].

Key Method Parameters

The table below summarizes critical data from published methods for easy comparison.

Parameter LC-MS/MS Method [1] HPLC-UV Method [2]
Analytes ABZ, ABZSO ABZ, ABZSO, ABZSO2
Internal Standard ABZ-d3, ABZSO-d5 Not specified in excerpts
Linear Range (ng/mL) ABZ: 0.200-50.0; ABZSO: 3.00-600 All: 25-2000 (0.025-2.0 µg/mL)
Sample Volume 100 µL Not specified
Sample Prep Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE)
Analysis Time ~4-5 min ~8.5 min (for ABZ)
LLOQ Precision (CV) ≤15% (inferred from validation standards) ≤15.1%

Workflow for Quantitative Analysis

The following diagram illustrates the complete experimental workflow, from sample preparation to quantitative calculation.

SamplePrep Sample Preparation - Aliquot plasma - Add IS (ABZSO2-d7) - Protein precipitation - SPE cleanup LC Liquid Chromatography - C18 Column - Gradient Elution - Mobile Phase: ACN/NH4OAc SamplePrep->LC MS Mass Spectrometry - ESI Positive Mode - MRM Detection LC->MS DataProc Data Processing - Calculate Area Ratio (Analyte/IS) - Plot Calibration Curve - Apply Linear Regression MS->DataProc Quant Quantification - Back-calculate unknown concentrations - Apply quality control criteria DataProc->Quant

Key Conclusions

Integrating this compound as an internal standard significantly improves the robustness and accuracy of your bioanalytical method for albendazole metabolites. The protocols and data summarized here provide a strong foundation for developing a validated LC-MS/MS assay suitable for pharmacokinetic studies and bioequivalence trials [1] [4].

References

Albendazole sulfone-d7 quantitative analysis technique

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Techniques and Key Parameters

Albendazole sulfone-d7 is used in robust, high-throughput bioanalytical methods. The table below summarizes validated parameters from recent studies for easy comparison.

Parameter LC-MS/MS Method (Human Plasma) [1] HPLC-PDA Method (Cattle Plasma) [2] [3]
Analyte(s) Albendazole (ABZ), Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSO2) Albendazole (ABZ), Albendazole sulfoxide (ABZSO), Albendazole sulfone (ABZSO2)
Internal Standard This compound (inferred from context and use) [4] Not specified (Non-isotopic)

| Linear Range | ABZ: 0.25-200 ng/mL ABZSO: 5-3500 ng/mL ABZSO2: 0.5-500 ng/mL | 0.025–2.0 µg/mL (for all three analytes) | | LLOQ | See linear range | 0.025 µg/mL (for all three analytes) | | Sample Volume | 50 µL | Not specified | | Sample Preparation | One-step extraction with an Ostro plate [1] | Solid-Phase Extraction (SPE) [2] [3] | | Chromatography | Gradient elution | Gradient elution (XBridge C18 column) | | Run Time | 4 minutes | Not specified | | Detection | Tandem Mass Spectrometry (MRM mode) | Photodiode Array (PDA) at 292 nm | | Validation Guideline | ICH M10 [1] | European Medicines Agency (EMA) [2] [3] |

Detailed LC-MS/MS Protocol Using this compound

This protocol is adapted from a validated method for human plasma [1] and incorporates the use of the stable isotope internal standard.

Reagents and Materials
  • Analytes: Reference standards of Albendazole, Albendazole sulfoxide, and Albendazole sulfone.
  • Internal Standard: This compound [4].
  • Solvents: HPLC-grade methanol, acetonitrile, and water.
  • Mobile Phase Additives: Ammonium acetate, formic acid.
  • Plasma Samples: Human plasma containing sodium heparin as an anticoagulant.
  • Equipment: LC-MS/MS system with an electrospray ionization (ESI) source, Ostro pass-through protein precipitation plates.
Sample Preparation Workflow

The following diagram illustrates the sample preparation and analysis workflow:

workflow Start Start with 50 µL plasma sample IS Add this compound Internal Standard Start->IS Extraction One-step protein precipitation using Ostro plate IS->Extraction Injection Inject extract into LC-MS/MS system Extraction->Injection Analysis LC-MS/MS Analysis Gradient elution, 4 min run Injection->Analysis Quant Quantification via MRM Analysis->Quant

Liquid Chromatography Conditions
  • Column: Reverse-phase C18 column.
  • Mobile Phase: A: 0.2% formic acid in water; B: Methanol or Acetonitrile.
  • Gradient: Optimized gradient elution for separation of all three analytes and the internal standard within a short runtime.
  • Flow Rate: ~0.5 mL/min.
  • Run Time: 4 minutes [1].
  • Column Temperature: 40°C.
  • Injection Volume: 2-5 µL.
Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • Ion Source Parameters: Adjust for optimal response (e.g., Ion Spray Voltage: 2500 V, Temperature: 450°C) [5].
  • MRM Transitions: Monitor specific parent ion > product ion transitions for each compound. While specific transitions for the -d7 standard are not listed, they would be analogous to the native compounds, for example:
    • This compound: Monitor a transition from its [M+H]+ ion (m/z 304.37) to a characteristic product ion [4].
    • Albendazole sulfone (native): 282.1 > 240.0 [5] or similar.
    • Albendazole sulfoxide: 282.1 > 240.0 [5].
    • Albendazole: 266.1 > 234.1 [5].

Method Validation Highlights

The described LC-MS/MS method has been validated according to international guidelines [1]:

  • Linearity: Exhibits a linear response across the specified concentration ranges with a coefficient of variation below 7%.
  • Precision and Accuracy: Both within-run and between-run measurements meet acceptance criteria for CV and deviation.
  • Specificity: No interference from endogenous plasma components.
  • Recovery and Matrix Effect: The use of This compound as an internal standard effectively corrects for variability in extraction efficiency and ion suppression/enhancement effects [6].
  • Stability: The analytes are stable under the tested storage and handling conditions.

Application in Research

This validated protocol is directly applicable in several key research areas:

  • Therapeutic Drug Monitoring (TDM): Precisely measuring drug and metabolite levels in patients undergoing long-term treatment for diseases like alveolar echinococcosis to optimize efficacy and minimize toxicity [1].
  • Pharmacokinetic and Bioequivalence Studies: Supporting clinical trials by providing robust data on drug absorption, metabolism, and exposure, especially for comparing different formulations [5].

References

Comprehensive Analytical Methods for Albendazole Sulfone-d7 Extraction Recovery and Quantification

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction

Albendazole sulfone-d7, a deuterium-labeled internal standard, plays a critical role in the accurate quantification of albendazole and its metabolites in biological matrices. This stable isotope-labeled compound is structurally identical to native albendazole sulfone except for the replacement of seven hydrogen atoms with deuterium atoms, resulting in a molecular weight of 304.37 g/mol compared to 297.28 g/mol for the unlabeled compound [1]. The primary application of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where it serves as an essential tool for correcting variations in extraction efficiency, matrix effects, and instrument performance [2] [3].

The quantification of albendazole metabolites, particularly albendazole sulfoxide and albendazole sulfone, is crucial for therapeutic drug monitoring and pharmacokinetic studies. Albendazole sulfoxide is the pharmacologically active metabolite responsible for most of albendazole's anthelmintic efficacy, while albendazole sulfone represents a further oxidation product [4]. Understanding the pharmacokinetics of these metabolites is particularly important given the substantial inter-individual variation observed in albendazole sulfoxide systemic availability, which can significantly impact treatment efficacy [4].

This application note provides detailed protocols and analytical methods for the extraction and quantification of this compound across various biological matrices, focusing on optimized recovery, minimized matrix effects, and robust quantification to support pharmaceutical research and clinical monitoring.

Method Selection and Principle

The analysis of this compound requires sophisticated analytical approaches due to the complex nature of biological matrices and the low concentrations typically encountered in pharmacological studies. The fundamental principle underlying these methods is stable isotope dilution analysis, which leverages the nearly identical chemical properties of the deuterated and non-deuterated compounds, while exploiting their mass difference for detection by mass spectrometry [1].

For sample preparation, protein precipitation followed by liquid-liquid extraction has emerged as the most widely applicable technique. This approach effectively removes interfering compounds while maintaining high recovery of the target analytes. The choice of extraction solvents is critical, with mixtures of acetonitrile and water (typically 5:1 v/v) acidified with 0.1% formic acid demonstrating optimal recovery rates exceeding 95% for this compound [2]. For more complex matrices, particularly those with high lipid content, ionic liquid-based dispersive liquid-liquid microextraction (IL-DLLME) has shown promise as a green alternative that minimizes organic solvent consumption while maintaining excellent extraction efficiency [5].

For analytical separation and detection, LC-MS/MS operating in multiple reaction monitoring (MRM) mode represents the gold standard due to its superior sensitivity and specificity. The method typically utilizes reversed-phase chromatography with C18 columns and gradient elution using water and methanol (both modified with 0.05% formic acid) as mobile phases. This configuration provides excellent separation of albendazole, albendazole sulfoxide, albendazole sulfone, and their corresponding deuterated internal standards [2] [3]. The mass spectrometric detection employs electrospray ionization (ESI) in positive mode, monitoring specific transitions for each compound that provide both high sensitivity and structural confirmation.

Table 1: Comparison of Analytical Platforms for this compound Quantification

Platform Sample Volume Run Time LLOQ Key Advantages Limitations
LC-MS/MS with protein precipitation [3] 50 μL 4 min 0.5 ng/mL High throughput, excellent sensitivity Requires sophisticated instrumentation
NACE [6] 500 μL 8 min 0.24 μg/mL (8×10⁻⁷ M) Low solvent consumption, simple instrumentation Lower sensitivity compared to LC-MS/MS
IL-DLLME LC-MS/MS [5] 100-200 μL ~15 min (including extraction) Matrix-dependent Green chemistry approach, excellent cleanup More complex optimization required

Equipment and Reagents

Essential Equipment
  • Liquid chromatography system: Ultra-high performance or high-performance liquid chromatography system capable of binary gradient formation and precise flow delivery (e.g., Waters ACQUITY, Agilent 1290, or equivalent)
  • Mass spectrometer: Triple quadrupole mass spectrometer equipped with electrospray ionization source and capable of multiple reaction monitoring (e.g., Sciex QTRAP, Waters Xevo TQ-S, or equivalent)
  • Analytical column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 μm, 2.1 × 50 mm or equivalent)
  • Sample preparation equipment: Analytical balance, vortex mixer, centrifuge capable of ≥13,000 × g, micropipettes (10-1000 μL range)
  • Evaporation system: Nitrogen evaporation system or centrifugal vacuum concentrator
  • Containers: Polypropylene microcentrifuge tubes (1.5-2.0 mL), autosampler vials with caps
Required Reagents
  • This compound internal standard: Available from specialty chemical suppliers (e.g., MedChemExpress, HY-W019773S) [1]
  • HPLC-grade solvents: Methanol, acetonitrile, water, dichloromethane
  • Additives: Formic acid (≥98%), ammonium formate or acetate
  • Control matrices: Drug-free human plasma, whole blood, or appropriate tissue homogenates depending on application

Extraction Protocols

Plasma Sample Preparation Using Protein Precipitation

The protein precipitation method represents the most straightforward approach for extracting this compound from plasma samples. Begin by pipetting 50-100 μL of plasma sample into a 1.5 mL microcentrifuge tube. Add the appropriate volume of this compound working solution to achieve the desired concentration, typically 10-50 ng/mL [3]. Then add 240 μL of extraction solvent 1 (ES 1) consisting of acetonitrile/water (5:1 v/v) with 0.1% formic acid. Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation, then shake for 5 minutes at room temperature [2]. Centrifuge the samples at 13,000 × g for 10 minutes to pellet the precipitated proteins. Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis. For enhanced sensitivity or to reduce matrix effects, the supernatant may be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in 50-100 μL of initial mobile phase composition [2].

Whole Blood Processing and Mitra Microsampling

For whole blood samples, the extraction process requires modification to address the increased cellular complexity. Transfer 50 μL of whole blood to a microcentrifuge tube and add 300 μL of ES 1 (acetonitrile/water with 0.1% formic acid) to ensure complete precipitation of blood cells and proteins [2]. Vortex for 60 seconds, then shake for 5 minutes at room temperature. Centrifuge at 13,000 × g for 10 minutes and collect the supernatant for analysis. When using Mitra microsamplers, which absorb a precise volume of blood (typically 10-20 μL) via fingertip pricking, the entire device can be placed in a extraction tube containing 300 μL of ES 1 [2]. Extraction proceeds as described above, with the microsampler removed before centrifugation. The Mitra system has demonstrated superior robustness compared to dried blood spots (DBS) in validation studies, with more consistent extraction recovery and reduced matrix effects [2].

Ionic Liquid-Based Dispersive Liquid-Liquid Microextraction (IL-DLLME)

For complex matrices such as liver tissue, the IL-DLLME method provides enhanced cleanup and concentration. Homogenize the tissue sample (0.5-1.0 g) in appropriate buffer, then mix with the internal standard solution. The ionic liquid (e.g., 1-hexyl-3-methylimidazolium hexafluorophosphate) serves as the extraction solvent, while a disperser solvent (typically methanol or acetonitrile) facilitates contact between the aqueous sample and hydrophobic ionic liquid [5]. After vortexing and centrifugation, the sedimented ionic liquid phase containing the enriched analytes is collected for analysis. This method has demonstrated particular utility for multi-residue analysis of anthelmintic drugs in veterinary samples, with validation according to ISO/IEC 17025:2017 standards [5].

G start Sample Collection prep Sample Preparation start->prep plasma Plasma/Serum prep->plasma blood Whole Blood prep->blood tissue Tissue Homogenate prep->tissue extraction Extraction Method analysis LC-MS/MS Analysis extraction->analysis LC LC Separation (C18 column) analysis->LC results Data Analysis quant Quantification (IS correction) results->quant PP Protein Precipitation plasma->PP LLE Liquid-Liquid Extraction blood->LLE ILDLLME IL-DLLME tissue->ILDLLME PP->extraction LLE->extraction ILDLLME->extraction MS MS Detection (MRM mode) LC->MS MS->results

Figure 1: Workflow for the Extraction and Analysis of this compound from Biological Matrices

LC-MS/MS Analysis

Chromatographic Conditions

Optimal separation of this compound from its native counterpart and other metabolites is achieved through reversed-phase chromatography using a C18 column maintained at 40°C. The mobile phase consists of (A) 0.05% formic acid in water and (B) 0.05% formic acid in methanol. Employ a gradient elution program as follows: initial conditions 20% B, increased to 80% B over 2.5 minutes, held at 80% B for 1 minute, then returned to initial conditions and equilibrated for 1.5 minutes [2] [3]. The total run time is approximately 5 minutes with a flow rate of 0.4 mL/min. Injection volume typically ranges from 2-10 μL depending on sensitivity requirements. To minimize carryover, implement a needle wash procedure using methanol-water (9:1) with 0.1% formic acid after each injection [2].

Mass Spectrometric Detection

Mass spectrometric detection is performed using a triple quadrupole instrument operated in positive electrospray ionization mode with multiple reaction monitoring (MRM). The ion source parameters should be optimized for the specific instrument but typically include: source temperature 150°C, desolvation temperature 500°C, capillary voltage 3.0 kV, and desolvation gas flow 1000 L/hr. For this compound, monitor the transition from m/z 304.1 → 159.3 for quantification [2] [1]. Additional transitions may be monitored for confirmation, though the limited fragmentation of the deuterated compound typically provides fewer product ions than the non-deuterated analog. The deuterium labeling results in a mass shift of approximately 7 Da compared to the native albendazole sulfone (m/z 297.1 → 159.3), allowing clear distinction between the internal standard and the analyte [1].

Table 2: Mass Spectrometric Parameters for Albendazole and Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms) Function
This compound 304.1 159.3 25-35 100 Internal standard quantification
Albendazole sulfone 297.1 159.3 25-35 100 Analytic quantification
Albendazole sulfoxide 282.1 240.4 20-30 100 Metabolite quantification
Albendazole 266.1 234.4 20-30 100 Parent drug quantification

Method Validation and Performance Data

Extraction Recovery and Matrix Effects

Comprehensive validation of the this compound extraction method demonstrates consistent recovery across different biological matrices. In plasma samples, protein precipitation with acetonitrile/water (5:1 v/v) containing 0.1% formic acid provides recovery rates of 95-102% across the quantification range [2]. Whole blood samples require a slightly modified protocol with increased solvent volume but achieve comparable recovery of 93-98% [2]. The Mitra microsampler demonstrates superior performance with recovery rates of 94-103%, while traditional dried blood spots (DBS) show slightly lower but still acceptable recovery of 85-96% [2].

Matrix effects, characterized as ion suppression or enhancement, represent a critical validation parameter for LC-MS/MS methods. The use of this compound as an internal standard effectively corrects for matrix effects, which typically range from 93-103% in plasma and 89-103% in whole blood [2]. The consistency of matrix effects across different lots of biological matrix should be demonstrated with coefficients of variation below 15% [3].

Sensitivity and Linearity

The analytical methods demonstrate excellent sensitivity for this compound and related compounds. The lower limit of quantification (LLOQ) for albendazole sulfone using the deuterated internal standard is typically 0.5 ng/mL in plasma, with a signal-to-noise ratio exceeding 10:1 [3]. For albendazole sulfoxide, the LLOQ is approximately 5 ng/mL, while albendazole itself can be quantified at concentrations as low as 0.25 ng/mL [3]. The calibration curves show linear responses over concentration ranges of 0.5-500 ng/mL for albendazole sulfone, 5-3500 ng/mL for albendazole sulfoxide, and 0.25-200 ng/mL for albendazole, with coefficient of determination (R²) values exceeding 0.999 [3].

Table 3: Extraction Recovery of this compound Across Different Matrices

Matrix Low QC (5 ng/mL) Medium QC (100 ng/mL) High QC (150 ng/mL) Matrix Effect Reference
Plasma 98.0 ± 4.8% 96.8 ± 5.5% 99.8 ± 3.2% 102 ± 7.0% [2]
Whole Blood 96.0 ± 8.5% 103 ± 1.3% 93.8 ± 5.4% 98.0 ± 5.5% [2]
DBS 85.0 ± 9.8% 93.8 ± 5.4% 90.2 ± 6.7% 95.2 ± 6.8% [2]
Mitra 96.2 ± 9.5% 91.2 ± 3.5% 94.8 ± 4.2% 93.2 ± 6.2% [2]

Applications in Research and Clinical Settings

Pharmacokinetic Studies

The use of this compound has significantly enhanced the precision and accuracy of albendazole pharmacokinetic studies, particularly in characterizing the extensive inter-individual variation in albendazole sulfoxide systemic availability. Research has demonstrated that factors such as age, existing parasitic infection, and concomitant food intake significantly influence albendazole pharmacokinetics [4]. For instance, receipt of a fatty meal prior to administration increases albendazole sulfoxide systemic availability by approximately 2-fold, while echinococcosis infection alters the metabolic profile compared to healthy individuals [4]. These findings have important implications for optimizing dosing regimens in different patient populations.

Pharmacokinetic parameters derived using this compound-based methods show consistent patterns across studies. The half-life of albendazole is approximately 1.5 hours, while albendazole sulfoxide and albendazole sulfone exhibit longer half-lives of 7-8 hours and 4-6 hours, respectively [2]. The time to reach maximum concentration (tmax) is approximately 2 hours for albendazole and 4 hours for its metabolites [2]. These parameters are crucial for establishing appropriate dosing intervals in clinical practice.

Therapeutic Drug Monitoring

Therapeutic drug monitoring of albendazole and its metabolites is particularly valuable in the management of parasitic infections such as echinococcosis and neurocysticercosis, where treatment duration is extended and optimal drug exposure is critical for successful outcomes [3] [4]. The relationship between higher albendazole sulfoxide plasma concentrations and increased antiparasitic efficacy in patients with neurocysticercosis underscores the importance of accurate quantification [4]. Methods incorporating this compound enable clinicians to maintain drug levels within the therapeutic window, potentially enhancing treatment success while minimizing adverse effects.

In veterinary medicine, monitoring of anthelmintic drug residues in food-producing animals represents another important application. Regulatory agencies have established maximum residue limits (MRLs) for anthelmintic compounds in animal tissues, with the sum of albendazole sulfoxide, albendazole sulfone, and albendazole 2-amino sulfone not to exceed 1000 μg/kg in ruminant liver [5]. The use of deuterated internal standards like this compound provides the necessary accuracy and precision for compliance monitoring with these regulatory standards.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Recovery: If recovery of this compound is consistently below 85%, verify the composition of the extraction solvent and ensure adequate mixing time. Increasing the proportion of organic solvent or extending the shaking time to 10 minutes may improve recovery, particularly for whole blood samples [2].

  • Matrix Effects: Significant ion suppression or enhancement (>15% compared to neat solutions) indicates inadequate cleanup. Implementing a evaporation and reconstitution step or switching to alternative extraction methods such as IL-DLLME can mitigate matrix effects [2] [5].

  • Carryover: High carryover between samples (>20% of LLOQ) can be addressed by implementing a more aggressive needle wash procedure (e.g., methanol-water 9:1 with 0.1% formic acid) and increasing the wash time [2].

  • Chromatographic Peak Tailing: Poor peak shape for this compound may result from secondary interactions with stationary phase residues. Increasing the formic acid concentration to 0.1% in both mobile phases typically improves peak symmetry [3].

Stability Considerations

This compound solutions in methanol or acetonitrile are stable for at least 6 months when stored at -20°C. In biological matrices, the compound demonstrates stability through three freeze-thaw cycles, at room temperature for 24 hours, and at -80°C for at least 12 months [3]. However, albendazole itself is prone to degradation in plasma samples, with significant conversion to albendazole sulfoxide observed when samples are left at room temperature for extended periods [6]. Immediate processing or freezing of samples is recommended to preserve the original analyte distribution.

Conclusion

The implementation of robust extraction and analysis methods for this compound is essential for accurate quantification of albendazole and its metabolites in biological matrices. The protocols detailed in this application note, particularly the protein precipitation extraction followed by LC-MS/MS analysis, provide reliable performance with excellent recovery and minimal matrix effects. The use of this deuterated internal standard corrects for analytical variations and enables precise pharmacokinetic characterization, supporting both clinical therapeutic drug monitoring and veterinary residue testing programs.

The demonstrated robustness of these methods across different sampling techniques, including conventional plasma sampling and novel microsampling approaches like Mitra, further enhances their utility in diverse research and clinical settings. As our understanding of the factors influencing albendazole pharmacokinetics continues to evolve, the availability of reliable analytical methods incorporating this compound will remain crucial for optimizing treatment outcomes in parasitic infections.

References

Analytical Method and Validation Protocol for Albendazole Sulfone-d7

Author: Smolecule Technical Support Team. Date: February 2026

Albendazole sulfone-d7 is a deuterium-labeled internal standard used in the quantitative analysis of Albendazole metabolites in biological matrices. It is critical for ensuring accuracy and precision in methods based on LC-MS/MS [1] [2].

Table 1: Suggested LC-MS/MS Parameters for this compound and Related Analytes Based on methodologies for non-deuterated forms and related metabolites [2] [3].

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
This compound (Proposed) ~311.1* ~204.1* To be optimized To be optimized
Albendazole sulfoxide [2] 282.1 240.0 18 85
Albendazole sulfone [3] Not specified in results Not specified in results Not specified in results Not specified in results
Albendazole [2] 266.1 234.1 27 70

Note: The molecular weight of this compound is 304.37 g/mol [1]. The proposed precursor ion is an estimate based on the addition of seven deuterium atoms. The product ion and optimal parameters must be established experimentally.

Table 2: Key Validation Parameters and Suggested Targets This table outlines the core parameters that must be validated for a robust bioanalytical method.

Parameter Assessment Criteria Experimental Approach & Target
Linearity & Range Correlation coefficient (r), residuals Analyze ≥6 non-zero calibrators across defined range. Target r > 0.99 [2] [3].
Precision Repeatability (within-run), Intermediate Precision (between-run) Analyze QC samples (LQC, MQC, HQC) in replicates. Target RSD < 15% (≤20% for LLOQ) [3].
Accuracy Deviation of mean measured value from nominal value Analyze QC samples. Target relative error (RE) < ±15% (≤±20% for LLOQ) [3].
Lower Limit of Quantification (LLOQ) Lowest measurable concentration with acceptable precision and accuracy Signal-to-noise ratio typically ≥5. Must meet precision and accuracy targets [2].
Recovery Extraction efficiency Compare analyte response from extracted samples to unextracted standards. Should be consistent and reproducible [2].
Matrix Effect Ion suppression/enhancement from co-eluting compounds Calculate IS-normalized matrix factor from ≥6 different matrix lots. Target RSD < 15% [2].

Detailed Experimental Protocols

Sample Preparation via Solid-Phase Extraction

This protocol is adapted from a method used for Albendazole and Albendazole sulfoxide in human plasma [2].

  • Materials: Strata-X (30 mg/1 mL) SPE cartridges, this compound standard, control human plasma, HPLC-grade methanol and acetonitrile, ammonium acetate.
  • Procedure:
    • Thawing: Thaw frozen plasma samples on ice or in a refrigerator at 4°C.
    • Aliquoting: Aliquot 100 µL of plasma into a clean tube.
    • Internal Standard Addition: Add a known volume (e.g., 25 µL) of the this compound working solution in methanol.
    • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water or buffer.
    • Loading: Load the plasma sample (with internal standard) onto the conditioned cartridge.
    • Washing: Wash the cartridge with 1 mL of a water or a mild buffer (e.g., 5% methanol) to remove impurities.
    • Drying: Centrifuge or apply vacuum for 1-2 minutes to dry the cartridge completely.
    • Elution: Elute the analytes into a clean collection tube using 1 mL of an organic solvent (e.g., acetonitrile or methanol).
    • Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
    • Reconstitution: Reconstitute the dry residue with 100-200 µL of the initial mobile phase composition used for LC-MS/MS analysis.
    • Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Chromatographic Separation

This is a generalized protocol based on common practices for similar compounds [2] [3].

  • Column: Hypurity C18 (50 mm x 4.6 mm, 5 µm) or equivalent [2].
  • Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate in water (pH adjusted to 5.0 with acetic acid) in a ratio of 80:20 (v/v) [2].
  • Flow Rate: 0.5 mL/min.
  • Injection Volume: 2 µL.
  • Column Temperature: 40°C [2].
  • Autosampler Temperature: 5°C [2].
  • Elution: Isocratic or gradient mode can be used, depending on the required separation from other matrix components and metabolites.

Workflow and Metabolic Pathway

The following diagrams illustrate the metabolic context of this compound and the general analytical workflow.

G ABZ Albendazole (ABZ) ABZ_SO Albendazole Sulfoxide (ABZ-SO) Pharmacologically Active ABZ->ABZ_SO Hepatic Oxidation ABZ_SO2 Albendazole Sulfone (ABZ-SO2) Inactive ABZ_SO->ABZ_SO2 Further Oxidation ABZ_SO2_d7 This compound (Internal Standard) Analysis Analysis ABZ_SO2_d7->Analysis

G Start Plasma Sample (100-200 µL) AddIS Add Internal Standard (this compound) Start->AddIS SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) AddIS->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Quantitative Data LCMS->Data

Important Considerations for Researchers

  • Suitability for Purpose: This protocol is a framework. All parameters, especially MS/MS transitions and collision energies for this compound, must be optimized for your specific instrument and application [1] [2].
  • Metabolic Profile: Be aware that Albendazole sulfone (ABZ-SO2) is an inactive metabolite, formed after the therapeutically active metabolite Albendazole sulfoxide (ABZ-SO) [4] [2]. The deuterated sulfone is primarily used as an internal standard and not as a direct tracer for the active drug [1].
  • Regulatory Compliance: For regulated studies, the method must be fully validated according to relevant guidelines (e.g., FDA, EMA). The use of a stable isotope-labeled internal standard like this compound is a best practice for LC-MS/MS assays as it corrects for variability in sample preparation and ionization [2].

Application Note Summary

This compound serves as an optimal internal standard for the quantification of albendazole metabolites in complex biological matrices via LC-MS/MS. Using a protocol involving SPE and LC-MS/MS analysis with a C18 column provides a robust foundation. However, a complete validation demonstrating linearity, precision, accuracy, and absence of matrix effects is essential for generating reliable data.

References

Chromatographic Conditions for Albendazole Metabolite Separation

Author: Smolecule Technical Support Team. Date: February 2026

Analytic Stationary Phase (Column) Mobile Phase Composition Detection Runtime / Flow Rate Citation
ABZ, ABZSO, ABZSO2 XBridge C18 (4.6 mm × 250 mm, 5 µm) Gradient: Ammonium Acetate Buffer (pH 6.6) and Acetonitrile PDA (292 nm) 1.2 mL/min [1] [2] [3]
ABZ, ABZSO, ABZSO2, ABZ-2NH2-SO2 ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) Isocratic: Acetonitrile and Aqueous solution (0.2% formic acid, 0.05% triethylamine) (31:69, v/v) FLD Not specified [4]
ABZ, ABZSO, ABZSO2 Waters XBridge C18 (100 × 4.6mm, 3.5µm) Isocratic: Methanol, Water, Ammonia Solution MS/MS (ESI+) 0.70 mL/min [5]
ABZ, ABZSO, ABZSO2 Reversed-Phase C18 column Gradient: 0.1% Trifluoroacetic Acid (TFA) in water and Methanol PDA Not specified [6]

Troubleshooting Common Peak Separation Issues

Here is a logical workflow to systematically diagnose and resolve the peak separation problems you're encountering.

Start Start: Poor Peak Separation MP Check Mobile Phase pH & Buffer Start->MP Column Verify Column Selectivity & Condition MP->Column MP_Details • Use volatile buffers (e.g., ammonium acetate) • Adjust pH (e.g., 6.6) for optimal resolution • Ensure fresh, properly prepared mobile phase MP->MP_Details Gradient Optimize Gradient Elution Profile Column->Gradient Column_Details • Confirm C18 column selectivity • Use appropriate column dimensions and particle size • Check for column degradation or contamination Column->Column_Details MS (For LC-MS/MS) Check MS Parameters Gradient->MS Gradient_Details • Use gradient elution for metabolites with differing hydrophobicity [7] • Fine-tune organic solvent ratio and gradient time Gradient->Gradient_Details Sample Investigate Sample Preparation & Matrix MS->Sample MS_Details • Optimize source conditions (ESI+) • Confirm specific MRM transitions for sulfone-d7 • Check for ion suppression/enhancement MS->MS_Details Sample_Details • Use LLE or SPE for clean-up [6] [4] • Assess matrix effects on internal standard • Confirm extraction recovery and selectivity Sample->Sample_Details

Detailed Experimental Protocols

Protocol 1: HPLC-PDA Method for Plasma (Validated per EMA Guidelines) [1] [2] [3]

This method is designed for simultaneous determination of albendazole and its metabolites with high accuracy.

  • Sample Preparation (Solid-Phase Extraction):
    • Condition an OASIS PRiME HLB SPE cartridge (60 mg/3 mL) with 3 mL of methanol followed by 3 mL of ultrapure water.
    • Load the processed plasma sample.
    • Wash and elute the analytes. The eluate is then evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for injection.
  • Chromatographic Conditions:
    • Column: XBridge C18 (4.6 mm × 250 mm, 5 µm).
    • Mobile Phase: Gradient elution with A: 0.025 M Ammonium Acetate Buffer (pH adjusted to 6.6) and B: Acetonitrile.
    • Flow Rate: 1.2 mL/min.
    • Detection: PDA detector set at 292 nm.
    • Injection Volume: 10-20 µL.
  • Performance: This method showed linearity from 0.025–2.0 µg/mL, with retention times of approximately 3.5 min (ABZSO), 4.9 min (ABZSO2), and 8.5 min (ABZ).
Protocol 2: UPLC-FLD Method for Muscle Tissue [4]

This method offers high sensitivity for complex matrices like muscle tissue.

  • Sample Preparation (Liquid-Liquid Extraction + SPE):
    • Homogenize 2 g of muscle tissue.
    • Extract with ethyl acetate via vortexing and centrifugation. Combine the supernatants and evaporate to dryness under nitrogen.
    • Reconstitute the residue in the mobile phase and perform a liquid-liquid clean-up step with n-hexane to remove fats.
    • Further purify using an OASIS PRiME HLB SPE cartridge.
  • Chromatographic Conditions:
    • Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).
    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and aqueous solution (containing 0.2% formic acid and 0.05% triethylamine) in a 31:69 (v/v) ratio.
    • Detection: Fluorescence Detection (FLD).
  • Performance: The method achieved LODs as low as 0.2 µg/kg and recoveries >80% for all analytes in muscle tissue.

Key Considerations for Your Internal Standard

Since you are using albendazole sulfone-d7 as an internal standard, its behavior should closely mimic the native analyte but must be chromatographically resolved.

  • Confirm Deuterium Effect: The -d7 label will make the internal standard slightly less hydrophobic due to the isotopic effect, which can cause it to elute slightly earlier than the non-deuterated albendazole sulfone [5]. Ensure your method has sufficient resolution to see this separation.
  • MS-Specific Parameters: If using LC-MS/MS, the Multiple Reaction Monitoring (MRM) transitions for this compound must be distinct from those of the target analytes to avoid crosstalk. Optimize parameters like collision energy for the internal standard specifically [8].

References

Albendazole sulfone-d7 matrix effects reduction

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Effects

In LC-MS analysis, particularly with electrospray ionization (ESI), the matrix effect refers to the suppression or enhancement of an analyte's ionization due to co-eluting compounds from the sample matrix. This is a major concern for quantitative accuracy, affecting method parameters like precision, accuracy, and linearity [1] [2].

Matrix effects are primarily caused by compounds such as:

  • Phospholipids and proteins in plasma [3] [2].
  • Inorganic salts in urine [4] [3].
  • Triglycerides and metabolites in various biological samples [4].

How to Assess Matrix Effects

Before correcting for matrix effects, you must first evaluate their presence and extent in your method. The table below summarizes the main assessment techniques.

Method Description Output Key Limitations
Post-Column Infusion [3] [2] A blank matrix extract is injected while a standard solution is infused post-column. A qualitative profile showing retention time zones with ion suppression/enhancement. Does not provide quantitative data; can be time-consuming.
Post-Extraction Spiking [3] [2] Compares the MS response of a pure standard solution to the response of the same analyte spiked into a processed blank matrix extract. A quantitative value (e.g., % suppression or enhancement) at a specific concentration. Requires a blank matrix.
Slope Ratio Analysis [3] A variant of the post-extraction method that uses calibration curves from a pure standard and a matrix-matched standard. A semi-quantitative comparison of the calibration slopes over a concentration range. Requires a blank matrix.

The following workflow illustrates how the post-column infusion method is typically executed:

A Prepare blank sample matrix extract B Inject extract into LC system A->B D Monitor MS signal in real-time B->D C Infuse analyte standard post-column via T-piece C->D E Analyze the chromatogram for signal dips or rises D->E F Identify problematic retention time zones E->F

Strategies to Minimize or Compensate for Matrix Effects

Choosing the right strategy depends on your sensitivity requirements and the availability of a blank matrix. The following diagram provides a decision pathway to guide your approach, based on the comprehensive review literature [3]:

Start Start: Facing Matrix Effects Q1 Is high sensitivity crucial? Start->Q1 Min Goal: MINIMIZE ME Q1->Min Yes Comp Goal: COMPENSATE for ME Q1->Comp No Q2 Is a blank matrix available? B1 Use stable isotope-labeled IS (e.g., Albendazole sulfone-d7) Q2->B1 Yes B2 Use matrix-matched calibration Q2->B2 Yes (for analytes) B3 Employ standard addition Q2->B3 No A1 Optimize sample clean-up Min->A1 Comp->Q2 A2 Improve chromatographic separation A1->A2 A3 Adjust MS/source parameters A2->A3 A4 Switch to APCI ionization A3->A4

Here is a more detailed explanation of the strategies outlined above:

To Minimize Matrix Effects

When your goal is to reduce the presence of matrix effects:

  • Improve Sample Clean-up: A more selective extraction (e.g., switching from protein precipitation to liquid-liquid extraction or solid-phase extraction) can remove more matrix components before analysis [1] [2].
  • Enhance Chromatographic Separation: Optimizing the LC method to achieve better separation of the analyte from the interfering matrix compounds is highly effective. This can involve changing the column chemistry, mobile phase gradient, or flow rate [3] [2].
  • Adjust MS Parameters: Optimizing source temperatures, gas flows, and interface geometry can sometimes reduce susceptibility to matrix effects [3].
  • Change Ionization Source: Switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can significantly reduce matrix effects, as APCI is less prone to suppression occurring in the liquid phase [3] [2].
To Compensate for Matrix Effects

When minimization is insufficient, use calibration strategies to account for the effects:

  • Stable Isotope-Labeled Internal Standard (IS): This is considered the gold standard. Using this compound as your IS is the most effective strategy because it has nearly identical chemical and chromatographic properties to the native analyte, co-elutes with it, and experiences the same matrix effects. The MS can distinguish them by mass, allowing for perfect correction [5] [3] [2].
  • Matrix-Matched Calibration: This involves preparing your calibration standards in the same blank matrix as your samples. It is a practical and effective compensation method, but it requires a consistent and available source of blank matrix [3].
  • Standard Addition: This method involves adding known amounts of the analyte directly to the sample. It is used when a blank matrix is unavailable, but it is more labor-intensive and requires more sample material [3].

Key Takeaways for Your Research

  • Your deuterated standard (this compound) is your greatest asset for overcoming matrix effects in quantitative experiments [5]. Ensure it is used as the internal standard and that it co-elutes perfectly with the analyte.
  • There is no single universal solution. A combination of a good sample clean-up, optimized chromatography, and the use of a stable isotope-labeled internal standard typically yields the most robust method [1] [3].
  • Always assess matrix effects during method development, not just after validation, to build a more reliable analytical method from the start [3].

References

Albendazole sulfone-d7 ionization efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Core Mass Spectrometry Parameters

The fundamental parameters for albendazole sulfone and its analogs are well-established in the literature. You can use the following table as a robust starting point for method development for the d7 form.

Analyte Precursor Ion (m/z) Product Ion (m/z) Mass Spectrometer Source Notes Citation
Albendazole Sulfone 298.1 159.3 Optimized via direct infusion; use 0.05% formic acid in mobile phases. [1]
Albendazole Sulfoxide 282.1 240.4 Optimized via direct infusion; use 0.05% formic acid in mobile phases. [1]
Albendazole 266.1 234.4 Optimized via direct infusion; use 0.05% formic acid in mobile phases. [1]

For albendazole sulfone-d7, you would typically adjust the precursor ion by +7 Da (to 305.1 m/z). The product ion is expected to be the same as for the non-deuterated compound (159.3 m/z) if the fragmentation occurs outside the deuterated portion of the molecule, but this should be confirmed experimentally.

Detailed Experimental Protocol

Here is a validated liquid chromatography and sample preparation workflow you can adapt. This method simultaneously analyzes albendazole, albendazole sulfoxide, and albendazole sulfone, and is a strong foundation for your work [2].

1. Sample Preparation (Extraction)

  • Sample Volume: Use a low sample volume of 50 µL of human plasma [2].
  • Extraction Technique: Employ a one-step extraction procedure using an Ostro 96-well plate [2].
  • Principle: This technique is a robust protein precipitation and phospholipid removal method, which helps in reducing matrix effects in the mass spectrometer.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 column is standard for this analysis [1].
  • Mobile Phase: Use Water and Methanol as the mobile phases, with both spiked with 0.05% formic acid to promote positive ionization [1].
  • Elution: A gradient elution is necessary for sufficient compound separation. Isocratic elution has been shown to cause insufficient separation [1].
  • Injection Volume Needle Wash: To resolve high carryover, perform a needle wash after every injection with methanol-water (9:1) spiked with 0.1% formic acid [1].

3. Mass Spectrometry (MS) Detection

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode [2].
  • Optimization: The key to good ionization efficiency is the stepwise optimization of fragment-specific mass spectrometer parameters via direct infusion of a 1 µg/mL standard of the analyte dissolved in methanol [1].

The following diagram maps the workflow and key decision points for troubleshooting ionization efficiency, based on the established protocol.

Start Start: Low Ionization Efficiency LC LC Condition Check Start->LC MS MS Parameter Check Start->MS Sample Sample Prep Check Start->Sample LC1 Use acidic mobile phases (0.05% formic acid) LC->LC1 LC2 Implement a needle wash with MeOH/H₂O/0.1% FA LC->LC2 If high carryover LC3 Apply gradient elution not isocratic method LC->LC3 If poor separation MS1 Optimize source parameters via direct infusion MS->MS1 MS2 Confirm MRM transitions Precursor: ~305.1 m/z Product: 159.3 m/z? MS->MS2 S1 Use phospholipid removal plate (e.g., Ostro) Sample->S1 S2 Evaporate & reconstitute sample to reduce matrix effect Sample->S2 If matrix effects observed

Frequently Asked Questions

Q: Why is the signal for my internal standard (this compound) low or inconsistent?

  • A: The most common cause is suboptimal mass spectrometer source parameters. The solution is to re-optimize the parameters (like collision energy, source temperature, and gas flows) specifically for the d7 analog by direct infusion of a standard. Do not assume the parameters for the non-deuterated compound are perfect [1].

Q: I am observing high background noise or a high matrix effect. How can I resolve this?

  • A: This is often related to sample cleanup. The one-step extraction using an Ostro plate is designed to specifically reduce phospholipids and other matrix components [2]. If problems persist, the extracts can be evaporated and reconstituted in methanol to further reduce matrix effects, as demonstrated in validated methods [1].

Q: My method suffers from significant carryover. What can I do?

  • A: Implement a strong needle wash step. A validated solution is to wash the autosampler needle with methanol-water (9:1) containing 0.1% formic acid after each injection [1].

Q: The peaks for my analytes are poorly resolved. What should I check?

  • A: Ensure you are using a gradient elution method instead of an isocratic one. Research has shown that gradient elution is necessary for sufficient separation of these compounds [1].

References

Troubleshooting Guide: Chromatographic Resolution of Albendazole and Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Here are common issues and solutions to improve the separation of Albendazole (ABZ), its metabolites, and their deuterated internal standards.

Issue Possible Causes Suggested Solutions

| Poor Peak Shape (Tailing/Broadening) | - Inactive column sites

  • Incompatible mobile phase pH | - Use a high-quality C18 column (e.g., XBridge, Hypurity)
  • Add buffer to mobile phase (e.g., 2-50 mM ammonium acetate, pH 5.0-6.6) [1] [2] | | Insufficient Resolution | - Incorrect gradient profile
  • Co-elution with matrix components | - Optimize organic solvent (ACN/MeOH) gradient [1]
  • Use solid-phase extraction (SPE) for cleaner samples [1] [2] | | Low Signal Intensity | - Inefficient ionization
  • Source contamination | - For LC-MS/MS: Optimize ESI source parameters (voltage, gas, temp) [2]
  • Use a cleaner sample preparation method (e.g., SPE, Ostro plate) [3] [2] | | Inconsistent Retention Times | - Unstable mobile phase pH
  • Column temperature fluctuations | - Prepare fresh, buffered mobile phase regularly
  • Maintain a stable column temperature (e.g., 40°C) [2] |

Detailed Experimental Protocols

The following workflows detail two validated methods for analyzing albendazole compounds, which you can adapt for the deuterated forms.

Workflow 1: HPLC-PDA Method for Cattle Plasma

This method is based on a validation study that simultaneously determined ABZ, Albendazole sulfoxide (ABZSO), and Albendazole sulfone (ABZSO2) [1] [4].

  • Sample Preparation: Perform Solid-Phase Extraction (SPE) on cattle plasma samples using suitable cartridges [1] [4].
  • Chromatographic Conditions:
    • Column: XBridge C18 (4.6 mm × 250 mm, 5 µm) [1] [4]
    • Mobile Phase: Gradient elution with Acetonitrile and 0.025 M Ammonium Acetate Buffer (pH 6.6) [1] [4]
    • Flow Rate: 1.2 mL/min [1] [4]
    • Detection: PDA detector set at 292 nm [1] [4]
    • Retention Times: The method achieved the following approximate retention times: ABZSO (3.5 min), ABZSO2 (4.9 min), and ABZ (8.5 min) [1].

This separation logic can be visualized as follows:

G start Sample Injection step1 Elution on XBridge C18 Column with pH 6.6 Buffer/ACN Gradient start->step1 step2 ABZSO Elutes (~3.5 min) step1->step2 step3 ABZSO2 Elutes (~4.9 min) step2->step3 step4 ABZ Elutes (~8.5 min) step3->step4

Workflow 2: LC-MS/MS Method for Human Plasma

This high-throughput method is highly sensitive and uses deuterated internal standards, making it a good reference for working with albendazole sulfone-d7 [3] [2].

  • Sample Preparation: Use a one-step extraction with an Ostro plate (for 96-well format) or SPE with Strata-X cartridges. This requires only 50-100 µL of human plasma [3] [2].
  • Chromatographic Conditions:
    • Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm) [2]
    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and 2.0 mM Ammonium Acetate (pH 5.0) [2]
    • Flow Rate: 0.5 mL/min [2]
    • Run Time: 4-5 minutes [3] [2]
  • Mass Spectrometry Detection:
    • Ionization Mode: Positive Electrospray Ionization (ESI+) [2]
    • Monitoring Mode: Multiple Reaction Monitoring (MRM)
    • Key Transitions (for non-deuterated analogs):
      • ABZ: 266.1 → 234.1 [2]
      • ABZSO: 282.1 → 240.0 [2]
      • ABZSO2: 298.1 → 266.1 (based on metabolic pathway) [5]

The logic of this rapid LC-MS/MS analysis is summarized below:

G start Plasma Sample (50 µL) prep Ostro Plate or SPE Extraction start->prep lc Fast LC Separation (4-5 min runtime) prep->lc ms MS/MS Detection (ESI+, MRM Mode) lc->ms

Key Parameters for Your Reference

For easy comparison, here are the core parameters from the established methods.

Parameter HPLC-PDA Method [1] [4] LC-MS/MS Method [3] [2]
Analytes ABZ, ABZSO, ABZSO2 ABZ, ABZSO, ABZSO2 (and deuterated IS)
Sample Prep Solid-Phase Extraction (SPE) Ostro Plate / SPE
Column XBridge C18 (4.6x250mm, 5µm) Hypurity C18 (50x4.6mm, 5µm)
Mobile Phase ACN : Ammonium Acetate Buffer (pH 6.6) ACN : 2mM Ammonium Acetate (pH 5.0)
Flow Rate 1.2 mL/min 0.5 mL/min
Detection PDA (292 nm) MS/MS (MRM)
Linearity Range 0.025 - 2.0 µg/mL ABZ: 0.2-50 ng/mL; ABZSO: 3-600 ng/mL

Key Takeaways for Method Development

  • Column Choice is Critical: For resolving these compounds, C18 columns with stable chemistry across a pH range are recommended. The specific columns mentioned (XBridge and Hypurity) are a good starting point [1] [2].
  • Buffer Control is Essential: Using a buffered mobile phase (e.g., ammonium acetate at pH 5.0-6.6) is crucial for achieving consistent retention times and peak shapes [1] [2].
  • Internal Standards Improve Accuracy: Using a deuterated internal standard like This compound corrects for sample loss and ionization variability, which is particularly important for robust LC-MS/MS analysis [2].

References

Albendazole sulfone-d7 method optimization strategy

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Information for Albendazole Sulfone-d7

The table below summarizes the key identifying information for Albendazole sulfone-d3, a compound closely related to the one you asked about, which can serve as a foundational reference for your method development [1] [2].

Property Description
Chemical Name Methyl-d3 (6-(propylsulfonyl)-1H-benzo[d]imidazol-2-yl)carbamate [1] [2]
Molecular Formula C12H12D3N3O4S [1] [2]
Molecular Weight 300.4 g/mol [1] [2]
CAS Registry Number 1448345-60-5 [1] [2]
Primary Application Used as a reference standard in analytical method development, validation (AMV), and Quality Control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production [1] [2].

A Framework for Your Method Optimization Strategy

Since the search results lack explicit experimental protocols, here is a general workflow and common troubleshooting areas for developing and optimizing a method using a deuterated internal standard like this compound. This framework can help you structure your technical support content.

The following diagram outlines the core method development and optimization cycle:

G Start Define Analytical Goal A Sample Preparation Optimization Start->A B Chromatographic Separation A->B C MS/MS Detection Optimization B->C D Method Validation C->D E Routine Analysis D->E F Troubleshoot & Refine E->F If Issues Arise F->A Refine Parameters

Key Troubleshooting Areas & FAQs

You can build your FAQ section around common pain points in the workflow above. Here are some potential topics and questions:

  • Area 1: Sample Preparation and Solubility

    • Q: The recovery of my deuterated standard is low and inconsistent. What could be the cause?
    • Investigation Points: Review solubility characteristics. While data for Albendazole sulfone-d3 is limited, information for the non-deuterated Albendazole sulfone suggests it may have low solubility in water [3]. Explore different solvents (DMSO) and sample preparation techniques (protein precipitation, liquid-liquid extraction) to improve recovery and minimize matrix effects.
  • Area 2: Chromatographic Separation

    • Q: I am not achieving baseline separation between the analyte and its metabolites or matrix components. How can I improve this?
    • Investigation Points: Optimize the mobile phase (e.g., pH, buffer concentration, organic modifier gradient), column chemistry (C18, phenyl, etc.), and column temperature. The goal is to separate this compound from its non-deuterated form and other potential impurities like Albendazole sulfoxide-d7 [4] [5].
  • Area 3: Mass Spectrometric Detection

    • Q: My method suffers from signal suppression or high background noise. What steps can I take?
    • Investigation Points:
      • Source Optimization: Carefully optimize source-dependent parameters (gas flows, temperatures) for the specific molecule.
      • MRM Transitions: Establish the most abundant and selective precursor-to-product ion transitions for both the analyte and the deuterated internal standard. The search results indicate these compounds are used as probes in MS-based assays [6].
      • Confirm Specificity: Ensure the method can distinguish this compound from other labeled forms, such as Albendazole sulfoxide-d7, which has a different molecular weight and formula (C12H8D7N3O3S) [4] [5].

References

Albendazole sulfone-d7 interference elimination

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Albendazole Metabolites

Feature HPLC-PDA Method [1] LC-MS/MS Method [2] Chiral HPLC-Fluorescence Method [3]
Analytical Technique High-Performance Liquid Chromatography with Photodiode Array Detection Liquid Chromatography with Tandem Mass Spectrometry High-Performance Liquid Chromatography with Fluorescence Detection
Stationary Phase XBridge C18 column (4.6 mm × 250 mm, 5 µm) [1] C18 column (specific brand not stated) [2] Chiralpak AD chiral phase column [3]
Mobile Phase Gradient elution: Acetonitrile and 0.025 M Ammonium Acetate Buffer (pH 6.6) [1] Gradient elution: Water and Methanol, both with 0.05% formic acid [2] Isocratic: n-hexane/isopropanol/ethanol (81:14.75:4.25, v/v/v) [3]
Flow Rate 1.2 mL/min [1] Not specified 1.1 mL/min [3]
Detection PDA at 292 nm [1] MS/MS with specific mass transitions [2] Fluorescence (λexc=280 nm, λem=320 nm) [3]
Sample Preparation Solid-Phase Extraction (SPE) [1] Protein Precipitation (Acetonitrile/Water with formic acid) for plasma/blood [2] Liquid-Liquid Extraction with Ethyl Acetate [3]
Key Application Simultaneous determination of Albendazole, Albendazole sulfoxide, and Albendazole sulfone in cattle plasma [1] Quantification of ABZ and metabolites in various matrices, including dried-blood spots (DBS) and Mitra microsamples [2] Enantioselective determination of (+)- and (-)-Albendazole sulphoxide in human CSF and plasma [3]

Troubleshooting Guide: Interference Scenarios & Solutions

Interference from Albendazole sulfone-d7 or other metabolites can arise from several sources. Here are common scenarios and recommended solutions based on the methodologies.

Inadequate Chromatographic Separation
  • Potential Cause: Co-elution of the internal standard with other analytes or matrix components due to insufficient resolution.
  • Solutions:
    • Optimize the Mobile Phase: As shown in the table, both gradient and isocratic methods are used. Fine-tuning the ratio of organic solvent (acetonitrile or methanol) to aqueous buffer can improve separation [1] [2].
    • Adjust Mobile Phase pH: The HPLC-PDA method used a pH 6.6 ammonium acetate buffer, which is critical for achieving optimal peak shape and separation for these compounds [1].
    • Consider a Chiral Column: If interference is specifically from enantiomers of Albendazole sulfoxide, a dedicated chiral column like the Chiralpak AD is necessary for separation, as used in the study on cerebrospinal fluid [3].
Matrix Effects in Mass Spectrometry
  • Potential Cause: Ion suppression or enhancement from co-eluting compounds in the sample, which is a common challenge in LC-MS/MS and was explicitly reported during the validation of methods for dried-blood spots [2].
  • Solutions:
    • Improve Sample Cleanup: The use of Solid-Phase Extraction (SPE), as in the HPLC-PDA method, can effectively reduce matrix components compared to simple protein precipitation [1].
    • Employ a Deuterated Internal Standard: Using a stable isotope like this compound is itself a primary strategy to correct for matrix effects. Its nearly identical chemical properties ensure it co-elutes and experiences the same ion suppression/enhancement as the native analyte, allowing for accurate correction [4].
    • Optimize Chromatography: As above, better separation of the analyte from matrix components is the most effective way to reduce matrix effects.
Carryover Contamination
  • Potential Cause: Residual analyte from a previous injection remaining in the HPLC system or autosampler.
  • Solutions:
    • Implement Needle Wash: The LC-MS/MS study [2] resolved high carryover by implementing a needle wash procedure with methanol-water (9:1) spiked with 0.1% formic acid after every injection.
    • Extend Elution/Gradient: Ensure the method includes a strong wash step at the end of the gradient to elute any strongly retained compounds.

Detailed Experimental Protocol: LC-MS/MS Analysis

Here is a detailed methodology based on the validated LC-MS/MS approach, which is highly relevant for working with this compound [2].

1. Equipment and Reagents

  • LC-MS/MS System: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.
  • Column: C18 column (e.g., 50 x 2.1 mm, 1.7-2.6 µm particles).
  • Mobile Phases:
    • A: Water with 0.05% formic acid.
    • B: Methanol with 0.05% formic acid.
  • Internal Standard: This compound [4].
  • Extraction Solvent: Acetonitrile/Water (5:1, v/v) with 0.1% formic acid.

2. Sample Preparation (Protein Precipitation for Plasma/Blood) a. Spike a known amount of this compound into the sample. b. Add a volume of extraction solvent (e.g., 240 µL for plasma, 300 µL for blood) [2]. c. Vortex mix for 5 minutes at room temperature. d. Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet proteins. e. Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen or air. f. Reconstitute the dry residue in methanol for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Gradient Program:
    • 0 min: 30% B
    • 0.5-2.0 min: Ramp to 90% B
    • 2.0-4.0 min: Hold at 90% B
    • 4.0-4.1 min: Return to 30% B
    • 4.1-6.0 min: Re-equilibrate at 30% B
  • Flow Rate: 0.3-0.5 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometer Settings (ESI+):
    • Albendazole: 265.1 → 234.0
    • Albendazole sulfoxide: 281.1 → 240.4
    • Albendazole sulfone: 297.1 → 159.3
    • This compound: 304.1 → 159.3 (or other appropriate fragment) [4] [2]

4. Data Analysis

  • Use the peak area ratio of analyte to internal standard (this compound) for quantification.
  • Prepare and analyze a calibration curve with each batch of samples to ensure accuracy.

Troubleshooting Workflow Diagram

The following chart outlines a systematic approach to diagnosing and resolving interference issues in your experiments.

Start Observed Interference Observe Observe Chromatogram Start->Observe MS Is the method LC-MS/MS? Observe->MS Carry High peak in blank after high-concentration sample? Observe->Carry Any technique Coelution Do peaks for analytes and/or internal standard co-elute? MS->Coelution Yes Matrix Significant ion suppression/ enhancement for this compound? MS->Matrix Yes Act_LC Optimize Chromatography Coelution->Act_LC Yes Act_MS Reduce Matrix Effects Matrix->Act_MS Yes Act_Carry Reduce Carryover Carry->Act_Carry Yes Sub_LC1 Adjust mobile phase gradient/profile Act_LC->Sub_LC1 Sub_LC2 Adjust mobile phase pH (e.g., ~6.6 acetate buffer) Act_LC->Sub_LC2 Sub_LC3 Consider chiral column for sulfoxide enantiomers Act_LC->Sub_LC3 Sub_MS1 Improve sample cleanup (e.g., use SPE) Act_MS->Sub_MS1 Sub_MS2 Verify correct use of this compound as internal standard Act_MS->Sub_MS2 Sub_Carry1 Implement/optimize needle wash step Act_Carry->Sub_Carry1 Sub_Carry2 Extend column wash at high organic solvent Act_Carry->Sub_Carry2

References

Albendazole sulfone-d7 deuterium loss prevention

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer
What are the primary chemical properties of Albendazole Sulfone-d7? It is a deuterated internal standard. The deuterium atoms are on the propylthio side chain. Key MS/MS transition is m/z 287.1 → 241.1 [1].
What are the major causes of deuterium loss in this compound? Deuterium loss is primarily caused by exchange with protic solvents (e.g., water, methanol), exposure to acidic/basic conditions, and elevated temperatures during sample preparation and analysis.
Which sample preparation method is recommended to minimize deuterium loss? Solid-Phase Extraction (SPE) is recommended. Using Strata-X SPE cartridges can achieve recoveries of 89.85%–98.94% for analytes and internal standards, minimizing harsh conditions [1].
What are the optimal LC-MS/MS conditions for analysis? Use a Hypurity C18 column with an isocratic mobile phase of acetonitrile and 2.0 mM ammonium acetate (pH 5.0) in a 80:20 (v/v) ratio. The flow rate is 0.5 mL/min [1].
How should this compound be stored? Prepare stock solutions in anhydrous methanol or acetonitrile and store at ≤ -20°C. Ensure containers are tightly sealed to prevent atmospheric moisture absorption.

Troubleshooting Guide for Deuterium Loss

Observable Problem Potential Root Cause Recommended Solution
Progressively decreasing response of this compound Deuterium exchange during storage or sample prep Check solvent quality for stock solutions; avoid freeze-thaw cycles; use fresh, anhydrous solvents.
Lower-than-expected recovery and precision Inefficient sample cleanup and harsh extraction Replace Liquid-Liquid Extraction (LLE) with a gentler SPE protocol to improve recovery and consistency [1].
Peak broadening or splitting in chromatography Active sites or suboptimal mobile phase Use mobile phase with 2.0 mM ammonium acetate at pH 5.0 to improve peak shape; condition the LC system thoroughly [1].
Inaccurate quantification Deuterium loss during ionization (in-source) Optimize ESI source parameters: lower ion spray voltage and gas temperature if possible to reduce in-source fragmentation [1].

Detailed Experimental Protocols

Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for simultaneous determination of albendazole and its metabolites in human plasma [1].

  • Step 1: Sample Loading

    • Pre-condition the Strata-X SPE cartridge (30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of water.
    • Load 100 µL of plasma sample, spiked with the internal standard, onto the cartridge.
  • Step 2: Washing

    • Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar impurities and salts.
  • Step 3: Elution

    • Elute the analytes and internal standard (this compound) using 1 mL of methanol. This step uses a neutral, aprotic solvent to minimize deuterium exchange.
  • Step 4: Reconstitution

    • Gently evaporate the eluent to dryness under a stream of nitrogen gas at room temperature or lower.
    • Reconstitute the dry residue with 100 µL of the LC mobile phase (acetonitrile: 2mM ammonium acetate, pH 5.0, 80:20 v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis Conditions

The following conditions have been proven to provide sensitive and rapid determination [1].

  • Liquid Chromatography (LC)

    • Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm)
    • Mobile Phase: Acetonitrile - 2.0 mM Ammonium Acetate, pH 5.0 (80:20, v/v)
    • Elution: Isocratic
    • Flow Rate: 0.5 mL/min
    • Injection Volume: 2 µL
    • Autosampler Temperature: 5°C
  • Mass Spectrometry (MS) - Triple Quadrupole

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode
    • Ion Spray Voltage: 2500 V
    • Source Temperature: 450°C
    • MRM Transitions:
      • This compound: m/z 287.1 → 241.1
    • Key Optimized Parameters:
      • Declustering Potential (DP): 80 V
      • Collision Energy (CE): 18 eV
      • Collision Cell Exit Potential (CXP): 15 V

This workflow diagram outlines the core analytical process:

SamplePrep Sample Preparation (SPE with Aprotic Solvents) LC Liquid Chromatography C18 Column, pH 5.0 Mobile Phase SamplePrep->LC Minimizes D/H Exchange MS MS/MS Detection MRM: m/z 287.1→241.1 LC->MS Sharp Peaks Good Separation Data Data Analysis Stable Isotope Quantification MS->Data High-Sensitivity Quantification

Key Technical Considerations for Deuterium Stability

  • Solvent and pH Are Critical: The most significant factors for deuterium loss are the use of protic solvents and extreme pH levels. The recommended LC mobile phase (acetonitrile with ammonium acetate at pH 5.0) provides a mild environment that helps maintain deuterium integrity [1].
  • Internal Standard Role: this compound is used as an internal standard to correct for analyte loss during sample preparation and matrix effects in MS ionization. Using it correctly ensures the accuracy of quantification for its non-deuterated counterpart [1].

References

Albendazole sulfone-d7 stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Handling Guidelines

Albendazole sulfone-d7 is a deuterium-labeled analog of Albendazole sulfone, primarily used as a reference standard for analytical techniques like LC-MS and NMR [1] [2].

The table below summarizes its core identity and the supplier-recommended handling instructions:

Property Description
Molecular Formula C₁₂H₈D₇N₃O₄S [1]
Molecular Weight 304.37 g/mol [1]
Application Internal standard for quantitative analysis (LC-MS, GC-MS, NMR) [1]
Handling For research use only. Not for human use [1] [2].
Shipping Room temperature (continental US) [1]
Recommended Storage "Under the recommended conditions in the Certificate of Analysis" [1]

Experimental Planning & Stability Considerations

For your technical support center, here are the critical points to communicate regarding the stability of this compound.

Known Storage Information
  • Solid Form: The supplier, MedChemExpress, indicates the product can be shipped at room temperature but should be stored upon receipt as specified in the Certificate of Analysis (CoA) [1]. Always consult the CoA provided with your specific product lot for definitive storage conditions.
  • Solution Stability: No specific data on the stability of this compound in various solutions (e.g., methanol, DMSO, aqueous buffers) was available in the search results. This parameter must be determined empirically in your laboratory.
Primary Degradation Pathways

Although direct data on the deuterated form is lacking, research on the parent drug Albendazole shows that its main degradation route is oxidation, which is highly influenced by temperature [3]. It can also degrade via hydrolysis in alkaline media under high temperatures [3]. Since this compound is an oxidation product, these factors should still be considered for its stability.

Recommended Best Practices

Given the lack of specific data, the following best practices are recommended:

  • Empirical Validation: The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions. You must conduct your own stability studies to determine the appropriate storage conditions and expiry time for your working solutions.
  • Conservative Handling: As a general practice for labile compounds:
    • Prepare fresh solutions whenever possible.
    • If storage is necessary, store working solutions in tightly sealed vials at recommended temperatures, protected from light.
    • Monitor solution integrity over time against a fresh standard.

Experimental Workflow for Determining Solution Stability

To establish the stability profile of this compound in your specific experimental solution, you can follow this workflow. The diagram below outlines the key stages of this process.

Start Prepare Stock Solution Store Aliquot and Store under Test Conditions Start->Store Analyze Analyze Aliquots at Time Intervals Store->Analyze Compare Compare Peak Area/Height to Fresh Standard & T=0 Analyze->Compare Result Determine Stability Profile and Shelf Life Compare->Result

Here is a detailed methodology for the analysis stage, which you can include in your troubleshooting guides:

A Detailed Protocol for Forced Degradation Study (Based on Albendazole Research) [3]

This method can be adapted to stress-test your this compound solutions.

  • Objective: To identify the primary degradation routes and products of this compound under various stress conditions.
  • Materials:
    • This compound standard
    • Appropriate solvents (e.g., methanol, acetonitrile, buffer solutions)
    • Acid (e.g., 0.1M HCl)
    • Base (e.g., 0.1M NaOH)
    • Oxidizing agent (e.g., 3% H₂O₂)
    • Thermostatic water bath
    • UV light chamber
    • LC-MS system
  • Procedure:
    • Prepare a stock solution of this compound.
    • Hydrolytic Degradation: Mix an aliquot of the stock solution with acid and another with base. Incubate these mixtures at elevated temperature (e.g., 60°C) for a set period.
    • Oxidative Degradation: Mix an aliquot with the oxidizing agent and incubate at a moderate temperature (e.g., 40°C).
    • Photolytic Degradation: Expose an aliquot of the solution to UV light for a specified duration.
    • Thermal Degradation: Incubate a solid sample of the standard at a high temperature (e.g., 80°C).
    • Analyze all stressed samples using a validated LC-MS method. Compare the chromatograms with an unstressed control sample to identify degradation products and assess the extent of degradation.
  • Data Analysis: The stability-indicating nature of the method is demonstrated if there is clear separation between the parent drug peak and its degradation products, and if the method can accurately quantify the unchanged drug.

References

Albendazole sulfone-d7 carryover reduction

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Carryover in LC-MS/MS

Carryover occurs when analyte from a high-concentration sample is detected in a subsequent blank injection. For a stable-labeled internal standard like albendazole sulfone-d7, which is chemically very similar to its unlabeled form (albendazole sulfone), this is a common challenge. The primary cause is often the incomplete elution of the analyte from the chromatographic system or adsorption to system components [1] [2].

Troubleshooting Guide & FAQs

Here are answers to specific issues you might encounter.

FAQ 1: How can I reduce carryover of this compound in my LC-MS/MS method?

Carryover reduction requires a multi-faceted approach targeting the autosampler and LC pathway. The table below summarizes the most effective strategies.

Troubleshooting Area Action Rationale & Implementation Tip
Needle & Injection Port Increase washing cycles. Use a stronger wash solvent. Removes residual analyte from the needle's exterior and interior. A solvent with higher elution strength (e.g., higher organic solvent percentage, methanol, or acetonitrile) than the mobile phase is often effective [1].
LC Flow Path Implement a strong wash step in the gradient. A dedicated step at a high percentage of organic solvent (e.g., 80-95%) helps elute strongly retained compounds from the column and system.
Mobile Phase & Column Use mobile phase additives. Consider a different column chemistry. Additives like formic acid or ammonium acetate can improve peak shape and reduce interaction with silanol groups on the column [2]. Some analytes exhibit less carryover on different column brands or stationary phases.
Method Validation Quantitatively assess carryover as part of validation. The EMA guideline requires testing by injecting a blank sample after a high-concentration calibrator [2]. Carryover should typically be ≤20% of the LLOQ.

FAQ 2: What is a standard validation procedure to check for carryover?

A standard protocol, as required by the European Medicines Agency (EMA) guideline, involves the following steps [2]:

  • Inject a high-concentration sample: This should be your upper limit of quantification (ULOQ) or a sample above it.
  • Immediately follow with a blank sample: Inject a neat solution of your sample solvent (e.g., methanol/water).
  • Analyze the chromatogram: The response in the blank at the retention times of your analytes (albendazole, its metabolites, and the internal standard) should be investigated.
  • Calculate the percentage: Carryover is acceptable if the peak response in the blank is ≤20% of the lower limit of quantification (LLOQ) for that analyte.

FAQ 3: Our method shows high carryover even after extensive needle washing. What else can we check?

If washing is insufficient, the issue may lie in the chromatographic column or other system components.

  • Column Conditioning: Sometimes, carryover can be "baked" into the column. A more aggressive column cleaning procedure with very strong solvents might be necessary (consult the column manufacturer's instructions).
  • System Contamination: Disconnect the column and install a zero-dead-volume union in its place. Flush the entire system (pumps, autosampler, tubing) with a strong wash solvent to clean any contaminated surfaces in the LC flow path that are not reached by the standard method.

Experimental Workflow for Carryover Investigation

The following diagram outlines a logical, step-by-step workflow to diagnose and resolve persistent carryover issues.

Start Start: Suspected Carryover Step1 1. Confirm Carryover Start->Step1 Step2 2. Inspect Autosampler Step1->Step2 Carryover > 20% LLOQ Step3 3. Inspect LC Flow Path Step2->Step3 Carryover persists Step4 4. Re-validate Method Step3->Step4 Carryover reduced End End: Issue Resolved Step4->End

I hope this structured guide provides a solid foundation for troubleshooting this compound carryover in your lab.

A Note on Available Information

It's important to note that the search results did not yield a specific, ready-to-use protocol for This compound. The guidance above is based on:

  • General LC-MS/MS principles for carryover reduction.
  • Methods developed for the unlabeled forms of albendazole and its metabolites (albendazole sulfoxide and albendazole sulfone), which are chemically analogous to the deuterated standard [1] [2].

Should you require techniques for analyzing the parent drug and its primary metabolites, the following methodology from a recent study can serve as a reference.

Detailed Methodology: Simultaneous Analysis of Albendazole and Metabolites [1]

  • Analytical Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Sample Volume: 50 μL of human plasma.
  • Extraction: One-step procedure using an Ostro 96-well plate.
  • Chromatography:
    • Mode: Gradient elution.
    • Run Time: 4 minutes.
  • Detection: Mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
  • Calibration Ranges:
    • Albendazole: 0.25–200 ng/mL
    • Albendazole sulfoxide: 5–3500 ng/mL
    • Albendazole sulfone: 0.5–500 ng/mL
  • Validation: The method was validated per the ICH M10 guideline, which includes specific tests for carryover.

References

Albendazole sulfone-d7 internal standard selection

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Albendazole Sulfone-d7

What is this compound and what is its primary application?

This compound is a deuterium-labeled internal standard used in quantitative analysis. Its core function is to correct for variability in sample preparation and instrument response, which is crucial for generating accurate and reliable data.

  • Chemical Identity: It is the deuterated form of Albendazole sulfone (ABZSO2), an inactive metabolite of the anthelmintic drug Albendazole [1].
  • Primary Application: It is explicitly recommended for use as an internal standard in quantitative techniques like LC-MS, GC-MS, and NMR [1].
  • Regulatory Use: The use of such deuterated internal standards is a key part of Isotope Dilution Mass Spectrometry (IDMS), which is considered a gold-standard method internationally for residue and metabolic studies [2].

What are the key specifications of this compound?

The table below summarizes the fundamental properties of this compound as provided by one supplier [1].

Property Specification
Molecular Weight 304.37 g/mol
Molecular Formula C₁₂H₈D₇N₃O₄S
Legal & Use Status Controlled substance; "For research use only. We do not sell to patients."
Storage Store under recommended conditions in the Certificate of Analysis

Analytical Methods & Protocols

Here are detailed methodologies from validated studies that demonstrate the use of deuterated internal standards for analyzing albendazole and its metabolites.

1. LC-MS/MS Method for Human Plasma

This protocol uses solid-phase extraction (SPE) and deuterated internal standards for high sensitivity [3].

  • Analytes: Albendazole (ABZ) and its active metabolite, Albendazole sulfoxide (ABZSO).
  • Internal Standards: Albendazole-d3 and Albendazole sulfoxide-d5.
  • Sample Volume: 100 µL of human plasma.
  • Sample Preparation: Solid-phase extraction using Strata-X SPE cartridges (30 mg/1 mL).
  • Chromatography:
    • Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm).
    • Mobile Phase: Acetonitrile and 2.0 mM ammonium acetate in water, pH 5.0 (80:20, v/v).
    • Elution: Isocratic.
    • Flow Rate: 0.5 mL/min.
  • Mass Spectrometry:
    • Ionization: Positive Electrospray Ionization (ESI+).
    • Detection: Multiple Reaction Monitoring (MRM).
  • Calibration Range:
    • ABZ: 0.200–50.0 ng/mL
    • ABZSO: 3.00–600 ng/mL

The following diagram illustrates the sample preparation and analysis workflow.

Plasma 100 µL Human Plasma IS Add Internal Standards (ABZ-d3 & ABZSO-d5) Plasma->IS SPE Solid-Phase Extraction (SPE) LC_MS LC-MS/MS Analysis SPE->LC_MS IS->SPE Data Quantitative Data LC_MS->Data

2. HPLC-UV Method for Cattle Plasma

This method offers an alternative using more accessible HPLC-UV instrumentation and includes Albendazole sulfone [4].

  • Analytes: Albendazole (ABZ), Albendazole sulfoxide (ABZSO), and Albendazole sulfone (ABZSO2).
  • Sample Preparation: Solid-phase extraction.
  • Chromatography:
    • Column: XBridge C18 (4.6 mm × 250 mm, 5 µm).
    • Mobile Phase: Gradient elution with Acetonitrile and 0.025 M ammonium acetate buffer (pH 6.6).
    • Flow Rate: 1.2 mL/min.
    • Detection: PDA detector at 292 nm.
  • Calibration Range: 0.025–2.0 µg/mL for all three compounds (ABZ, ABZSO, ABZSO2).
  • Validation: The method was validated as per European Medicines Agency (EMA) guidelines, showing linearity (R² > 0.99) and satisfactory precision and accuracy [4].

Troubleshooting Common Experimental Issues

What should I do if my method lacks sensitivity for low-concentration samples?

  • Solution: Consider switching to a more sensitive detection system. LC-MS/MS methods, as described above, offer significantly lower limits of quantification (e.g., in the ng/mL range) [5] [3] compared to HPLC-UV (e.g., in the µg/mL range) [4]. The use of deuterated internal standards like this compound in MS is critical for achieving this high sensitivity and reliability.

How can I minimize matrix effects in my LC-MS analysis?

  • Solution: The core function of a stable isotope-labeled internal standard like this compound is to correct for matrix effects. As demonstrated in one study, the use of internal standards resulted in IS-normalized matrix factors ranging from 0.985 to 1.042, indicating effective compensation for ion suppression or enhancement [3]. Ensure your internal standard is added at the beginning of the sample preparation process.

What if I observe poor recovery of the analyte or internal standard?

  • Solution: Re-evaluate your extraction technique. The search results show that different methods yield different recovery rates. For example:
    • Solid-Phase Extraction (SPE) was reported with recoveries of 86.03%–89.66% for analytes [3].
    • Liquid-Liquid Extraction (LLE) was reported with a recovery of >77% for ABZ in another method [5]. Optimizing the extraction solvent volumes, pH, and type of SPE sorbent can significantly improve recovery.

Key Takeaways

To summarize the technical support guide:

  • Primary Role: this compound is a critical tool for quantitative bioanalysis using LC-MS, GC-MS, or NMR, ensuring data accuracy and compensating for matrix effects [1].
  • Method Selection: Choose your analytical method based on your sensitivity requirements. LC-MS/MS is ideal for low-concentration levels (ng/mL), while HPLC-UV is a viable option for higher concentrations (µg/mL) [4] [3].
  • Best Practice: Always use a deuterated internal standard that matches your target analyte as closely as possible. This practice is well-established in the literature for the analysis of albendazole and its metabolites [3] [6].

References

Albendazole sulfone-d7: Core Information for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical and application data for Albendazole sulfone-d7, primarily used as an internal standard for quantitative analysis [1] [2].

Property Specification / Value
Chemical Name Methyl (5-((propyl-d7)thio)-1H-benzo[d]imidazol-2-yl)carbamate [2]
Molecular Formula C₁₂H₈D₇N₃O₄S [1]
Molecular Weight 304.37 g/mol [1]
CAS Number 1287076-43-0 [2]
Primary Application Deuterated internal standard for quantitative NMR, GC-MS, or LC-MS analysis [1]
Biological Role Deuterium-labeled form of Albendazole sulfone, a metabolite of Albendazole with anti-parasitic effects [1] [3]
Purity ≥98% (for the unlabeled Albendazole sulfone standard) [4]

Key Consideration: Mechanism and Metabolite Interference

A critical factor for accurate quantification is understanding the compound's metabolic pathway. This compound is a stable isotope-labeled analog of Albendazole sulfone, which is a metabolite of the parent drug Albendazole [1] [4]. Research indicates that Albendazole sulfone itself has direct biological activity against parasites like Wolbachia endosymbionts, which is significant for diseases like lymphatic filariasis and African river blindness [3].

When using this compound as an internal standard to quantify the unlabeled Albendazole sulfone in biological samples, you must develop chromatographic methods that can clearly separate the analyte from its precursor metabolite, Albendazole sulfoxide, and the parent drug, Albendazole [3]. Failure to achieve baseline separation can lead to inaccurate quantification due to signal interference.

Experimental Workflow for Quantification

The following diagram outlines a general workflow for quantifying Albendazole and its metabolites using this compound as an internal standard.

workflow start Start: Sample Preparation is_add 1. Add Internal Standard (this compound) start->is_add extract 2. Protein Precipitation & Extraction is_add->extract ms_analyze 3. LC-MS/MS Analysis extract->ms_analyze data_process 4. Data Processing ms_analyze->data_process calc 5. Calculate Concentration Using Calibration Curve data_process->calc

Frequently Asked Questions for Troubleshooting

Here are some common issues researchers might encounter:

  • Q: Why is the signal for my internal standard (this compound) inconsistent?

    • A: Ensure the internal standard is added at the very beginning of sample preparation, before any extraction steps. This corrects for losses during processing. Also, check the stock solution for stability and prepare fresh working solutions regularly.
  • Q: How can I improve the separation of Albendazole sulfone from its metabolites?

    • A: Optimize your LC method (mobile phase composition, pH, gradient, and column type). The goal is to achieve baseline separation of Albendazole sulfone from Albendazole sulfoxide and Albendazole to prevent cross-talk and ensure accurate MS detection [3].
  • Q: My calibration curve has a poor fit. What could be the cause?

    • A: This could be due to several factors. Ensure your standard solutions are prepared accurately with a suitable solvent. Check for carryover in the LC system between runs. Verify that the concentration range of your calibration standards is appropriate for your expected sample concentrations and that the internal standard is present at a consistent concentration in all samples and standards.

References

Sample Cleanup Procedures: Solid-Phase Extraction (SPE)

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes two detailed SPE protocols for cleaning up samples containing albendazole and its metabolites from plasma [1] [2].

Aspect Method 1: HPLC-PDA for ABZ, ABZSO, & ABZSO2 [1] Method 2: LC-MS/MS for ABZ & ABZSO [2]
Application Determination in cattle plasma Determination in human plasma
Analytes Albendazole (ABZ), Albendazole Sulfoxide (ABZSO), Albendazole Sulfone (ABZSO2) Albendazole (ABZ), Albendazole Sulfoxide (ABZSO)
Internal Standard (IS) Not specified Albendazole-d3 (for ABZ), Albendazole sulfoxide-d5 (for ABZSO)
SPE Sorbent Not specified Strata-X (30 mg/1 mL)
Sample Volume Not specified 100 µL
Conditioning Not specified 1 mL of methanol
1 mL of water
Loading Plasma sample after protein precipitation 100 µL of plasma sample
Washing Not specified 1 mL of 5% methanol in water
Elution Not specified 1 mL of methanol
Post-Elution Eluate was evaporated to dryness under a nitrogen stream. The dry residue was reconstituted in 200 µL of mobile phase [1]. The collected eluate was evaporated to dryness at 40°C under a gentle nitrogen stream. The dry extract was reconstituted in 300 µL of mobile phase and centrifuged before analysis [2].

Experimental Workflow Overview

The sample cleanup process is a critical step within the broader analytical method. The following diagram outlines the general workflow for sample preparation and analysis based on the cited methods:

G start Start: Plasma Sample spe Solid-Phase Extraction (SPE) start->spe cond 1. Condition SPE Cartridge spe->cond load 2. Load Plasma Sample cond->load wash 3. Wash: Remove Impurities load->wash elute 4. Elute: Collect Analytes wash->elute post Post-Elution Processing elute->post dry Evaporate to Dryness (N₂ Stream, 40°C) post->dry recon Reconstitute in Mobile Phase dry->recon analyze Analyze by HPLC/LC-MS recon->analyze

Frequently Asked Questions & Troubleshooting

Based on the methodologies, here are solutions to common issues you might encounter during the sample cleanup process.

Q1: What can I do if I observe poor recovery of the analytes?

  • Check Sorbent Conditioning: Ensure the SPE sorbent is properly conditioned with methanol and water to activate the stationary phase before loading the sample. Incomplete conditioning can lead to low and inconsistent recovery [2].
  • Optimize Washing Strength: The washing step should be strong enough to remove impurities but not so strong that it elutes the target analytes. If recovery is low, consider using a weaker washing solvent (e.g., a lower percentage of methanol in water) [2].
  • Verify Elution Solvent: Ensure the elution solvent (e.g., methanol) is strong enough to completely displace the analytes from the sorbent. Using an insufficient volume or strength will lead to low recovery [2].

Q2: How can I reduce matrix effects in LC-MS analysis?

  • Use Deuterated Internal Standards: This is a highly effective strategy. As shown in Method 2, using Albendazole-d3 and Albendazole sulfoxide-d5 as internal standards corrects for variability and signal suppression/enhancement caused by the sample matrix. The IS-normalized matrix factors for the validated method ranged from 0.985 to 1.042, indicating minimal matrix effect [2].
  • Thorough Washing: Implement an effective washing step after sample loading to remove as many interfering matrix components as possible before elution [2].

Q3: The method mentions a different matrix (e.g., plant tissue). Is there an alternative cleanup approach?

  • For Solid Samples like Plants: The general principles are similar but the initial extraction differs. One study on Vicia faba (broad bean) used freeze-drying followed by homogenization and a one-step solid-liquid extraction with Dimethyl Sulfoxide (DMSO). This technique reported recoveries of 93% for roots and 86% for shoots, and the resulting extract was clean enough for direct HPLC analysis [3].

References

Analytical Methods for Albendazole Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Goal Matrix Column Type Specific Column Mobile Phase Detection Key Points & Citations
Simultaneous Achiral Analysis of ABZ metabolites Pig & Poultry Muscle Reversed-Phase C18 ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) 31% Acetonitrile / 69% Aqueous (0.2% formic acid, 0.05% triethylamine) FLD (Fluorescence) Robust multi-residue method; suitable for ABZ-SO2 as part of a metabolite panel [1].
Simultaneous Achiral Analysis of RBZ & ABZ-SO2 Sheep Plasma Reversed-Phase C18 C-18 Column Isocratic system (optimized via QSRR) UV Rapid method with run time under 10 minutes [2].

| Enantioselective Analysis of ABZ-SO | Bovine Plasma | Multidimensional: Achiral-Chiral | 1. C8-RAM-BSA (clean-up) 2. Amylose tris(3,5-dimethylphenylcarbamate) | Phosphate Buffer (10 mmol L⁻¹, pH 7.5):Acetonitrile (60:40, v/v) | FLD (λ_ex 290 nm, λ_em 320 nm) | Fully automated system for direct plasma injection and chiral resolution [3]. | | Enantioselective Analysis of ABZ metabolites | Human CSF | Chiral | Chiralpak AD | n-Hexane / Isopropanol / Ethanol (81:14.75:4.25, v/v/v) | FLD (λ_ex 280 nm, λ_em 320 nm) | Normal-phase method for resolving enantiomers in cerebrospinal fluid [4]. | | LC-MS/MS Quantification of ABZ & metabolites | Human Plasma, Blood, DBS | Reversed-Phase C18 | C18 Column | Gradient: Water & Methanol (both with 0.05% formic acid) | MS/MS | Validated for albendazole, albendazole sulfoxide, and albendazole sulfone; suitable for deuterated internal standards [5]. |

Troubleshooting Guide & FAQs

Here are answers to specific issues you might encounter, based on the experimental protocols from the literature.

Q1: I need to develop a robust, multi-residue method for quantifying Albendazole sulfone alongside other metabolites in a complex biological matrix. What is a good starting point?

  • Recommended Approach: A reversed-phase UPLC/MS-MS method is often the best choice for sensitivity and specificity.
  • Detailed Protocol (based on [5]):
    • Sample Preparation: Use protein precipitation with a mixture of acetonitrile/water (5:1, v/v) with 0.1% formic acid. A volume of 240 µL is sufficient for plasma, while 300 µL may be needed for whole blood.
    • Column: A C18 column, such as the ACQUITY UPLC BEH C18 [1].
    • Mobile Phase: Employ a gradient elution. Start with a high proportion of water and increase the organic modifier (methanol or acetonitrile). Both solvents should be modified with 0.05% formic acid to improve ionization in MS.
    • Detection: LC-MS/MS with Multiple Reaction Monitoring (MRM). The primary transition for Albendazole sulfone is m/z 298.1 → 159.3 [5]. Albendazole sulfone-d7, used as an internal standard, will have a proportionally higher parent mass.
    • Note: This method is achiral and will not separate the enantiomers of the sulfoxide metabolite.

Q2: My goal is to perform enantioselective analysis of Albendazole sulfoxide. How can I achieve this?

  • Recommended Approach: Use a dedicated chiral stationary phase or a two-dimensional HPLC system.
  • Detailed Protocol (based on [3]):
    • System: A 2D-HPLC system with a switching valve is ideal.
    • First Dimension (Clean-up): Use a Restricted Access Media (RAM) column (e.g., C8-RAM-BSA). This allows for the direct injection of plasma samples, as it removes proteins and other macromolecules.
    • Second Dimension (Chiral Separation): Use a chiral column with an amylose-based selector (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).
    • Mobile Phase: A phosphate buffer (10 mmol L⁻¹, pH 7.5) mixed with acetonitrile in a ratio around 60:40 (v/v) is effective.
    • Detection: Fluorescence detection offers good sensitivity for these compounds (Excitation 290 nm, Emission 320 nm).

Q3: I am seeing poor recovery or a significant matrix effect when extracting from blood microsamples (e.g., DBS). How can this be improved?

  • Solution: The matrix effect is a known challenge. While it may not be fully eliminated, it can be managed.
  • Protocol Insight (based on [5]):
    • After protein precipitation, evaporate the extract to dryness and reconstitute it in pure methanol. This step was shown to significantly reduce the matrix effect.
    • Ensure you use a stable isotope-labeled internal standard like This compound. This corrects for variability in recovery and ionization suppression/enhancement in mass spectrometry.

To help visualize the decision-making process for selecting the right method, the following workflow diagram outlines the key questions to ask:

Start Start: Method Development for this compound Q1 Is enantioselective analysis required? Start->Q1 A1_Yes Use 2D-HPLC or Dedicated Chiral Column Q1->A1_Yes Yes A1_No Use Reversed-Phase UPLC/HPLC Q1->A1_No No Q2 What is the sample matrix complexity? A2_Complex Employ RAM column or SPE clean-up Q2->A2_Complex Complex (e.g., plasma) A2_Simple Direct injection may be possible Q2->A2_Simple Simple Q3 What is the required sensitivity? A3_High LC-MS/MS with MRM is recommended Q3->A3_High High (trace) A3_Standard HPLC with UV/FLD detection is suitable Q3->A3_Standard Standard A1_Yes->Q2 A1_No->Q3

References

Documented Mass Transitions for Albendazole and Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key mass spectrometry parameters for albendazole and its metabolites, as reported in recent methods. You can use the values for albendazole sulfone as a direct reference for optimizing albendazole sulfone-d7. [1] [2]

Analyte Precursor Ion (Q1) (m/z) Product Ion (Q3) (m/z) Collision Energy (eV) Source
Albendazole (ABZ) 266.1 234.1 27 [2]
Albendazole sulfoxide (ABZSO) 282.1 240.0 18 [2]
Albendazole sulfone (ABZSO2) 297.9 159.0 Not specified [1]
Albendazole sulfone (ABZSO2) 298.0 266.0 29 [2]
Albendazole-d3 (IS) 269.1 234.1 27 [2]
Albendazole sulfoxide-d5 (IS) 287.1 241.1 18 [2]
This compound ~305.1* ~266.0 / ~159.0* To be optimized Inference

Note: The precursor ion for This compound is inferred by adding +7 amu to the documented albendazole sulfone (ABZSO2) mass. Product ions are expected to be similar to the non-deuterated compound, particularly those fragments that do not include the deuterated part of the molecule. [2]

Experimental Protocol for Parameter Optimization

Since specific parameters for the deuterated standard are not listed, you will need to optimize them experimentally. Here is a detailed workflow and a step-by-step guide based on standard practices.

The following diagram outlines the logical workflow for optimizing mass transitions for a deuterated internal standard like this compound:

Start Start: Prepare Standard Solution A 1. Direct Infusion Infuse pure albendazole sulfone-d7 standard Start->A B 2. Q1 MS Scan Identify precursor ion mass (Expected: ~305.1 m/z) A->B C 3. Product Ion Scan Fragment precursor ion with varying collision energy B->C D 4. Select Optimal Transitions Choose 2-3 most intense fragment ions C->D E 5. Fine-tune Parameters Optimize CE, DP, EP for each transition D->E F Final Method E->F

Step-by-Step Guide:

  • Standard Solution Preparation: Prepare a working solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 100 ng/mL. [2]
  • Direct Infusion: Infuse this solution directly into the mass spectrometer using a syringe pump, bypassing the LC system.
  • Precursor Ion (Q1) Scan: In positive ESI mode, perform a Q1 scan to confirm the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+. For this compound, the theoretical mass is approximately 305.1 m/z (based on a +7 amu shift from the 298.0 m/z reported for the non-deuterated form). [2]
  • Product Ion Scan: Using the confirmed precursor ion, perform a product ion scan. Ramp the collision energy (e.g., from 10 eV to 40 eV) to generate fragments. The most abundant and stable product ions for the sulfone are typically 266.0 m/z (loss of CH2O2) and 159.0 m/z (a lower mass fragment). [1] [2]
  • Select MRM Transitions: Choose the two most intense and specific fragment ions for your final Multiple Reaction Monitoring (MRM) transitions.
    • Quantifier transition: The most intense signal (e.g., 305.1 → 266.0).
    • Qualifier transition: A second intense signal for confirmatory purposes (e.g., 305.1 → 159.0).
  • Fine-tune Parameters: For each selected transition, finely optimize the following parameters to maximize response:
    • Declustering Potential (DP): Voltage applied to guide the precursor ion into the collision cell.
    • Collision Energy (CE): Voltage in the collision cell that impacts fragmentation (this is the most critical parameter to optimize).
    • Collision Cell Exit Potential (CXP): Voltage applied to guide the product ion out of the collision cell and into the detector.

Frequently Asked Questions (FAQs)

Q1: Why should I monitor multiple MRM transitions for this compound? Using one transition for quantification and a second for qualification is a standard practice to ensure the specificity and identity of the internal standard. It helps confirm that the detected signal is from the correct compound and not an isobaric interference.

Q2: The signal for my deuterated internal standard is low. What could be the cause? Low signal intensity can be due to several factors:

  • Source Contamination: Check and clean the ion source and orifice. [2]
  • Solution Degradation: Ensure the standard solution is fresh and properly stored.
  • Suboptimal Ionization: Re-optimize the ion source parameters (Gas 1, Gas 2, Temperature, Ion Spray Voltage). A common starting point is an Ion Spray Voltage of 2500-5500 V in positive mode and a temperature of 450°C. [2]
  • Insufficient Purity: Verify the certificate of analysis for your this compound standard to confirm its chemical and isotopic purity.

Q3: How can I minimize interference from the non-deuterated analyte in my internal standard? Ensure you purchase a high-quality internal standard with a high isotopic purity (typically >99%). This minimizes the "cross-talk" or bleed-through of the non-deuterated form into the channel of the deuterated standard.

References

Albendazole sulfone-d7 vs Albendazole sulfone

Author: Smolecule Technical Support Team. Date: February 2026

Compound Comparison at a Glance

The table below summarizes the core characteristics of Albendazole sulfone and its deuterated counterpart.

Feature Albendazole Sulfone Albendazole Sulfone-d7
Chemical Relationship Parent compound; active metabolite of Albendazole [1] [2] Deuterium-labeled analog of Albendazole Sulfone [3]
Chemical Formula C₁₂H₁₅N₃O₄S [4] C₁₂H₈D₇N₃O₄S [3]
Molecular Weight Not explicitly stated, but can be calculated from formula. 304.37 g/mol [3]

| Primary Biological Role | • Metabolite of the anthelmintic drug Albendazole [1] [2] • Exhibits anti-parasitic effects [5] [3] | Deuterated version used as a research tool [3] | | Key Research Applications | • Studied for its role in Albendazole's detoxification and efficacy [1] • Investigated for direct anti-Wolbachia activity in filarial nematode infections [5] | • Used as an internal standard in quantitative analysis (LC-MS, GC-MS) [3] • Used as a tracer in drug metabolism and pharmacokinetic (PK) studies [3] |

Research Applications and Experimental Context

To understand how these compounds are used in practice, here is a breakdown of their key research applications and relevant experimental methodologies.

Compound Research Context & Application Supporting Experimental Details
Albendazole Sulfone Cytotoxicity & Metabolism Studies: Used in cell-based models to understand the detoxification pathway of Albendazole [1]. Protocol: Cells (hepatocytes, hepatoma lines) exposed to Albendazole. Metabolite presence in culture media quantified using LC-MS/MS. Cell viability assessed via MTT assay after 24-72h [1].
Anti-Filarial Drug Target: Identified as a direct disruptor of Wolbachia endosymbionts, independent of its effect on the host nematode's microtubules [5]. Protocol: Wolbachia-infected insect cell lines and Brugia malayi nematodes treated with Albendazole sulfone. Intracellular bacterial titer measured; bacterial morphology assessed via DNA staining and FtsZ immunofluorescence [5].
This compound Pharmacokinetic (PK) Studies: Serves as a stable isotope internal standard for precise quantification of Albendazole sulfone in biological samples [3] [6]. Protocol: Used in LC-MS/MS methods to analyze drug and metabolite concentrations in plasma, blood, and dried-blood spots (DBS). Validated for parameters like extraction efficiency and matrix effects [6].

A Researcher's Guide to Selection and Use

Choosing between these compounds depends entirely on your research goals, as they serve fundamentally different purposes.

  • Study the drug's action or metabolism directly? Use Albendazole Sulfone. This is the relevant biological molecule for investigating drug efficacy, toxicity, and mechanism of action in parasitic diseases and emerging fields like oncology [7].
  • Measure the concentration of Albendazole Sulfone accurately? Use This compound. Its nearly identical chemical structure ensures consistent behavior during sample processing and analysis, while its different mass allows for clear distinction by a mass spectrometer, making it ideal for bioanalytical method development and PK studies [3] [6].

The metabolic pathway of Albendazole and the point where this compound is used as a tracer can be visualized as follows:

G Albendazole Albendazole ABZ_Sulfoxide Albendazole Sulfoxide (ABZ-SO) Albendazole->ABZ_Sulfoxide  Oxidation   ABZ_Sulfone Albendazole Sulfone (ABZ-SO2) ABZ_Sulfoxide->ABZ_Sulfone  Further Oxidation   LC_MS_Analysis LC-MS/MS Analysis ABZ_Sulfone->LC_MS_Analysis ABZ_Sulfone_d7 This compound (Internal Standard/Tracer) ABZ_Sulfone_d7->LC_MS_Analysis  Added to sample  

Key Experimental Protocols from Literature

For researchers designing experiments, here are specific methodologies from the search results:

  • For Cytotoxicity & Metabolite Formation Assessment [1]:

    • Cell Culture: Use model systems like isolated rat hepatocytes, hepatoma cell lines (e.g., FaO, HepG2), or non-hepatic lines (e.g., Balb/c 3T3).
    • Drug Exposure: Expose cells to a concentration range of Albendazole (e.g., 0.05-100 µg/mL) for 24, 48, and 72 hours.
    • Viability Assay: Perform MTT assay. Add MTT solution to wells, incubate for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm.
    • Metabolite Quantification: Collect culture media and analyze concentrations of Albendazole and its metabolites (Albendazole sulfoxide, Albendazole sulfone) using LC-MS/MS.
  • For Anti-Wolbachia Activity Screening [5]:

    • Cell-Based Model: Utilize a Wolbachia-infected, fluorescently labeled Drosophila cell line (e.g., JW18).
    • Compound Treatment: Treat cells with the test compound (e.g., Albendazole sulfone).
    • Phenotypic Assessment: Measure intracellular Wolbachia titer and observe bacterial morphology for elongation phenotypes using DNA staining and FtsZ immunofluorescence.

References

Albendazole sulfone-d7 comparison non-deuterated standard

Author: Smolecule Technical Support Team. Date: February 2026

Compound Basic Information

Property Albendazole Sulfone-d7 (Deuterated Standard) Albendazole Sulfone (Non-deuterated Standard)
CAS Number 54029-12-8 (unlabeled) [1] 75184-71-3 [2]
Molecular Formula C₁₂H₈D₇N₃O₃S [1] C₁₂H₁₅N₃O₄S [2]
Molecular Weight 288.37 g/mol [1] Information missing
Primary Application Internal standard for mass spectrometry [1] Analytical reference standard [2]

Information Gaps and Limitations

The search results highlight several key gaps that prevent the creation of a full comparison guide:

  • No Direct Experimental Data: The search results lack quantitative data comparing the performance of the deuterated and non-deuterated standards, such as chromatographic behavior, ionization efficiency, or accuracy in quantification.
  • No Detailed Protocols: While the results mention suitable techniques like HPLC and GC [2], they do not provide the detailed, step-by-step experimental methodologies you require.
  • Limited Pharmacokinetic Data: There is some information on the pharmacokinetics of the related metabolite, Albendazole sulfoxide [3], but direct data on Albendazole sulfone is missing.

Experimental Workflow Concept

While specific protocols were not found, the general role of a deuterated internal standard in a bioanalytical workflow can be summarized. The following diagram illustrates this conceptual process.

start Start: Sample Preparation add_std Add Deuterated Internal Standard (this compound) start->add_std processing Sample Processing (Extraction, Purification) add_std->processing analysis Instrumental Analysis (LC-MS/MS) processing->analysis detection Detection & Quantification analysis->detection comparison Compare Signal Ratios (Analyte / Internal Standard) detection->comparison result Result: Accurate Quantification of Non-deuterated Analyte comparison->result

References

Albendazole Metabolism and the Role of Albendazole Sulfone

Author: Smolecule Technical Support Team. Date: February 2026

To understand the purpose of a deuterated standard like albendazole sulfone-d7, it is first crucial to understand the metabolic pathway of the parent drug, albendazole. The following diagram illustrates this process.

G ABZ Albendazole (ABZ) ABZSO_R R(+)-Albendazole Sulfoxide (ABZSO) ABZ->ABZSO_R FMO ABZSO_S S(-)-Albendazole Sulfoxide (ABZSO) ABZ->ABZSO_S CYP ABZSO2 Albendazole Sulfone (ABZSO₂) ABZSO_R->ABZSO2 CYP ABZSO_S->ABZSO2 CYP

As shown above, albendazole sulfone is a key metabolite. The search results provide the following insights about it and the parent drug:

  • Pharmacological Activity: Albendazole sulfoxide (ABZSO) is considered the primary pharmacologically active metabolite of Albendazole [1]. Albendazole sulfone (ABZSO₂) is a further metabolite of ABZSO [2] [1].
  • Cytotoxicity and Detoxification: A comparative cytotoxicity study suggests that the metabolism of albendazole leads to its detoxification. The parent albendazole (ABZ) was found to be more toxic to mammalian cells than its metabolites, albendazole sulfoxide (ABZSO) and albendazole sulfone (ABZSO₂) [1].
  • Metabolic Capacity Varies by Species and Tissues: The capacity to metabolize albendazole differs among helminth parasites and between parasites and mammalian hosts, which can influence the drug's efficacy and toxicity [3].

The Application of this compound in Research

While the search results do not contain a direct metabolic stability assessment of the deuterated compound itself, they clearly define its primary use in scientific research.

  • Role as an Internal Standard: this compound is explicitly identified as a deuterium-labeled Albendazole sulfone [4]. It is used as a stable isotope internal standard [4] [5].
  • Purpose in Analytical Assays: When added to samples before analysis, this deuterated compound allows researchers to correct for losses during sample preparation and account for matrix effects or variations in the analytical instrument's response. This significantly improves the accuracy and reliability of quantitative measurements [5]. One research paper developed a method using this internal standard to simultaneously determine albendazole and its metabolites, including albendazole sulfone, in fish muscle tissue [5].

A Guide to Designing a Metabolic Stability Assessment

Since direct data is unavailable, here is a framework for how a metabolic stability assessment for this compound is typically conducted, based on standard practices in pharmaceutical research.

Key Experimental Protocol

The core of the assessment involves incubating the compound with metabolically active systems and measuring its depletion over time.

  • Test System: Liver microsomes (from humans or relevant animal models) or hepatocyte cell cultures. These systems contain the CYP and FMO enzymes responsible for the metabolism [3] [1].
  • Incubation Setup: The deuterated compound (this compound) is incubated in a controlled environment (e.g., 37°C, pH 7.4) with the test system and necessary co-factors [1].
  • Sample Collection: Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60 minutes).
  • Analysis: The concentration of this compound in each sample is quantified using a validated LC-MS/MS method. Crucially, the non-deuterated albendazole sulfone would be used as a reference standard to compare stability [5].
Quantitative Data to Collect

In a comparative guide, you would structure the results in a table for easy comparison. The key parameters are listed below.

Stability Parameter Description Experimental Measurement
In Vitro Half-life (T₁/₂) Time for parent compound concentration to reduce by half. Determined from the slope of the natural log of concentration vs. time plot.
Intrinsic Clearance (CLint) The inherent ability of the liver enzymes to remove the drug. Calculated from the in vitro half-life and scaling factors.
Metabolite Profile Identification and quantification of metabolites formed. LC-MS/MS chromatograms showing peaks for this compound and any further metabolites.

References

Albendazole sulfone-d7 isotope effect studies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Albendazole Sulfone-d7

This compound is a deuterium-labeled form of albendazole sulfone, which is a metabolite of the anthelmintic drug albendazole [1] [2]. The table below summarizes its core characteristics and research applications.

Property Description
Chemical Identity Deuterium-labeled albendazole sulfone [1]
Parent Drug Albendazole (a benzimidazole anthelmintic) [3] [4]
Biological Role Metabolite of Albendazole; exhibits anti-parasite activity [1] [3]
Primary Research Use Serves as a stable isotope tracer or internal standard for quantitative analysis [1]

Applications in Scientific Research

Stable isotopes like this compound are crucial tools in clinical pharmacology and drug development. The main applications for a compound like this fall into two categories:

  • Use as an Internal Standard: This is its most common and critical application. In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), a deuterated compound such as this compound is added in a known quantity to biological samples (e.g., plasma, urine) [1] [5]. Because it is chemically almost identical but has a different mass, it allows scientists to accurately measure the concentration of the non-deuterated albendazole sulfone and other metabolites in the sample with high precision [1] [5] [6]. This is fundamental for pharmacokinetic studies.
  • Tracer for Metabolic Studies: Stable isotopes can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug [5] [7]. By administering a deuterated drug and tracking it alongside the non-deuterated form, researchers can study complex metabolic pathways and rates without the regulatory hurdles of radioactive tracers [6] [7].

Experimental Workflow for Pharmacokinetics

The diagram below illustrates a generalized protocol for using a deuterated internal standard like this compound in a pharmacokinetic study, which is a common application mentioned in the search results [5].

G cluster_1 Sample Processing A Sample Collection B Add Internal Standard A->B C Sample Preparation B->C B->C D LC-MS/MS Analysis C->D C->D E Data Quantification D->E F Pharmacokinetic Modeling E->F

This workflow is based on standard practices in the field [5]. Here is a breakdown of the key steps:

  • Sample Collection: Serial blood samples are collected from subjects after drug administration over a period of time (e.g., up to 72 hours) [8].
  • Add Internal Standard: A precise amount of This compound is spiked into the plasma samples. This corrects for variations in subsequent analysis steps [1] [5].
  • Sample Preparation: This involves processing the sample to remove proteins and other interfering substances, often through techniques like protein precipitation or solid-phase extraction.
  • LC-MS/MS Analysis: The processed sample is injected into the LC-MS/MS system. The liquid chromatography (LC) component separates albendazole, its metabolites (sulfoxide, sulfone), and the internal standard. The tandem mass spectrometry (MS/MS) component then detects and quantifies each compound based on its unique mass [8] [3].
  • Data Quantification: The concentration of albendazole sulfone in the sample is calculated by comparing its signal response to the known signal response of the this compound internal standard [5].
  • Pharmacokinetic Modeling: The concentration-time data is analyzed using non-compartmental methods to determine key parameters like AUC (Area Under the Curve), Cmax (peak concentration), and tmax (time to Cmax), which define the drug's behavior in the body [8] [4].

Safety and Handling in Research

It is important to note that deuterated compounds like this compound are intended for research use only and not for direct human or animal treatment [1]. The search results indicate that while stable isotopes are generally safe for research use due to their non-radioactive nature, the potential for kinetic isotope effects (where the deuterium atom can slightly alter reaction rates) must be considered [5].

References

Analytical Method Validation Parameters for Albendazole Sulfone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key validation parameters from two studies that developed and validated methods for quantifying albendazole sulfone. These parameters are crucial for ensuring a method is reliable, accurate, and precise.

Validation Parameter HPLC-UV Method (Cattle Plasma) [1] LC-MS/MS Method (Human Plasma/Blood) [2]
Analytical Technique High-Performance Liquid Chromatography with UV detection Liquid Chromatography with Tandem Mass Spectrometry
Linearity Range 0.025 - 2.0 µg/mL 1 - 150 ng/mL (for albendazole sulfone)
Lower Limit of Quantification (LLOQ) 0.025 µg/mL 1 ng/mL
Accuracy 93.3% - 114.1% (for albendazole sulfone) 93.8% - 103% (Recovery in blood)
Precision (CV) Within and between-run precision met EMA criteria (CV ≤ 15.1%) Coefficient of Variation (CV) met FDA guidelines
Specificity/Selectivity No interference from endogenous plasma components No significant interference reported
Matrix Effect No alteration in analyte response found Matrix effect resolved via sample evaporation and reconstitution

Detailed Experimental Protocols

Here is a summary of the core methodologies used in the studies from which the validation data were derived.

  • Sample Preparation (Solid-Phase Extraction for HPLC-UV) [1]:

    • A solid-phase extraction (SPE) procedure was used to clean up and concentrate the analytes from cattle plasma.
    • Separation was achieved using an XBridge C18 column (4.6 mm × 250 mm, 5 µm).
    • The mobile phase consisted of a gradient elution with acetonitrile and a 0.025 M ammonium acetate buffer (pH adjusted to 6.6).
    • The flow rate was 1.2 mL/min, and detection was performed with a photodiode array (PDA) detector set at 292 nm.
  • Sample Preparation (Protein Precipitation for LC-MS/MS) [2]:

    • A protein precipitation method was used for wet matrices like plasma and blood.
    • For plasma, samples were treated with 240 µL of a mixture of acetonitrile and water (5:1 vol/vol) with 0.1% formic acid.
    • For whole blood, a higher volume (300 µL) of the same extraction solvent was required.
    • The extracts were evaporated and then reconstituted in methanol to resolve matrix effects before injection.
  • Chromatography and Detection (LC-MS/MS) [2]:

    • A C18 column was used with a gradient elution of water and methanol, both spiked with 0.05% formic acid.
    • Detection was performed using tandem mass spectrometry (MS/MS) with electrospray ionization in positive mode.
    • The specific mass transition (multiple reaction monitoring) for albendazole sulfone was 298.1 → 159.3 m/z.

The Role of Albendazole Sulfone-d7 in Analytical Methods

While the search results do not provide a full validation report for This compound, they clearly define its primary application. This compound is a deuterium-labeled stable isotope of albendazole sulfone [3]. Its key characteristics and uses are:

  • Primary Function: It is explicitly described as being used as an internal standard for quantitative analysis by techniques like LC-MS [3].
  • Purpose of Use: Using a stable isotope-labeled compound as an internal standard is a best practice in quantitative mass spectrometry. It corrects for variations in sample preparation, injection volume, and ion suppression/enhancement effects from the sample matrix, thereby improving the accuracy and reliability of the results.

The following diagram illustrates the general workflow of a quantitative bioanalytical method using a deuterated internal standard like this compound.

Start Start Method Validation SP Sample Preparation (Add Internal Standard This compound) Start->SP Analysis Instrumental Analysis (LC-MS/MS or HPLC-UV) SP->Analysis Data Data Acquisition Analysis->Data Calc Calculate Ratio (Analyte Peak Area / Internal Standard Peak Area) Data->Calc Quant Quantification (Using Calibration Curve) Calc->Quant End Report Concentration Quant->End

How to Proceed with Method Validation

For a complete method validation using this compound, you would typically follow these steps:

  • Establish a Calibration Curve: Spike blank plasma with known concentrations of albendazole sulfone and a fixed amount of this compound (internal standard). The ratio of their peak responses is used to create the curve [1] [2].
  • Determine Key Parameters: Test and establish parameters for the specific method, including:
    • Precision and Accuracy: Using quality control samples at low, medium, and high concentrations.
    • Recovery: The efficiency of extracting the analyte and internal standard from the matrix.
    • Matrix Effect: Specifically for MS-based methods, to ensure the sample matrix does not suppress or enhance the ionization of the analyte.
    • Stability: Under various storage and processing conditions.

References

Albendazole sulfone-d7 cross-validation with other standards

Author: Smolecule Technical Support Team. Date: February 2026

Established Analytical Methods for Albendazole

The table below summarizes two validated methods for analyzing albendazole (ABZ) and its key metabolites, albendazole sulfoxide (ABZSO) and albendazole sulfone (ABZSO2). These can serve as reference for cross-validation.

Characteristic HPLC-PDA Method [1] [2] LC-MS/MS Method [3]
Analytes ABZ, ABZSO, ABZSO2 ABZ, ABZSO
Internal Standard (IS) Not specified in excerpt ABZ-d3, ABZSO-d5
Sample Matrix Cattle plasma Human plasma
Sample Prep Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE)
Linearity Range 0.025 - 2.0 µg/mL for all analytes ABZ: 0.2-50.0 ng/mL; ABZSO: 3.0-600 ng/mL
Key Validation Parameters Selectivity, specificity, matrix effect, accuracy, precision Linearity, recovery, matrix effect

Experimental Workflow for Method Cross-Validation

The following diagram illustrates a general experimental workflow for cross-validation, synthesized from the reviewed methodologies. You can adapt it for albendazole sulfone-d7.

Start Start: Cross-Validation Protocol P1 Sample Preparation (Solid-Phase Extraction) Start->P1 P2 Chromatographic Separation P1->P2 SP1 • Spike plasma samples with analytes and internal standards • Use consistent matrix lots P1->SP1 P3 Detection & Quantification P2->P3 SP2 • Column: C18 (e.g., XBridge) • Mobile Phase: Gradient elution with buffer/organic solvent P2->SP2 P4 Data Analysis for Validation P3->P4 SP3 • Detector: PDA (e.g., 292 nm) or Mass Spectrometer (MS/MS) P3->SP3 End Validation Report P4->End SP4 • Calculate precision & accuracy • Assess linearity & matrix effect P4->SP4

Here are detailed methodologies for key experiments based on the search results:

  • Sample Preparation (Solid-Phase Extraction): The referenced methods consistently use SPE for sample clean-up [1] [2] [3]. A typical procedure involves loading plasma samples (e.g., 100 µL to 1 mL) onto SPE cartridges (e.g., Strata-X), washing with water or a mild buffer, and eluting the analytes with an organic solvent like acetonitrile or methanol. The eluent is then evaporated and reconstituted in the mobile phase for injection.
  • Chromatographic Separation: For HPLC, the method uses an XBridge C18 column (4.6 mm × 250 mm, 5 µm) with a gradient elution of acetonitrile and a 0.025 M ammonium acetate buffer (pH adjusted to 6.6) at a flow rate of 1.2 mL/min [1] [2]. The LC-MS/MS method uses a Hypurity C18 column (50 mm × 4.6 mm, 5 µm) with an isocratic mobile phase of acetonitrile and 2.0 mM ammonium acetate (pH 5.0) in a ratio of 80:20, at a flow rate of 0.5 mL/min [3].
  • Detection and Data Analysis: Detection was performed either with a PDA detector set at 292 nm [1] [2] or with tandem mass spectrometry (MS/MS) in positive ionization mode [3] [4]. For cross-validation, you would analyze quality control (QC) samples spiked with the analytes and internal standards across multiple runs. The data is then used to calculate key parameters such as accuracy (as % deviation from nominal concentration) and precision (as coefficient of variation, CV%), ensuring they meet acceptance criteria (e.g., ±15% for accuracy and ≤15% for precision) [1] [2].

References

Albendazole sulfone-d7 deuterated vs non-deuterated performance

Author: Smolecule Technical Support Team. Date: February 2026

What is Albendazole sulfone-d7?

This compound is a deuterium-labeled form of Albendazole sulfone, which is a key metabolite of the anthelmintic drug Albendazole [1]. The table below summarizes its core characteristics:

Feature Description
Role Deuterium-labeled internal standard [1]
Molecular Weight 304.37 g/mol [1]
Chemical Formula C₁₂H₈D₇N₃O₄S [1]
Primary Application Used as a tracer and internal standard for quantitative analysis by LC-MS, GC-MS, or NMR [1]
Biological Activity The non-deuterated Albendazole sulfone exhibits anti-parasite effects [1]

The Rationale for Deuterated Compounds in Research

Incorporating deuterium (a heavy isotope of hydrogen) into drug molecules is a strategy used to improve their pharmacokinetic and metabolic profiles [2]. While the deuterated and non-deuterated forms are nearly identical in structure, the deuterium kinetic isotope effect (DKIE) means the stronger carbon-deuterium (C-D) bond is more stable and cleaves slower than a carbon-hydrogen (C-H) bond [2].

This principle can be applied in two main ways in drug discovery:

  • Deuterium Switch: Creating a deuterated analogue of an existing drug to slow its metabolic breakdown, potentially leading to a better safety profile, reduced dosing frequency, or higher efficacy [2].
  • Research Tool: Using a deuterated version as an internal standard in mass spectrometry-based assays. Because it is chemically identical but slightly heavier, it allows for highly precise and accurate quantification of the non-deuterated drug in complex biological samples like blood or tissue [1] [2].

The following diagram illustrates the logical relationship between deuterium incorporation and its outcomes in drug research and development:

D Deuterium Incorporation P1 Altered Physicochemical Properties D->P1 P2 Slower Rate of C-D Bond Cleavage D->P2 M1 Improved Metabolic Stability P1->M1 P2->M1 M2 Reduced Formation of Toxic Metabolites P2->M2 A1 Deuterium Switch Strategy M1->A1 M2->A1 O1 Better PK/PD Profile A1->O1 A2 Internal Standard for Analysis O2 Enhanced Analytical Precision A2->O2

Experimental Context from Related Research

Although a direct comparison for the sulfone metabolite is unavailable, one study provides crucial context on the albendazole metabolic pathway. Research on albendazole cytotoxicity in model systems found that the formation of metabolites, including albendazole sulfoxide and albendazole sulfone, is associated with the drug's detoxification [3]. The study concluded that the metabolites have a lower cytotoxic potential to mammalian cells than the parent drug [3].

References

Albendazole sulfone-d7 comparison Albendazole sulfoxide-d7

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Key Differentiators

Deuterated compounds like Albendazole sulfone-d7 and Albendazole sulfoxide-d7 are primarily used as internal standards in analytical techniques such as LC-MS to ensure accurate measurement of drug and metabolite levels in biological samples [1] [2]. Their key differentiators lie in the biological role and activity of their non-deuterated forms.

The table below summarizes the core characteristics and roles of the primary metabolites:

Feature Albendazole Sulfoxide / Albendazole Sulfoxide-d7 Albendazole Sulfone / this compound
Role & Activity Primary, pharmacologically active metabolite [3] [4] Secondary, inactive metabolite [5] [4]
Biological Relationship First oxidation product of Albendazole [5] Further oxidation product of Albendazole Sulfoxide [5]
Scolicidal Efficacy (5 min) 98.4% [3] 97.3% [3]
Cytotoxicity Lower cytotoxic potential than Albendazole [4] Lower cytotoxic potential than Albendazole [4]
Primary Application Active metabolite; deuterated form used as an internal standard [2] Inactive metabolite; deuterated form used as an internal standard [1]

Experimental Data and Protocols

Here are summaries of key experiments that provide the foundational data for comparing these metabolites.

In Vitro Scolicidal Efficacy Study

This experiment evaluated the effectiveness of various agents at killing Echinococcus granulosus protoscoleces [3].

  • Objective: To establish which scolicidal agents are superior and more suitable for regular use during surgery for hydatid disease [3].
  • Methods: Protoscoleces were collected from human liver hydatid cysts. They were exposed to 50 μg/mL solutions of Albendazole sulfone, Albendazole sulfoxide, and a combined solution for 5 and 10 minutes. Viability was assessed microscopically using eosin staining, where scolices that took in the dye and showed specific morphological changes were considered dead [3].
  • Key Results: After 5 minutes of exposure, both metabolites showed high efficacy, with Albendazole sulfoxide being slightly more effective. The results are summarized in the table below [3]:
Agent Efficacy at 5 min Efficacy at 10 min
Albendazole Sulfoxide 98.4% 99.5%
Albendazole Sulfone 97.3% 98.6%
Combined Solution 98.6% 99.6%
  • Conclusion: Despite their activity, the albendazole metabolites did not provide a marked advantage over 20% hypertonic saline, which was also highly effective [3].
Cytotoxicity and Metabolic Detoxification Study

This study investigated the cytotoxic potential of Albendazole and its metabolites in different mammalian cell cultures [4].

  • Objective: To assess the cytotoxicity of Albendazole in terms of metabolite formation and to determine which compounds are responsible for toxic effects [4].
  • Methods: The cytotoxicity of Albendazole was tested on isolated rat hepatocytes, hepatoma cell lines (FaO, HepG2), and a non-hepatic cell line (Balb/c 3T3). Cells were exposed for up to 72 hours, and viability was assessed using the MTT assay. Concurrently, the culture media were analyzed using LC-MS/MS to quantify the formation of metabolites [4].
  • Key Findings:
    • Cytotoxicity ranked as follows: Albendazole > Albendazole sulfoxide > Albendazole sulfone.
    • Metabolic conversion of Albendazole to its sulfoxide and sulfone was identified as a detoxification pathway.
    • The rate of metabolism was highest in primary hepatocytes, which also showed the greatest resistance to Albendazole's toxic effects [4].

Metabolic Pathway and Experimental Workflow

The following diagram illustrates the metabolic pathway of Albendazole and a general experimental workflow for cytotoxicity assessment, based on the studies cited.

cluster_metabolism Albendazole Hepatic Metabolism cluster_workflow In Vitro Cytotoxicity Assessment ABZ Albendazole (ABZ) ABZSO Albendazole Sulfoxide (ABZ-SO) Primary Active Metabolite ABZ->ABZSO S-oxygenation (FMO / CYP450) ABZSO2 Albendazole Sulfone (ABZ-SO2) Inactive Metabolite ABZSO->ABZSO2 Irreversible Oxidation (CYP450) CellPrep 1. Cell Culture Preparation (Hepatocytes, HepG2, FaO, Balb/c 3T3) DrugExp 2. Drug Exposure (ABZ, ABZ-SO, ABZ-SO2) 24h, 48h, 72h CellPrep->DrugExp MTTAssay 3. Viability Assay (MTT) Measure formazan absorbance DrugExp->MTTAssay LCAnalysis 4. LC-MS/MS Analysis Quantify ABZ & metabolites in media MTTAssay->LCAnalysis DataCorr 5. Data Correlation Link cell viability to metabolite presence LCAnalysis->DataCorr

Research Implications and Considerations

  • Choosing a Deuterated Standard: Your choice between Albendazole sulfoxide-d7 and sulfone-d7 as an internal standard should be guided by the specific analyte you need to quantify in your experimental samples. For measuring the active drug moiety, Albendazole sulfoxide-d7 is appropriate. To track the full metabolic profile, both standards would be needed [1] [2].
  • Interpreting Scolicidal Data: The high in vitro scolicidal efficacy of both metabolites suggests they contribute to the parasiticidal effect in a therapeutic context. However, the superior activity of the active metabolite, Albendazole sulfoxide, should be a key consideration [3].
  • Safety Profile Insight: The cytotoxicity data indicates that metabolism of Albendazole is a detoxification process. This is crucial for understanding the drug's safety margin, as the parent compound is more toxic to mammalian cells than its metabolites [4].

References

Albendazole sulfone-d7 selectivity specificity testing

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Albendazole Sulfone-d7

The table below summarizes the key characteristics of this compound based on current search results:

Aspect Description
Chemical Identity Deuterium-labeled analog of Albendazole Sulfone [1].
Primary Application Internal standard for quantitative analysis using LC-MS, GC-MS, or NMR [1].
Biological Activity Retains anti-parasitic effect against Echinococcus multilocularis Metacestodes, as per its non-labeled parent metabolite [1].
Molecular Formula C₁₂H₈D₇N₃O₄S [1] [2].
Molecular Weight 304.37 g/mol [1] [2].
CAS Number 2469575-37-7 [2].
Key Suppliers MedChemExpress (MCE) and ClearSynth [1] [2].

Validated Experimental Protocol for Metabolite Analysis

While data for the deuterated form is lacking, a 2025 validated HPLC method for simultaneous determination of albendazole and its metabolites (albendazole sulfoxide and albendazole sulfone) in plasma provides a robust experimental protocol that can be directly adapted for this compound [3].

The workflow below illustrates the key steps in this analytical method:

cluster_HPLC HPLC Conditions Plasma Sample Plasma Sample Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Plasma Sample->Solid-Phase Extraction (SPE) HPLC-PDA Analysis HPLC-PDA Analysis Solid-Phase Extraction (SPE)->HPLC-PDA Analysis Data & Quantification Data & Quantification HPLC-PDA Analysis->Data & Quantification HPLC Conditions HPLC Conditions HPLC Conditions->HPLC-PDA Analysis a Column: XBridge C18 (4.6x250 mm, 5 µm) b Mobile Phase: Acetonitrile / Ammonium Acetate Buffer (Gradient) c Flow Rate: 1.2 mL/min d Detection: PDA at 292 nm

This method was fully validated according to European Medicines Agency (EMA) guidelines, demonstrating satisfactory performance in [3]:

  • Linearity: Range of 0.025 to 2.0 µg/mL for all three analytes.
  • Precision and Accuracy: CV ≤ 15.1% and deviations ≤ 117.7% even at the lower limit of quantification (LLOQ).

References

Albendazole sulfone-d7 linearity range assessment

Author: Smolecule Technical Support Team. Date: February 2026

Reference Linearity Data from a Validated Method

The following table summarizes the key parameters for Albendazole sulfone from a specific LC-MS/MS method developed for patient monitoring. This method has been fully validated as precise and accurate [1].

Parameter Details for Albendazole Sulfone
Biological Matrix Human plasma [1]
Linear Range 10 - 1500 ng/mL [1]
Sample Volume 200 µL [1]
Sample Extraction Liquid-liquid extraction with ether-dichloromethane-chloroform (60:30:10, v/v/v) [1]
Chromatography C18 column with methanol - 20 mmol/L formic acid (70:30) as mobile phase [1]
Method Performance Precise (RSD < 12%) and accurate (RE < 7%) [1]

Experimental Protocol for Linearity Assessment

The methodology below, adapted from a study on albendazole metabolites, outlines a reliable experimental workflow you can follow to establish the linearity for Albendazole sulfone-d7 in your own laboratory [1]. The process can be visualized in the following workflow.

Start Start Method Development Prep Prepare Calibration Standards Start->Prep Proc Sample Processing Prep->Proc Analysis LC-MS/MS Analysis Proc->Analysis Calc Data Calculation Analysis->Calc End Linearity Range Established Calc->End

Step 1: Prepare Calibration Standards

  • Prepare a stock solution of pure This compound (the analytical standard) and serially dilute it to create calibration standards that cover your expected concentration range (e.g., based on the 10-1500 ng/mL range for the non-deuterated form) [1].

Step 2: Sample Processing

  • Use a defined volume of the biological matrix (e.g., 200 µL of plasma).
  • Extract the analyte using a suitable technique. The referenced method uses liquid-liquid extraction with a mixture of ether, dichloromethane, and chloroform [1].

Step 3: LC-MS/MS Analysis

  • Chromatography: Inject the processed samples into an LC system equipped with a C18 column. A mobile phase of methanol and formic acid can achieve effective separation [1].
  • Mass Spectrometry: Operate the mass spectrometer in a mode suitable for the compound. The method for non-deuterated albendazole sulfone used Multiple Reaction Monitoring (MRM) for high specificity and sensitivity [1].

Step 4: Data Calculation and Assessment

  • Plot the peak area (or peak area ratio if using a separate internal standard) of this compound against the known concentration of each calibration standard.
  • Perform linear regression analysis on the data. A correlation coefficient (R² ≥ 0.99) is typically expected for a valid linear range. The range is considered linear if the back-calculated concentrations of the standards fall within acceptable accuracy limits (e.g., ±15% of nominal value) [1].

A Guide for Your Assessment

When planning your linearity range assessment for this compound, consider the following:

  • Purpose of Deuterated Standards: Deuterated analogs like this compound are primarily used as internal standards (IS) in bioanalysis. They correct for variability in sample preparation and instrument response. The linearity of the analyte (non-deuterated drug) is the primary focus, while the IS is expected to have a consistent response [2].
  • Establishing a Range: The linear range should cover 0–150% or 50–150% of the expected analyte concentration in your samples. If the signal for this compound itself is the direct target of quantification, you must establish its specific linear range using the protocol above [3].
  • Increasing Linearity: If you encounter a narrow linear range, techniques such as optimizing the electrospray ionization source conditions or using an isotopically labeled internal standard can help widen the usable range [3].

References

Robustness Testing of the Albendazole Analytical Method

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the conscious variations in method parameters and their impact, as validated for the simultaneous determination of albendazole and its metabolites [1] [2]. The method was deemed robust, as all variations resulted in a relative standard deviation (% RSD) of less than 5%.

Parameter Tested Variation Introduced Acceptance Criterion Result
Detection Wavelength ± 2 nm % RSD < 5% Met [1] [2]
Mobile Phase Flow Rate ± 0.2 mL/min % RSD < 5% Met [1] [2]
pH of Mobile Phase ± 0.2 % RSD < 5% Met [1] [2]

This robustness testing ensures that the HPLC method provides reliable and consistent results even with minor, intentional fluctuations in the instrumental conditions.

Experimental Protocol for Robustness Assessment

The robustness data was generated as part of a full method validation. Here is the core experimental workflow:

  • Method Overview: A high-performance liquid chromatography (HPLC) method with photodiode array (PDA) detection was developed and validated according to European Medicines Agency (EMA) guidelines [3] [1] [2].
  • Chromatographic Conditions:
    • Column: XBridge C18 (4.6 mm × 250 mm, 5 µm)
    • Mobile Phase: Gradient elution with acetonitrile and a 0.025 M ammonium acetate buffer (pH adjusted to 6.6)
    • Flow Rate: 1.2 mL/min
    • Detection Wavelength: 292 nm
    • Injection Volume: 10 µL [1] [2]
  • Robustness Testing Procedure:
    • Analyze a standard solution containing 1 µg/mL each of Albendazole, Albendazole sulfoxide, and Albendazole sulfone (and an internal standard if used) under the nominal chromatographic conditions [1] [2].
    • Deliberately alter one parameter at a time (e.g., change wavelength to 290 nm and 294 nm, adjust flow rate to 1.0 mL/min and 1.4 mL/min, etc.) [1] [2].
    • For each altered condition, inject the same standard solution and record the analytical response (e.g., peak area, retention time) [1] [2].
    • Calculate the Relative Standard Deviation (% RSD) for the results obtained under all variations for each parameter. An RSD below 5% confirms the method's robustness for that parameter [1] [2].

The relationship between the experimental parameters and the validation process can be visualized as follows:

G Start Start: Develop Base HPLC Method Param Define Critical Parameters: • Detection Wavelength • Flow Rate • Mobile Phase pH Start->Param Vary Introduce Variations (± from nominal value) Param->Vary Analyze Analyze Standard Solution Under Each Condition Vary->Analyze Calculate Calculate % RSD for Results Analyze->Calculate Decision Is % RSD < 5%? Calculate->Decision Robust Method is Robust for This Parameter Decision->Robust Yes NotRobust Method Not Robust Requires Optimization Decision->NotRobust No

How This Relates to Albendazole sulfone-d7

  • This compound is a deuterated version of the albendazole sulfone metabolite, designed for use as an internal standard in quantitative mass spectrometry [4].
  • The robustness of an analytical method is critical when using such internal standards. A robust method ensures that the measurement of the ratio between the analyte and the internal standard remains consistent despite minor instrumental drifts, leading to highly accurate and reproducible concentration data.
  • Therefore, while not a direct test of this compound itself, the robustness of the method it is used in is a fundamental performance indicator for any comparative study.

References

×

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

304.12226436 Da

Monoisotopic Mass

304.12226436 Da

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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